Ethanol-13C2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1,2-13C2)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318065 | |
| Record name | Ethanol-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70753-79-6 | |
| Record name | Ethanol-13C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70753-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Ethanol-13C2 and its chemical properties?
An In-depth Technical Guide to Ethanol-13C2 for Researchers, Scientists, and Drug Development Professionals
This compound is a stable, non-radioactive isotopologue of ethanol where both carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the metabolic fate of ethanol and its byproducts within biological systems. Its primary application lies in elucidating metabolic pathways and quantifying fluxes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] This guide provides a comprehensive overview of this compound, its chemical properties, and its application in metabolic research.
Chemical and Physical Properties
This compound, also known as Ethyl alcohol-¹³C₂, shares the same general chemical reactivity as unlabeled ethanol but has a higher molecular weight due to the presence of two ¹³C atoms.[3][4] This mass difference is the basis for its use in mass spectrometry-based metabolic tracing.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | References |
| Linear Formula | ¹³CH₃¹³CH₂OH | [3] |
| Molecular Weight | 48.05 g/mol | [3][4] |
| CAS Number | 70753-79-6 | [3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.839 g/mL at 25 °C | [3] |
| Boiling Point | 78 °C (lit.) | [3] |
| Melting Point | -114 °C (lit.) | [3] |
| Refractive Index | n20/D 1.362 (lit.) | [3] |
| Isotopic Purity | ≥99 atom % ¹³C | [3] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |
| InChI Key | LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | [3] |
| SMILES String | [13CH3][13CH2]O | [3] |
Metabolic Pathway of this compound
When introduced into a biological system, this compound follows the same metabolic pathways as unlabeled ethanol. The liver is the primary site of ethanol metabolism.[5][6] The ¹³C labels are transferred to its metabolites, allowing them to be distinguished from their endogenous, unlabeled counterparts.
The primary metabolic pathway is a two-step oxidation process:
-
Oxidation to Acetaldehyde: this compound is first oxidized to Acetaldehyde-13C2 by alcohol dehydrogenase (ADH) in the cytosol. This reaction uses NAD+ as a cofactor, which is reduced to NADH.[6]
-
Oxidation to Acetate: Acetaldehyde-13C2 is then rapidly oxidized to Acetate-13C2 by aldehyde dehydrogenase (ALDH), primarily in the mitochondria. This step also reduces NAD+ to NADH.[6]
-
Formation of Acetyl-CoA: The resulting Acetate-13C2 can be activated to Acetyl-CoA-13C2 by acetyl-CoA synthetase. This ¹³C-labeled Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or lipid synthesis.[7] The ¹³C atoms can also be incorporated into other molecules, such as amino acids (e.g., glutamate and glutamine) and neurotransmitters.[5][8]
Metabolic pathway of this compound.
Experimental Protocols
The use of this compound in research primarily involves metabolic tracing studies. Below are generalized protocols for in vivo animal studies and subsequent analysis using mass spectrometry.
In Vivo Metabolic Tracing with this compound in Mice
This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[7]
Objective: To trace the incorporation of ¹³C from this compound into downstream metabolites in various tissues.
Materials:
-
This compound (≥99% purity)
-
8-week-old male C57BL/6J mice
-
Maltose dextrin (for control group)
-
Oral gavage needles
-
Equipment for blood and tissue collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Dosing Preparation: Prepare a solution of this compound in sterile water. A typical dose is 5 g/kg body weight.[7] For the control group, prepare a calorically equivalent solution of maltose dextrin.
-
Administration: Administer the this compound solution or the control solution to the mice via oral gavage.
-
Sample Collection: At specified time points (e.g., 0, 4, and 24 hours post-gavage), collect blood samples.[7] Following the final blood collection, euthanize the mice and harvest tissues of interest (e.g., liver, brain).
-
Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80 °C until further analysis. Process blood samples to separate plasma or serum, and store at -80 °C.
-
Metabolite Extraction: Perform metabolite extraction from the collected tissues and plasma/serum using appropriate methods (e.g., methanol/chloroform extraction for polar and nonpolar metabolites).
-
Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS) or NMR to identify and quantify the incorporation of the ¹³C label.
Sample Preparation and Analysis by Mass Spectrometry
This is a general workflow for preparing samples for LC-MS/MS analysis to measure the isotopic enrichment of metabolites.
Objective: To quantify the abundance of ¹³C-labeled metabolites derived from this compound.
Materials:
-
Metabolite extracts from the in vivo study
-
LC-MS/MS system (e.g., a hybrid quadrupole-Orbitrap mass spectrometer)[7]
-
Appropriate solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
Internal standards (optional, for absolute quantification)
Procedure:
-
Sample Reconstitution: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent compatible with the LC-MS system.
-
Chromatographic Separation: Inject the reconstituted samples into the LC system. Use a chromatographic method (e.g., reversed-phase or HILIC chromatography) that provides good separation of the target metabolites.
-
Mass Spectrometry Analysis: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The MS is operated to detect the mass-to-charge ratio (m/z) of both the unlabeled (¹²C) and the ¹³C-labeled versions of the metabolites of interest.
-
Data Analysis: Process the raw MS data to obtain the peak areas for the different isotopologues of each metabolite. The isotopic enrichment can be calculated as the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool.
Workflow for a metabolic tracing study.
Applications in Research and Drug Development
This compound is a powerful tool for:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic pathways involving ethanol.[2]
-
Neurobiology: Studying the effects of ethanol metabolism on the brain and neurotransmitter synthesis.[5][8]
-
Alcohol-Related Diseases: Investigating the metabolic changes associated with conditions like alcoholic liver disease, including effects on epigenetic modifications like histone acetylation.[7]
-
Drug Metabolism Studies: Assessing how co-administered drugs affect the metabolic pathways of ethanol.
-
Food and Beverage Science: Determining the origin of ethanol in alcoholic beverages through isotope ratio mass spectrometry.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanol-2-13C 13C 99atom 14770-41-3 [sigmaaldrich.com]
- 3. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]
- 4. This compound | C2H6O | CID 12201694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 7. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic products of [2-(13) C]ethanol in the rat brain after chronic ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oiv.int [oiv.int]
Synthesis and isotopic purity of Ethanol-13C2
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethanol-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and analysis of Ethanol-¹³C₂, a crucial stable isotope-labeled compound used in a wide array of scientific applications, including metabolic research, mechanistic studies, and as an internal standard in quantitative analyses.
Introduction to Ethanol-¹³C₂
Ethanol-¹³C₂ (¹³CH₃¹³CH₂OH) is an isotopologue of ethanol where both carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct mass shift (M+2), making it readily distinguishable from its unlabeled counterpart by mass spectrometry and NMR spectroscopy[1]. Its use is paramount in tracer studies for metabolic flux analysis and in isotope dilution mass spectrometry for accurate quantification of ethanol in various matrices[2]. Commercially available Ethanol-¹³C₂ typically boasts high isotopic purity, often exceeding 99 atom % ¹³C[1][3].
Synthesis of Ethanol-¹³C₂
The most common and straightforward laboratory synthesis of Ethanol-¹³C₂ involves the reduction of fully labeled Acetic acid-¹³C₂. This method is efficient and utilizes readily available starting materials.
Synthetic Pathway: Reduction of Acetic Acid-¹³C₂
The synthesis proceeds via the reduction of the carboxylic acid group of Acetic acid-¹³C₂ using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent[4].
Caption: Synthetic pathway for Ethanol-¹³C₂ via reduction of Acetic acid-¹³C₂.
Experimental Protocol: Synthesis via LiAlH₄ Reduction
This protocol outlines the reduction of Acetic acid-¹³C₂ to Ethanol-¹³C₂. Safety Note: Lithium Aluminum Hydride reacts violently with water and is highly flammable. All procedures must be conducted in a fume hood with appropriate personal protective equipment, and all glassware must be rigorously dried.
Materials:
-
Acetic acid-¹³C₂ (99 atom % ¹³C)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Distilled Water
-
Dilute Sulfuric Acid (e.g., 2M)
-
Anhydrous Magnesium Sulfate or Molecular Sieves[5]
Apparatus:
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Simple distillation apparatus[6]
Procedure:
-
Setup: Assemble the dry round-bottom flask, reflux condenser, and dropping funnel. Maintain a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Reaction: Suspend Lithium Aluminum Hydride in anhydrous diethyl ether in the round-bottom flask with stirring. Cool the flask in an ice bath.
-
Addition of Acetic Acid: Dissolve Acetic acid-¹³C₂ in anhydrous diethyl ether and add it to the dropping funnel. Add the acetic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Quenching (Workup): Cool the reaction mixture back down in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.
-
Drying: Dry the combined ether extracts over anhydrous magnesium sulfate[5].
-
Purification: Filter off the drying agent. Purify the resulting Ethanol-¹³C₂ by simple distillation, collecting the fraction boiling at approximately 78-79°C[6].
Isotopic Purity Analysis
Determining the isotopic purity of Ethanol-¹³C₂ is critical for its application. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly accurate method for determining the ¹³C/¹²C ratio[2][7]. The sample is first separated by GC, then combusted to CO₂, and the resulting gas is analyzed by the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the labeled carbon atoms. For Ethanol-¹³C₂, the spectrum will show characteristic signals for the two ¹³C atoms. The absence of signals at the chemical shifts for natural abundance ¹²C-ethanol confirms high isotopic enrichment[8][9]. Quantitative ¹³C NMR can be used to determine the atom % ¹³C[10].
Analytical Workflow
The general workflow for purity analysis involves sample preparation followed by instrumental analysis.
Caption: General workflow for the isotopic purity analysis of Ethanol-¹³C₂.
Experimental Protocol: ¹³C NMR for Isotopic Purity
Materials:
-
Synthesized Ethanol-¹³C₂
-
Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Apparatus:
-
High-field NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the Ethanol-¹³C₂ sample in a deuterated solvent (e.g., 5-10 mg in 0.6 mL CDCl₃) in an NMR tube.
-
Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei for accurate integration. An inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE).
-
Analysis: Process the spectrum. The presence of two distinct signals corresponding to ¹³CH₃ and ¹³CH₂ confirms the product. The isotopic purity is determined by comparing the integrals of the ¹³C signals to any residual signals from unlabeled material at the corresponding chemical shifts, though at >99% purity, the unlabeled signals are often undetectable.
Data Summary
The following tables summarize key quantitative data for Ethanol-¹³C₂.
Table 1: Physical and Isotopic Properties
| Property | Value | Reference |
| Chemical Formula | ¹³CH₃¹³CH₂OH | [11] |
| Molecular Weight | 48.05 g/mol | [11] |
| CAS Number | 70753-79-6 | [11] |
| Boiling Point | 78 °C (lit.) | [1] |
| Melting Point | -114 °C (lit.) | [1] |
| Density | 0.839 g/mL at 25 °C | |
| Mass Shift | M+2 | [1] |
Table 2: Commercial Isotopic Purity Specifications
| Supplier | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | ≥ 99% | ≥ 99% (CP) |
| Cambridge Isotope Labs | 99% | 98% |
References
- 1. Ethanol-13C2 13C 99atom 70753-79-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. eurisotop.com [eurisotop.com]
- 4. quora.com [quora.com]
- 5. How to Make 100% Ethanol (Anhydrous/Absolute/Biofuel) : 6 Steps (with Pictures) - Instructables [instructables.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol(64-17-5) 13C NMR spectrum [chemicalbook.com]
- 10. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]
The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and Its Pivotal Role in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and pharmaceutical development, understanding the dynamic flow of molecules within a biological system is paramount. Stable isotope tracing, particularly utilizing the naturally occurring carbon-13 (¹³C) isotope, has emerged as a cornerstone technique for elucidating metabolic pathways, quantifying fluxes, and assessing drug efficacy. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its fundamental principles as a tracer, and its critical applications in scientific research and drug development, complete with detailed experimental protocols and data presentation formats.
The Core Principle: Leveraging the Natural Scarcity of ¹³C
Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier, stable isotope ¹³C.[1][2][3] This low natural abundance is the key to its power as a tracer. By introducing molecules artificially enriched with ¹³C into a biological system, researchers can track their journey and transformation, as the ¹³C "label" distinguishes them from the vast background of endogenous ¹²C-containing molecules.[4][5]
The analysis of ¹³C incorporation is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] These methods can differentiate between molecules based on the mass difference imparted by the ¹³C isotope or its unique nuclear spin properties.[7]
Quantitative Data Summary
For effective comparison and analysis, quantitative data from ¹³C tracer studies are typically organized into structured tables.
Table 1: Natural Abundance of Carbon Isotopes
| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |
| ¹²C | 6 | 6 | ~98.9% | 12.000000 |
| ¹³C | 6 | 7 | ~1.1% | 13.003355 |
| ¹⁴C | 6 | 8 | Trace (~1 part per trillion) | 14.003241 |
| Source: Data compiled from multiple sources.[1][2][][9] |
Table 2: Illustrative Mass Isotopologue Distribution (MID) for Citrate from a ¹³C-Glucose Tracer Study
| Isotopologue | Mass Shift | Measured Relative Abundance (%) (Control) | Measured Relative Abundance (%) (Treated) |
| M+0 | 0 | 95.2 | 85.1 |
| M+1 | +1 | 3.5 | 5.2 |
| M+2 | +2 | 0.8 | 6.3 |
| M+3 | +3 | 0.3 | 2.1 |
| M+4 | +4 | 0.1 | 0.8 |
| M+5 | +5 | <0.1 | 0.3 |
| M+6 | +6 | <0.1 | 0.2 |
| Note: This table presents hypothetical data for illustrative purposes. The M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, and so on, ¹³C atoms incorporated from the tracer. This distribution provides insights into the activity of metabolic pathways.[5][10] |
Applications in Research and Drug Development
The ability to trace metabolic pathways with ¹³C has profound implications across various scientific disciplines.
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4][11] By analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can create a detailed map of cellular metabolism, identifying bottlenecks and key regulatory points.[5][12]
-
Drug Discovery and Development: In pharmacology, ¹³C tracers are invaluable for elucidating a drug's mechanism of action.[][13] By observing how a drug alters metabolic fluxes, researchers can confirm target engagement and understand its downstream effects on cellular physiology.[7] This is crucial for optimizing drug efficacy and identifying potential off-target effects.
-
Disease Pathophysiology: Many diseases, including cancer, diabetes, and neurodegenerative disorders, are characterized by altered metabolism.[7][14] ¹³C tracer studies allow for the precise mapping of these metabolic changes, providing insights into disease progression and identifying potential therapeutic targets.
-
Biomarker Discovery: By identifying metabolites that show altered labeling patterns in disease states, ¹³C tracing can aid in the discovery of novel biomarkers for diagnosis and prognosis.[10]
Experimental Protocols: A Step-by-Step Guide
The successful execution of a ¹³C tracer study requires meticulous planning and execution. The following are generalized protocols for the key experimental methodologies.
Mass Spectrometry (MS)-Based ¹³C Tracer Analysis
MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass shift caused by ¹³C incorporation.[15]
1. Experimental Design:
- Tracer Selection: Choose a ¹³C-labeled substrate relevant to the pathway of interest (e.g., [U-¹³C]-glucose for central carbon metabolism, [¹³C₅]-glutamine for the TCA cycle). The position of the ¹³C label can also be specific to probe particular reactions.[6][16]
- Labeling Duration: The incubation time with the tracer is critical and depends on the turnover rate of the metabolites being studied.[17]
- Controls: Include appropriate controls, such as unlabeled cells and cells treated with a vehicle.
2. Cell Culture and Isotope Labeling:
- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing the ¹³C-labeled substrate.[10]
- Incubate for the predetermined duration under controlled conditions.
3. Metabolite Extraction:
- Rapidly quench metabolism to halt enzymatic activity, often by using cold methanol or by flash-freezing in liquid nitrogen.[10]
- Perform a phase separation to isolate polar metabolites (e.g., using a methanol/chloroform/water extraction).[17]
- Collect the polar metabolite fraction and dry it prior to analysis.
4. Mass Spectrometry Analysis:
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC) or gas chromatography (GC).[15][18]
- Data Acquisition: Acquire data in a manner that allows for the detection of the different isotopologues for each metabolite of interest.
5. Data Analysis:
- Natural Abundance Correction: The raw data must be corrected for the natural abundance of ¹³C and other isotopes.[10][19]
- Mass Isotopologue Distribution (MID) Calculation: Determine the relative abundance of each isotopologue for every metabolite.[4]
- Metabolic Flux Analysis (MFA): Use computational models to estimate metabolic fluxes from the corrected MID data.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based ¹³C Tracer Analysis
NMR spectroscopy detects the nuclear spin of ¹³C, providing detailed information about the position of the label within a molecule.[7]
1. Sample Preparation:
- The quantity of material required for ¹³C NMR is significantly higher than for MS.[20][21]
- Dissolve the extracted and purified metabolites in a deuterated solvent (e.g., D₂O, CDCl₃) to an appropriate concentration.[22][23]
- Remove any solid particles by filtration to ensure high-quality spectra.[20]
2. NMR Data Acquisition:
- Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- Pulse Sequences: Employ specific pulse sequences, such as proton-decoupled ¹³C NMR, to obtain clear spectra.[22]
- Acquisition Time: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are often necessary to achieve a good signal-to-noise ratio.[24]
3. Data Processing and Analysis:
- Fourier Transformation: Convert the acquired free induction decay (FID) into a spectrum.
- Phasing and Baseline Correction: Correct the spectrum for phase and baseline distortions.[22]
- Signal Integration and Interpretation: Integrate the signals corresponding to different carbon positions to determine the extent and location of ¹³C enrichment. This positional information is highly valuable for elucidating complex metabolic rearrangements.[25]
Visualizing Complexity: Pathways and Workflows
Diagrams are essential for visualizing the intricate relationships in metabolic pathways and experimental procedures.
Caption: A generalized workflow for a ¹³C tracer study.
Caption: Tracing ¹³C from Glucose through key metabolic pathways.
Caption: The logical principle behind isotope dilution for quantification.
Conclusion
The stable isotope ¹³C, despite its low natural abundance, is a titan in the world of metabolic research. Its application in tracer studies provides an unparalleled window into the dynamic operations of living systems. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of ¹³C tracing is essential for pushing the boundaries of our knowledge in biology and medicine. By carefully designing and executing these powerful experiments, the scientific community can continue to unravel the complexities of metabolism and develop more effective therapies for a wide range of diseases.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 9. radiocarbon [ldeo.columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. benchchem.com [benchchem.com]
- 23. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 24. youtube.com [youtube.com]
- 25. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
An In-depth Technical Guide to Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is unattainable with traditional static measurements of metabolite levels.[1][2] By introducing molecules enriched with non-radioactive, heavy isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), researchers can track the metabolic fate of these compounds through intricate biochemical networks.[2][3] This powerful technique provides unparalleled insights into metabolic pathway activity, flux rates, and the regulation of cellular processes in both healthy and diseased states.[4][5] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of experimental systems, including human studies, making them highly valuable for clinical and translational research.[3][6] This guide provides a comprehensive overview of the core principles, experimental methodologies, data analysis workflows, and applications of stable isotope tracing in metabolic research, with a particular focus on its relevance to drug development.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules synthesized before and after the introduction of a labeled substrate.[3] Cells cultured in a medium containing a stable isotope-labeled nutrient will incorporate the heavy isotope into newly synthesized biomolecules. These labeled molecules are chemically identical to their unlabeled counterparts but possess a higher mass, which can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Isotopes and Isotopologues: Isotopes are atoms of the same element that have a different number of neutrons. For instance, the most common isotope of carbon is ¹²C, while a stable heavy isotope is ¹³C. When a molecule is labeled with one or more stable isotopes, it is referred to as an isotopologue. A mass spectrometer can differentiate between the unlabeled molecule (M+0) and its isotopologues (M+1, M+2, etc.), providing a quantitative measure of the extent of labeling.[7]
Experimental Design and Protocols
A successful stable isotope tracing experiment hinges on meticulous planning and execution, from the selection of the appropriate tracer to the method of sample collection and analysis.
Tracer Selection
The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation.
-
¹³C-Glucose: Universally labeled [U-¹³C]-glucose is widely used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][8] Position-specific labeled glucose, such as [1,2-¹³C₂]-glucose, can be employed to differentiate between glycolysis and the PPP.[4][9]
-
¹⁵N-Glutamine: Labeled glutamine is used to study amino acid metabolism and its contribution to the TCA cycle, particularly in cancer cells that exhibit glutamine addiction.[4][8]
-
²H (Deuterium): Deuterated water (D₂O) can be used to label a wide range of molecules and is particularly useful for studying the synthesis of fatty acids, cholesterol, and glucose.[5]
Experimental Systems and Tracer Administration
Stable isotope tracing can be applied to various experimental systems, each requiring a specific method of tracer administration.
-
Cell Culture: In in vitro studies, the tracer is typically introduced by replacing the standard culture medium with a medium containing the labeled substrate.[10]
-
Animal Models: In in vivo studies using animal models, tracers can be administered through intravenous infusion, intraperitoneal injection, or oral gavage.[6][11][12]
-
Human Studies: In clinical research, stable isotope tracers are administered orally or via intravenous infusion under controlled conditions.[4][6]
Detailed Experimental Protocols
Reproducible and accurate results depend on standardized protocols for cell culture, labeling, and metabolite extraction.
Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells
-
Cell Culture and Labeling:
-
Culture adherent mammalian cells to approximately 80% confluency in standard growth medium.
-
Remove the standard medium and wash the cells twice with pre-warmed, phosphate-buffered saline (PBS).
-
Replace the PBS with a labeling medium containing the desired concentration of the ¹³C-labeled glucose tracer (e.g., [U-¹³C]-glucose).
-
Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites. The optimal labeling time depends on the metabolic pathway of interest and should be determined empirically.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Rapidly quench metabolic activity by adding ice-cold 80% methanol.[13] Alternatively, for a more rapid quenching, snap-freeze the cells by adding liquid nitrogen directly to the culture dish before adding the cold methanol.[13][14]
-
Scrape the cells from the dish and collect the cell suspension in a microcentrifuge tube.
-
Centrifuge the suspension at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[13]
-
Collect the supernatant, which contains the polar metabolites.
-
The resulting extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
-
Protocol 2: Stable Isotope Tracer Infusion in Mice
-
Tracer Preparation and Administration:
-
Prepare a sterile solution of the stable isotope tracer (e.g., [U-¹³C]-glucose) in saline at the desired concentration.[11][12]
-
Administer the tracer to the mouse via intravenous (tail vein) infusion or intraperitoneal injection.[11][12] The dosage and infusion rate should be optimized based on the specific tracer and experimental goals.[6]
-
-
Tissue Collection and Quenching:
-
At a predetermined time point after tracer administration, euthanize the mouse.
-
Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity.[15] This step is critical to prevent post-mortem changes in metabolite levels.
-
Store the frozen tissue at -80°C until metabolite extraction.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled solvent mixture, typically a combination of methanol, acetonitrile, and water, using a bead beater or other homogenization equipment.[15][16]
-
Centrifuge the homogenate at high speed to pellet tissue debris and proteins.
-
Collect the supernatant containing the metabolites for subsequent analysis.
-
Analytical Methods
The analysis of stable isotope-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of heavy isotopes results in a predictable mass shift in the metabolite, allowing for the quantification of different isotopologues.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. For polar metabolites, a derivatization step is often required to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used to analyze a wide range of metabolites without the need for derivatization. Different LC column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate metabolites based on their polarity.[17]
Table 1: Typical LC-MS Instrument Parameters for Metabolic Tracing [17]
| Parameter | Specification | Notes |
| Column | Merck SeQuant ZIC-pHILIC (5 µm, 100 × 2.1 mm) | HILIC separation for polar metabolites.[17] |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water | Aqueous mobile phase. |
| Mobile Phase B | Acetonitrile | Organic mobile phase. |
| Flow Rate | 0.2 mL/min | Standard flow rate for analytical LC. |
| Injection Volume | 5 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | ESI Positive and Negative | To detect a broad range of metabolites. |
| Scan Range | 70-1000 m/z | Covers the mass range of most common metabolites. |
| Resolution | > 70,000 | High resolution is crucial for resolving isotopologues. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of the isotopic label within a molecule. While generally less sensitive than MS, NMR is a powerful tool for elucidating complex metabolic pathways and determining positional isotopomer distributions.[2][3][18] ¹³C NMR, in particular, can be used to measure metabolic fluxes non-invasively in vivo.[3]
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized software and a thorough understanding of the underlying principles.
Data Processing Workflow
A typical data processing workflow for stable isotope tracing experiments involves several key steps.
Diagram 1: Data Processing Workflow
Caption: Data processing workflow for natural abundance correction.[19]
Natural Abundance Correction
A critical step in the data analysis workflow is the correction for the natural abundance of stable isotopes.[1][8][20][21][22] For example, approximately 1.1% of all carbon atoms in nature are ¹³C.[22] Failure to correct for this natural abundance will lead to an overestimation of the tracer's contribution to the measured isotopologue distribution.[22] Several software tools are available to perform this correction using matrix-based algorithms.[19][21]
Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions.[5][23][24][25] By fitting a mathematical model of cellular metabolism to the experimentally determined isotopologue distribution data, MFA can provide a detailed picture of the metabolic state of the cell.[25][26]
Table 2: Commonly Used Software Tools for Metabolic Flux Analysis [24][27][28][29]
| Software | Key Features | Reference |
| INCA | Isotopomer network compartmental analysis, non-stationary MFA. | [23][29] |
| FiatFlux | ¹³C metabolic flux analysis from glucose experiments. | [27][29] |
| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. | [29] |
| 13CFLUX2 | Metabolic flux analysis with carbon labeling. | [29] |
| MFA Suite™ | A toolkit including INCA, ETA, and PIRAMID for a comprehensive MFA workflow. | [23] |
Applications in Metabolic Research and Drug Development
Stable isotope tracing has a wide range of applications in both basic and translational research.
Elucidating Metabolic Pathways
Stable isotope tracers are instrumental in mapping the intricate network of metabolic pathways. For example, by using specifically labeled glucose tracers, researchers can quantify the relative contributions of glycolysis and the pentose phosphate pathway to glucose metabolism.[4][9][10][30][31]
Table 3: Representative Metabolic Flux Data from ¹³C-Glucose Tracing in Cancer Cells [4][26]
| Metabolic Flux | Condition A (e.g., Control) | Condition B (e.g., Drug Treatment) |
| Glycolysis | 100 ± 10 | 60 ± 8 |
| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 25 ± 3 |
| TCA Cycle (from Glucose) | 8 ± 1 | 5 ± 0.5 |
| Lactate Production | 90 ± 9 | 55 ± 7 |
| Flux values are presented as relative units (e.g., % of glucose uptake). |
Understanding Disease Metabolism
Metabolic reprogramming is a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders.[8][32] Stable isotope tracing allows researchers to identify these metabolic alterations and gain insights into the underlying disease mechanisms.[8][11][32] For example, many cancer cells exhibit increased glutamine metabolism to fuel the TCA cycle, a phenomenon that can be readily investigated using ¹⁵N- or ¹³C-labeled glutamine.[8]
Drug Discovery and Development
Stable isotope tracing plays a crucial role in drug discovery and development by:
-
Target Identification and Validation: By elucidating the metabolic pathways that are dysregulated in a particular disease, stable isotope tracing can help to identify and validate novel drug targets.
-
Mechanism of Action Studies: This technique can be used to determine how a drug modulates metabolic pathways, providing valuable information about its mechanism of action.
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy.
Signaling Pathways and Metabolic Regulation
Metabolic pathways are tightly regulated by complex signaling networks. Stable isotope tracing can be used to investigate how these signaling pathways control metabolic fluxes.
PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and metabolism. Activation of this pathway is known to promote glucose uptake and glycolysis. Stable isotope tracing with ¹³C-glucose can be used to quantify the effects of PI3K/Akt/mTOR inhibitors on glycolytic flux.
Diagram 2: PI3K/Akt/mTOR Regulation of Glycolysis
Caption: The PI3K/Akt/mTOR pathway stimulates glucose uptake and glycolysis.
Conclusion
Stable isotope tracing is a powerful and versatile technique that provides a dynamic and quantitative view of cellular metabolism. Its ability to elucidate complex metabolic pathways, identify metabolic alterations in disease, and assess the effects of therapeutic interventions makes it an invaluable tool for researchers, scientists, and drug development professionals. As analytical technologies and computational tools continue to advance, the applications of stable isotope tracing in metabolic research are expected to expand even further, leading to new discoveries and the development of novel therapies for a wide range of diseases.
References
- 1. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Leukemia Cell Metabolism through Stable Isotope Tracing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. southalabama.edu [southalabama.edu]
- 16. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BiochemSphere [biochemicalsci.com]
- 18. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scilit.com [scilit.com]
- 21. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Algorithms and computational tools for metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 28. Software applications for flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 30. benchchem.com [benchchem.com]
- 31. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
- 32. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Ethanol-13C2: A Technical Guide for Researchers in Drug Development
An In-depth Guide to the Commercial Availability, and Application of Doubly Labeled Ethanol in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics and their potential interactions with common substances like ethanol is paramount. Stable isotope-labeled compounds are invaluable tools in these investigations, and Ethanol-13C2 ([13CH3][13CH2]OH) offers a precise method for tracing the metabolic pathways of ethanol. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use in metabolic studies, and a discussion of its applications in drug development.
Commercial Availability and Supplier Specifications
This compound is available from several reputable suppliers of stable isotopes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of commercially available this compound.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % 13C) | Chemical Purity | Available Quantities |
| Sigma-Aldrich | This compound | 70753-79-6 | ≥99% | ≥99% (CP) | 250 mg, 1 g |
| Cambridge Isotope Laboratories, Inc. | Ethanol (1,2-13C2, 99%) | 70753-79-6 | 99% | Not specified | 0.5 g, 1 g |
| Eurisotop (a subsidiary of CIL) | ETHANOL (1,2-13C2, 99%) | 70753-79-6 | 99% | ≥98% | 0.5 g, Packaged on demand |
| CP Lab Safety | This compound, min 99 atom% 13C | 70753-79-6 | min 99% | Not specified | 250 mg |
| Santa Cruz Biotechnology | This compound | 70753-79-6 | Not specified | Not specified | Inquire for availability |
| Medical Isotopes, Inc. | This compound | 70753-79-6 | Inquire for specifications | Inquire for specifications | Inquire for availability |
| Omicron Biochemicals, Inc. | Not directly listed, but offers custom synthesis of 13C labeled compounds. | - | Custom | Custom | Custom |
| IsoLife | Not directly listed, but offers custom synthesis of 13C labeled plant products. | - | Custom | Custom | Custom |
Metabolic Pathways of Ethanol
The metabolism of ethanol in the body primarily occurs in the liver through oxidative pathways. Understanding these pathways is crucial for designing and interpreting metabolic tracing studies using this compound. The primary enzymatic reactions involve alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). A secondary pathway, the microsomal ethanol-oxidizing system (MEOS), becomes more significant with chronic alcohol consumption.[1][2]
The metabolic cascade is as follows:
-
Ethanol to Acetaldehyde: In the cytoplasm of hepatocytes, ADH oxidizes ethanol to acetaldehyde, a toxic intermediate. This reaction requires nicotinamide adenine dinucleotide (NAD+) as a cofactor.[3][4]
-
Acetaldehyde to Acetate: Acetaldehyde is then rapidly converted to acetate in the mitochondria by ALDH. This step also utilizes NAD+.[3][4]
-
Acetate to Acetyl-CoA: Acetate can then be converted to acetyl-CoA, which can enter the citric acid cycle or be used in fatty acid synthesis.
The MEOS pathway, primarily involving the cytochrome P450 enzyme CYP2E1, also oxidizes ethanol to acetaldehyde, particularly at higher ethanol concentrations.[1][2]
Below is a diagram illustrating the primary ethanol metabolism pathway.
Caption: Primary metabolic pathway of this compound.
Experimental Protocols
The use of this compound in metabolic studies requires careful experimental design and execution. The following sections provide detailed methodologies for in vivo administration and subsequent analysis of labeled metabolites by mass spectrometry and NMR spectroscopy.
In Vivo Administration and Sample Collection
This protocol outlines the steps for administering this compound to a model organism and collecting biological samples for analysis.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., mouse, rat)
-
Gavage needles or infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Liquid nitrogen or dry ice
-
-80°C freezer
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in saline at the desired concentration. The concentration will depend on the specific research question and the animal model being used.
-
Animal Preparation: Acclimate the animals to the experimental conditions. Depending on the study design, animals may be fasted to achieve a metabolic steady state.
-
Administration: Administer the this compound solution to the animals. This can be done via oral gavage for studies mimicking alcohol consumption or via intravenous infusion for precise control over blood alcohol concentration.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration. For example, samples can be taken at 0, 15, 30, 60, 120, and 240 minutes.
-
Plasma/Serum Separation: Immediately after collection, centrifuge the blood samples to separate plasma or serum.
-
Tissue Collection: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, adipose tissue).
-
Quenching Metabolism: Immediately freeze the plasma/serum and tissue samples in liquid nitrogen or on dry ice to quench all metabolic activity.
-
Storage: Store all samples at -80°C until analysis.
The following diagram illustrates a general workflow for an in vivo this compound tracing experiment.
References
- 1. Ethanol (1,2-¹³Câ, 99%) <6% water | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Cambridge Isotope Laboratories ETHANOL (1,2-13C2, 99%) (, 1 G, 70753-79-6, | Fisher Scientific [fishersci.com]
- 3. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Liquid chromatography : mass spectrometry study of two biochemical alcohol markers - Karolinska Institutet - Figshare [openarchive.ki.se]
Navigating the Landscape of Ethanol-13C2: A Technical Guide to Safety and Handling for Researchers
For Immediate Release
This in-depth technical guide provides essential safety and handling information for Ethanol-13C2, a critical isotopically labeled compound used by researchers, scientists, and drug development professionals. This document outlines the core safety protocols, experimental methodologies, and metabolic pathways associated with the use of this compound, ensuring its safe and effective application in advanced research.
Safety and Handling Guidelines
This compound, while chemically identical in reactivity to unlabeled ethanol, requires stringent safety measures due to its flammable nature and potential health hazards. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor that causes serious eye irritation.[1][2] It is crucial to be aware of its hazard classifications as outlined by the Globally Harmonized System (GHS).
GHS Pictograms:
Signal Word: Danger[2]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes measures such as keeping the substance away from heat and open flames, using explosion-proof equipment, and wearing appropriate personal protective equipment.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, primarily based on the properties of ethanol.
| Property | Value | Reference |
| Flash Point | 13 °C (55.4 °F) - closed cup | [2] |
| Boiling Point | 78 °C (172 °F) | [1] |
| Melting Point | -114 °C (-173 °F) | [1] |
| Auto-ignition Temperature | 425 °C | |
| Lower Explosion Limit | 3.3% (v/v) | [3] |
| Upper Explosion Limit | 19.0% (v/v) | [3] |
| Vapor Density | 1.6 (Air = 1.0) | [3] |
| Toxicity (Oral LD50, Rat) | 10,470 mg/kg | [4] |
| Toxicity (Inhalation LC50, Rat) | 117-125 mg/L (4h) | [4] |
Handling and Storage
Proper handling and storage are critical to mitigate the risks associated with this compound.
-
Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, especially when using volumes greater than 500 milliliters.[5]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1][5] Use only non-sparking tools.
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1] Ethanol should not be stored in standard refrigerators; only explosion-proof refrigerators are suitable.[5]
-
Materials to Avoid: Avoid contact with strong oxidizing agents.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., Butyl rubber or neoprene) and a lab coat or flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: If working in areas with high vapor concentrations, use a NIOSH-approved respirator.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spills: For small spills, absorb with an inert material and dispose of as hazardous waste.[5] For large spills, evacuate the area and contact emergency services.[5] Do not let the product enter drains.[1][6]
-
Fire: Use alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish a fire. Water may be ineffective but can be used to cool containers.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air.[1]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[1]
-
Disposal
This compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] It should never be poured down the drain.[5][8] Collect in a designated, properly labeled, and tightly sealed container.[7]
Experimental Protocols
This compound is a valuable tracer for studying metabolic pathways in various biological systems. The following sections outline general methodologies for its use in metabolic flux analysis (MFA).
Isotope Labeling and Cell Culture
A typical experiment involves culturing cells in a medium where a standard carbon source is replaced with this compound.
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow.
-
Medium Exchange: Once cells reach the desired confluency, replace the standard medium with a medium containing a specific concentration of [1,2-13C2]ethanol. The concentration will depend on the specific experimental goals.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ethanol.
-
Metabolite Extraction: After incubation, rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
Analytical Techniques for Metabolite Analysis
The incorporation of 13C into downstream metabolites is typically analyzed using mass spectrometry or nuclear magnetic resonance spectroscopy.
-
Derivatization: Extracted metabolites are often derivatized to increase their volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph to separate the different metabolites.
-
MS Detection: The separated metabolites are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the fragments, allowing for the determination of the 13C labeling pattern in each metabolite.[9]
-
Combustion: The sample containing the metabolite of interest (e.g., ethanol) is combusted to CO2.
-
Gas Separation: The resulting CO2 is purified.
-
Isotope Ratio Measurement: The mass spectrometer measures the ratio of 13CO2 to 12CO2 to determine the overall 13C enrichment.[1]
-
Sample Preparation: Extracted metabolites are dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: 13C NMR spectra are acquired. The chemical shifts and coupling patterns in the spectra provide information about the position of the 13C label within the metabolite molecules.[4][5]
Metabolic Pathways and Visualization
Ethanol is primarily metabolized in the liver through oxidative pathways. The following diagrams illustrate the key metabolic routes.
Primary Ethanol Metabolism Pathway
This pathway describes the main enzymatic reactions involved in the breakdown of ethanol.
Caption: Primary metabolic pathway of this compound.
Microsomal Ethanol Oxidizing System (MEOS)
At higher ethanol concentrations, the MEOS, primarily involving the cytochrome P450 enzyme CYP2E1, becomes more significant.[10]
Caption: The Microsomal Ethanol Oxidizing System (MEOS) pathway.
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines a typical workflow for a 13C tracer study using this compound.
References
- 1. oiv.int [oiv.int]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Experimental methods of ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of ¹³C Labeled Compounds in Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal applications of Carbon-13 (¹³C) labeled compounds in revolutionizing scientific understanding across various disciplines. From the non-invasive diagnosis of disease to the intricate mapping of metabolic pathways and the structural elucidation of complex molecules, ¹³C isotopes have been instrumental in advancing research and drug development. This document provides a detailed overview of key historical experiments, their methodologies, quantitative outcomes, and the logical frameworks that underpinned these groundbreaking studies.
Diagnostic Applications: The Advent of the ¹³C-Urea Breath Test
One of the most significant early applications of ¹³C labeled compounds in clinical science was the development of the ¹³C-Urea Breath Test (UBT) for the non-invasive diagnosis of Helicobacter pylori infection, a major cause of peptic ulcers and gastritis. Prior to the UBT, diagnosis required invasive endoscopic biopsies. The ¹³C-UBT offered a safe, simple, and highly accurate alternative.
The principle of the test is based on the high urease activity of H. pylori. Patients ingest ¹³C-labeled urea. If the bacterium is present in the stomach, its urease enzyme hydrolyzes the urea into ammonia and ¹³C-labeled carbon dioxide (¹³CO₂). The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. The detection of an elevated level of ¹³CO₂ in the breath is a positive indicator for H. pylori infection.[1]
Quantitative Data from Early Validation Studies
Early clinical validation studies of the ¹³C-Urea Breath Test demonstrated its high sensitivity and specificity. The following table summarizes representative data from these pioneering investigations.
| Study Cohort Size | ¹³C-Urea Dose (mg) | Test Meal | Sampling Time (minutes) | Sensitivity (%) | Specificity (%) | Reference |
| 70 | 50 | None | 10, 20, 30 | 100 | 100 | [2] |
| 140 | 100 | Citric Acid | 30 | 98.8 | 98.3 | [3] |
| 518 | 75 | Citric Acid | 15 | 99.3 | 98.9 | [4] |
Experimental Protocol: Early ¹³C-Urea Breath Test
The following protocol is a representation of the methodologies used in the early development and validation of the ¹³C-Urea Breath Test.
Patient Preparation:
-
Patients are required to fast for a minimum of 6 hours prior to the test to ensure an empty stomach.
-
Consumption of antibiotics and bismuth-containing compounds is discontinued for at least 4 weeks and 2 weeks, respectively, before the test to avoid false-negative results.[1]
Test Procedure:
-
A baseline breath sample is collected from the patient by exhaling into a collection bag. This sample is used to determine the natural abundance of ¹³CO₂ in the patient's breath.
-
The patient then ingests a solution of 75 mg of ¹³C-labeled urea dissolved in approximately 200 mL of water or a citric acid solution. The citric acid helps to slow gastric emptying and optimize the conditions for the urease reaction.[4]
-
After a specified time interval, typically 15 to 30 minutes, a second breath sample is collected.[4]
-
The ¹³CO₂/¹²CO₂ ratio in both the baseline and post-ingestion breath samples is measured using an isotope ratio mass spectrometer.
-
An increase in the ¹³CO₂/¹²CO₂ ratio above a predetermined cut-off value in the post-ingestion sample compared to the baseline indicates a positive result for H. pylori infection.
Experimental Workflow Diagram
Elucidating Metabolism: ¹³C-Based Metabolic Flux Analysis
The use of ¹³C-labeled substrates in metabolic flux analysis (MFA) has been a cornerstone in understanding cellular physiology and metabolic engineering. By tracing the path of ¹³C atoms through metabolic networks, researchers can quantify the rates (fluxes) of intracellular reactions. Early applications of this technique, particularly in microorganisms like Escherichia coli, provided unprecedented insights into central carbon metabolism.
The fundamental principle of ¹³C-MFA involves culturing cells with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of ¹³C in these metabolites, known as mass isotopomer distributions, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular fluxes.[5]
Quantitative Data from a Historical E. coli Metabolic Flux Analysis Study
The following table presents a simplified, representative flux map from early ¹³C-MFA studies in E. coli, illustrating the relative fluxes through key pathways of central carbon metabolism. The fluxes are typically normalized to the glucose uptake rate.
| Metabolic Reaction/Pathway | Relative Flux (%) |
| Glucose uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 85 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pyruvate -> Acetyl-CoA | 70 |
| Pyruvate -> Oxaloacetate (Anaplerosis) | 15 |
| TCA Cycle | 60 |
| Acetate Secretion | 10 |
Experimental Protocol: Early ¹³C Metabolic Flux Analysis in E. coli
This protocol outlines the general methodology employed in early ¹³C-MFA experiments with E. coli.
Cell Culture and Labeling:
-
E. coli is cultured in a defined minimal medium with a specific ¹³C-labeled substrate as the primary carbon source (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[6]
-
The cells are grown in a bioreactor under controlled conditions (e.g., temperature, pH, aeration) to achieve a metabolic and isotopic steady state. This ensures that the metabolic fluxes and the labeling patterns of intracellular metabolites are constant over time.
-
Once the culture reaches a steady state, cell samples are rapidly harvested.
Metabolite Extraction and Analysis:
-
Metabolism is quenched immediately upon harvesting by rapidly exposing the cells to a cold solvent (e.g., -20°C methanol) to halt enzymatic activity.
-
Intracellular metabolites are extracted from the cells.
-
The protein fraction of the cell biomass is hydrolyzed to release amino acids.
-
The isotopic labeling patterns of the proteinogenic amino acids are determined by GC-MS. The labeling patterns of these amino acids reflect the labeling of their precursor metabolites in the central carbon pathways.
Flux Calculation:
-
A stoichiometric model of the central carbon metabolism of E. coli is constructed.
-
The measured mass isotopomer distributions of the amino acids are used as input for a computational model.
-
An optimization algorithm is used to estimate the set of metabolic fluxes that best reproduce the experimental labeling data.
Metabolic Pathway and Flux Analysis Workflow
Structural Elucidation: The Power of ¹³C NMR Spectroscopy
The development of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in the 1970s provided a powerful, non-destructive method for determining the carbon skeleton of organic molecules. The natural abundance of the ¹³C isotope is only about 1.1%, which, combined with its lower magnetogyric ratio, makes ¹³C NMR inherently less sensitive than proton (¹H) NMR. However, the development of Fourier transform techniques and proton decoupling methods made routine ¹³C NMR spectroscopy feasible.
A key historical application of ¹³C NMR was in the structural elucidation of natural products and other complex organic molecules. For example, it played a crucial role in confirming the structure of antibiotics like penicillin. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides information about the electronic environment of the carbon atom.
Quantitative Data: ¹³C NMR Chemical Shifts of Penicillin G
The following table provides the assigned ¹³C NMR chemical shifts for Penicillin G, a foundational antibiotic, as determined in early spectroscopic studies. These chemical shifts serve as a "fingerprint" for the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 65.2 |
| C-3 | 46.1 |
| C-5 | 58.9 |
| C-6 | 57.1 |
| C-7 (Amide C=O) | 174.9 |
| C-8 (Carboxyl C=O) | 176.5 |
| C-9 (Benzyl CH₂) | 43.2 |
| C-10 (Benzyl C-1) | 136.2 |
| C-11, C-15 (Benzyl C-2, C-6) | 129.8 |
| C-12, C-14 (Benzyl C-3, C-5) | 128.9 |
| C-13 (Benzyl C-4) | 127.0 |
| C-16 (Methyl) | 27.2 |
| C-17 (Methyl) | 31.0 |
Data is representative of early assignments and may vary slightly based on solvent and experimental conditions.
Experimental Protocol: Early ¹³C NMR Spectroscopy for Structural Elucidation
This protocol describes the general steps involved in acquiring a ¹³C NMR spectrum for the purpose of structural elucidation in the 1970s.
Sample Preparation:
-
A sufficient quantity of the purified compound (typically several milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The deuterated solvent is used to avoid strong solvent signals in the ¹H spectrum and for the deuterium lock signal.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shift scale.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the magnet of the NMR spectrometer.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field strength.
-
The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp spectral lines.
-
A series of radiofrequency pulses are applied to the sample to excite the ¹³C nuclei.
-
The resulting free induction decay (FID) signal is detected.
-
To improve the signal-to-noise ratio, multiple FIDs are acquired and averaged.
-
Proton decoupling is applied during the acquisition to collapse the carbon-proton spin-spin coupling, resulting in a spectrum with single sharp peaks for each carbon atom.
Data Processing and Interpretation:
-
The accumulated FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the peaks are measured relative to the TMS signal.
-
The number of signals indicates the number of unique carbon environments in the molecule.
-
The chemical shifts are compared to established correlation charts to infer the types of carbon atoms present (e.g., alkyl, alkene, aromatic, carbonyl).
Logical Relationship Diagram for Structural Elucidation
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13 C Metabolic Flux Analysis of Escherichia coli Engineered for Gamma-Aminobutyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. 3.3.6. Determination of 13C-NMR and 1H-NMR Spectroscopy [bio-protocol.org]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental principles of metabolic flux analysis using 13C tracers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis workflows of 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways, offering critical insights into cellular physiology in various contexts, including disease research and drug development.[1][2] By tracing the flow of 13C-labeled substrates through metabolic networks, researchers can elucidate how cells utilize nutrients and regulate their metabolism.[3]
Core Principles of 13C Metabolic Flux Analysis
13C-MFA is predicated on the introduction of a substrate enriched with the stable isotope carbon-13 (¹³C) into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these isotopes within the metabolites, known as isotopomer patterns, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
These experimentally determined labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular metabolic fluxes.[4] The core principle is that the pattern of ¹³C labeling in metabolites is highly sensitive to the relative activities of different metabolic pathways. By comparing the measured isotopomer distributions to those predicted by the model for a given set of fluxes, the most likely flux distribution can be determined through computational optimization.
The overall workflow of a 13C-MFA experiment can be summarized in five key steps:
-
Experimental Design: This involves selecting the appropriate 13C-labeled substrate(s) and experimental conditions to maximize the information obtained from the labeling patterns.[1]
-
Tracer Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Isotopic Labeling Measurement: Metabolites are extracted from the cells, and the distribution of ¹³C isotopes is measured using analytical instruments.
-
Flux Estimation: A computational model is used to estimate the intracellular fluxes that best explain the measured labeling data.
-
Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are determined.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data in 13C-MFA. The following sections provide an overview of the key experimental steps.
Cell Culture and Isotope Labeling
The goal of this phase is to achieve a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic labeling patterns are constant over time.
| Parameter | Protocol |
| Cell Seeding | Seed cells at a density that ensures they are in the exponential growth phase during harvesting. |
| Media Preparation | Prepare a culture medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) at the same concentration as the unlabeled substrate in the standard medium. |
| Labeling Duration | Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state. This is typically at least two to three cell doubling times. |
| Cell Counting | Determine the cell number and viability at the time of harvest to normalize the metabolite data. |
Metabolite Quenching and Extraction
Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for preserving the in vivo metabolic state.
| Step | Protocol for Adherent Cells | Protocol for Suspension Cells |
| Quenching | Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline). Alternatively, for very rapid quenching, liquid nitrogen can be used to freeze the cells directly on the plate. | Rapidly cool the cell suspension in a dry ice/ethanol bath or by mixing with a large volume of ice-cold saline. |
| Extraction | Add a cold extraction solvent (e.g., 80% methanol) to the quenched cells on the plate. Scrape the cells and collect the cell lysate. | Pellet the quenched cells by centrifugation at a low speed and low temperature. Resuspend the cell pellet in a cold extraction solvent. |
| Centrifugation | Centrifuge the lysate at high speed to pellet cell debris. | Centrifuge the cell suspension at high speed to pellet cell debris. |
| Supernatant Collection | Collect the supernatant, which contains the intracellular metabolites. | Collect the supernatant, which contains the intracellular metabolites. |
| Drying | Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis. | Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis. |
Analytical Measurement: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and ability to resolve isotopomers.
| Step | Protocol |
| Derivatization | Resuspend the dried metabolite extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the metabolites for GC analysis. |
| Incubation | Incubate the samples at an elevated temperature (e.g., 60-100°C) to complete the derivatization reaction. |
| GC-MS Analysis | Inject the derivatized sample into the GC-MS system. A typical setup includes a capillary column (e.g., DB-5ms) and electron ionization (EI) at 70 eV. Data is typically acquired in full scan mode to obtain the mass isotopomer distributions. |
Data Presentation: Quantitative Flux Maps
The primary output of a 13C-MFA study is a quantitative flux map, which provides the rates of all reactions in the metabolic model. These results are typically presented in tables, allowing for easy comparison between different experimental conditions.
Example: Central Carbon Metabolism Fluxes in E. coli
The following table presents a hypothetical but representative flux distribution for the central carbon metabolism of E. coli grown on glucose, as determined by 13C-MFA. Fluxes are normalized to the glucose uptake rate.
| Reaction | Abbreviation | Flux (relative to Glucose uptake of 100) |
| Glucose uptake | GLCpts | 100 |
| Phosphofructokinase | PFK | 70 |
| Pentose Phosphate Pathway | PPP | 30 |
| Pyruvate Kinase | PYK | 60 |
| Pyruvate Dehydrogenase | PDH | 45 |
| Anaplerotic Carboxylation | PC | 15 |
| Citrate Synthase | CS | 60 |
| Isocitrate Dehydrogenase | ICDH | 60 |
| Glyoxylate Shunt | GLX | 0 |
| Malate Dehydrogenase | MDH | 60 |
Example: Metabolic Fluxes in Cancer Cells
This table shows a simplified, representative flux map for a cancer cell line, highlighting the Warburg effect (high glycolysis and lactate production) and the importance of glutamine metabolism. Fluxes are normalized to the glucose uptake rate.
| Reaction | Abbreviation | Flux (relative to Glucose uptake of 100) |
| Glucose uptake | GLUT | 100 |
| Hexokinase | HK | 100 |
| Phosphofructokinase | PFK | 90 |
| Pentose Phosphate Pathway | PPP | 10 |
| Pyruvate Kinase | PYK | 85 |
| Lactate Dehydrogenase | LDH | 70 |
| Pyruvate Dehydrogenase | PDH | 15 |
| Glutamine uptake | GLN | 50 |
| Glutaminase | GLS | 50 |
| Citrate Synthase | CS | 65 |
| Isocitrate Dehydrogenase (cytosolic) | IDHc | 10 |
| Isocitrate Dehydrogenase (mitochondrial) | IDHm | 55 |
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic and signaling pathways, as well as experimental workflows. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tracing Ethanol Metabolism in Vitro with Ethanol-13C2
Introduction
Ethanol-13C2 ([1,2-13C2]Ethanol) is a stable isotope-labeled tracer used to investigate the metabolic fate of ethanol in cell culture systems. By replacing standard ethanol with its 13C-labeled counterpart, researchers can precisely track the incorporation of the two-carbon backbone of ethanol into various downstream metabolic pathways. This technique is a powerful tool for elucidating the contributions of ethanol to central carbon metabolism, identifying metabolic reprogramming in response to ethanol exposure, and quantifying metabolic fluxes.[1][2] The use of stable, non-radioactive isotopes makes it a safer alternative for long-term studies.[3]
Principle
When cells are cultured in a medium containing this compound, cellular enzymes metabolize it. The primary pathway involves the oxidation of ethanol to acetaldehyde, followed by further oxidation to acetate, which is then converted to Acetyl-CoA. The 13C atoms from the labeled Acetyl-CoA are subsequently incorporated into various metabolites, most notably intermediates of the Tricarboxylic Acid (TCA) cycle and fatty acids. By using mass spectrometry (MS) to analyze the mass shifts in these metabolites, the flow of carbon from ethanol can be traced and quantified.[4][5] A metabolite with 'n' carbon atoms can have isotopologues with masses from M+0 (all 12C) to M+n (all 13C), and their fractional abundance reveals pathway activity.[6]
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and understanding how ethanol contributes to cellular energy and biosynthesis.[1][4]
-
Disease Modeling: Studying the metabolic alterations in diseases such as alcoholic liver disease and cancer, where ethanol metabolism is often dysregulated.[7]
-
Drug Development: Assessing the impact of therapeutic agents on ethanol metabolism pathways.
-
Pathway Elucidation: Determining the relative activities of pathways involved in ethanol assimilation, such as the TCA cycle and fatty acid synthesis.[8][9]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the primary metabolic fate of this compound and the general experimental workflow for a stable isotope tracing experiment.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-L-methionine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling with amino acids in cell culture-based proteomic analysis of ethanol-induced protein expression profiles in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the In Vivo Administration of Ethanol-13C2
Introduction
Stable isotope labeling is a powerful technique for understanding cellular metabolism in living organisms.[1] this compound ([¹³CH₃¹³CH₂OH]), a non-radioactive, stable isotope-labeled form of ethanol, serves as an invaluable tracer for in vivo metabolic studies. Its administration to animal models allows for the precise tracking of ethanol's metabolic fate, providing deep insights into pharmacokinetics, metabolic pathways, and the impact of alcohol on various physiological and pathological processes. The incorporation of two Carbon-13 atoms enables clear differentiation from endogenous compounds, facilitating detailed analysis through mass spectrometry and magnetic resonance spectroscopy.[1][2] This document provides a comprehensive overview, application notes, and detailed protocols for the in vivo administration of this compound in animal studies.
Core Applications
-
Metabolic Flux Analysis: Tracing the flow of carbon from ethanol into various metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
-
Neurotransmission Studies: Investigating brain metabolism and glutamatergic neurotransmission, as ethanol's primary metabolite, acetate, readily crosses the blood-brain barrier.[3][4]
-
Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of ethanol.
-
Toxicology Research: Assessing the metabolic pathways leading to alcohol-induced organ damage, such as fatty liver disease, hepatitis, and cirrhosis.[5]
-
Drug Development: Evaluating the effect of novel therapeutics on alcohol metabolism and its downstream effects.
Experimental Design and Considerations
Successful in vivo studies using this compound require careful planning. Key factors to consider include the choice of animal model, administration route, dosage, and the analytical method for detecting labeled metabolites.
-
Animal Models: Mice and rats are the most common models for ethanol studies. The specific strain should be chosen based on the research question (e.g., C57BL/6 mice are often used for alcohol preference studies).
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the clinical relevance.
-
Oral (PO) / Intragastric (IG): Mimics human consumption and is suitable for studying first-pass metabolism.[3][4]
-
Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid systemic availability.
-
Intravenous (IV): Provides 100% bioavailability and precise control over blood concentrations.[3][4]
-
-
Dosage: Doses can range widely depending on the study's objective. Behavioral studies in mice have used doses from 0.5 g/kg to 4 g/kg, while metabolic studies often use doses around 2 g/kg.[6][7] The dosing volume for oral gavage is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[8]
-
Vehicle: Saline is a common vehicle for preparing ethanol solutions for injection.[6] For oral administration, this compound can be diluted in water or a liquid diet.[9]
Quantitative Data Summary
The following tables summarize typical experimental parameters for in vivo studies involving ethanol administration in rodent models.
Table 1: Exemplary Ethanol Dosing Regimens in Rodent Models
| Animal Model | Route of Administration | Dose Range (g/kg) | Vehicle | Typical Application | Reference |
|---|---|---|---|---|---|
| Mouse | Intraperitoneal (IP) | 0.5 - 4.0 | Saline | Conditioned Place Preference (Behavioral) | [6] |
| Mouse | Oral Gavage (PO) | 2.0 | - | Metabolite Distribution (Metabolism) | [7] |
| Rat | Intravenous (IV) | Not Specified | - | Brain Metabolism (MRS Studies) | [3][4] |
| Rat | Intragastric (IG) | Not Specified | - | Brain Metabolism (MRS Studies) | [3][4] |
| Rat | Oral Self-Administration | ~0.86 (intake) | Water | Reinforcement/Addiction Models |[10] |
Table 2: Analytical Methods for this compound and its Metabolites
| Analytical Technique | Target Analyte(s) | Sample Type | Key Advantages | Reference |
|---|---|---|---|---|
| ¹³C Magnetic Resonance Spectroscopy (MRS) | Glutamate, Glutamine, Aspartate | Brain (in vivo) | Non-invasive, real-time detection of labeled metabolites | [3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ethanol, Acetaldehyde, Acetate | Blood, Liver, Brain | High sensitivity and specificity for quantification | [7][11] |
| Isotope Ratio Mass Spectrometry (IRMS) | ¹³C-Ethanol | Various | High precision for determining ¹³C enrichment | [12][13] |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Labeled Metabolites (e.g., amino acids, organic acids) | Plasma, Tissues | Versatile for a wide range of polar metabolites |[1] |
Visualizing Key Processes
Diagrams are essential for conceptualizing the metabolic fate of this compound and the experimental procedures.
Caption: Metabolic pathway of this compound in vivo.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
These protocols provide a generalized framework. Specific parameters should be optimized based on the experimental goals and institutional animal care guidelines.
Protocol 1: Preparation of this compound Dosing Solution
Objective: To prepare a sterile, accurately concentrated this compound solution for in vivo administration.
Materials:
-
This compound (e.g., 99 atom % ¹³C, Sigma-Aldrich Cat. No. 70753)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Syringes and sterile filters (0.22 µm)
Procedure:
-
Determine Required Concentration: Calculate the final concentration needed based on the target dose (e.g., in g/kg) and the dosing volume (e.g., 10 mL/kg). For a 2 g/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:
-
Total dose = 2 g/kg * 0.025 kg = 0.05 g of this compound.
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL.
-
Required concentration = 0.05 g / 0.25 mL = 0.2 g/mL or 20% (w/v).
-
-
Preparation: In a sterile environment (e.g., a laminar flow hood), use a sterile syringe to transfer the calculated volume of this compound into a sterile vial.
-
Dilution: Add the required volume of sterile saline or water to the vial to achieve the final target concentration.
-
Mixing: Gently vortex the solution until it is fully homogenous.
-
Sterilization (for IV/IP): For intravenous or intraperitoneal routes, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use. Confirm stability for longer-term storage based on literature or internal validation.
Protocol 2: Administration of this compound
Objective: To accurately administer the prepared this compound solution to the animal model. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
A. Oral Gavage (PO/IG)
-
Animal Handling: Gently restrain the mouse or rat. Ensure the animal is calm to prevent injury.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent esophageal or stomach perforation.
-
Administration: Measure the correct volume of dosing solution into a syringe. Gently insert the gavage needle into the esophagus and down into the stomach. Administer the dose slowly and steadily.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
B. Intraperitoneal Injection (IP)
-
Animal Handling: Restrain the animal to expose the abdomen.
-
Injection Site: Target the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Use an appropriate gauge needle (e.g., 25-27G for mice). Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
C. Intravenous Injection (IV)
-
Animal Handling: Place the animal in a restraint device that allows access to the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Administration: Use a small gauge needle (e.g., 27-30G for mice). Insert the needle bevel-up into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub. Inject the bolus dose slowly. The maximum volume for a bolus IV injection is typically 5 ml/kg.[14]
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for recovery.
Protocol 3: Sample Collection and Processing
Objective: To collect biological samples at specific time points for the analysis of this compound and its labeled metabolites.
A. Blood Collection
-
Method: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (requires anesthesia and strong justification).[10][14] Terminal collection is done via cardiac puncture under deep anesthesia.
-
Time Points: Collect samples at predetermined time points post-dose (e.g., 15 min, 1h, 2h, 4h) to build a pharmacokinetic profile.[7]
-
Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma to a new, labeled tube and immediately freeze at -80°C until analysis.
-
B. Tissue Collection
-
Procedure: At the designated endpoint, euthanize the animal using an approved method.
-
Dissection: Immediately perform necropsy to collect tissues of interest (e.g., liver, brain, kidney).[7]
-
Processing:
-
Rinse tissues briefly in ice-cold saline to remove excess blood.
-
Blot dry, weigh, and then flash-freeze the tissues in liquid nitrogen.
-
Store frozen tissues at -80°C until metabolite extraction and analysis.
-
Data Analysis and Interpretation
-
Mass Spectrometry: For GC-MS or LC-MS/MS data, the concentration of this compound and its metabolites is quantified by comparing the peak area of the labeled analyte to that of a stable isotope-labeled internal standard.[11][12] The ¹³C enrichment is calculated from the relative abundance of the labeled (M+2 for this compound) and unlabeled (M+0) ions.
-
Magnetic Resonance Spectroscopy: In ¹³C MRS, the appearance of labeled carbon in metabolites like glutamate and glutamine is observed over time.[3][4] The specific pattern of labeling (singlets vs. doublets) can provide information on the entry point of the ¹³C label into metabolic cycles.[4]
-
Modeling: The quantitative data can be used in metabolic flux analysis (MFA) or pharmacokinetic modeling software to calculate turnover rates, pathway fluxes, and key PK parameters like Cmax, Tmax, and AUC.[2]
Troubleshooting
-
High Animal Variability: Ensure consistent animal handling, dosing technique, and timing of sample collection. Increase group sizes (n) to improve statistical power.
-
Low ¹³C Enrichment: The dose of this compound may be too low. Consider increasing the dose or using a more sensitive analytical method. Ensure the purity of the tracer.
-
Adverse Reactions to Injection: Review injection volumes and concentrations. Ethanol can be an irritant.[14] Ensure proper injection technique to avoid tissue damage. For IV administration, high concentrations of ethanol can be lethal.[14]
This document is intended for guidance and educational purposes only. All animal experiments must be conducted in accordance with local and national regulations and require approval from a certified Institutional Animal Care and Use Committee (IACUC).
References
- 1. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 2. benchchem.com [benchchem.com]
- 3. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference-Dose Place Conditioning with Ethanol in Mice: Empirical and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral alcohol metabolism dictates ethanol consumption and drinking microstructure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental methods of ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method for Evaluating the Reinforcing Properties of Ethanol in Rats without Water Deprivation, Saccharin Fading or Extended Access Training - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: Quantitative Analysis of Ethanol-13C2 using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of doubly labeled stable isotope Ethanol-13C2 in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis. This method is particularly suited for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays.
Introduction
This compound is a non-radioactive, stable isotopologue of ethanol, where both carbon atoms are replaced with the ¹³C isotope. Its use as a tracer in metabolic research allows for the precise tracking of ethanol's metabolic fate and its incorporation into various biological molecules.[1] Furthermore, due to its distinct mass, this compound serves as an excellent internal standard for the accurate quantification of unlabeled ethanol in complex biological samples, minimizing variations from sample preparation and instrument response. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for distinguishing and quantifying this compound.[2]
Experimental Workflow
The overall experimental workflow for the analysis of this compound by GC-MS is depicted below.
Figure 1: Experimental workflow for this compound analysis by GC-MS.
Materials and Reagents
-
This compound (≥99% isotopic purity)
-
Ethanol-d6 (internal standard, ≥98% isotopic purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Biological Matrix (e.g., plasma, urine)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Spike the appropriate biological matrix with the working standard solutions to create calibration standards with a final concentration range of 0.1 µg/mL to 10 µg/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation and Extraction
For biological samples, a protein precipitation or liquid-liquid extraction is recommended.
-
To 100 µL of sample (standard, QC, or unknown), add 10 µL of Ethanol-d6 internal standard solution (10 µg/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
For non-biological or cleaner samples, direct dilution may be sufficient.[3]
Derivatization
Derivatization is crucial for improving the chromatographic properties of ethanol.[4] Silylation is a common and effective method.[4]
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection into the GC-MS.
Figure 2: Silylation of this compound with BSTFA.
GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CRamp: 25°C/min to 280°C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| This compound-TMS | m/z 119 (Quantifier), m/z 91 (Qualifier) |
| Ethanol-d6-TMS | m/z 124 (Quantifier), m/z 95 (Qualifier) |
Data Analysis and Quantitative Results
Quantification is based on the ratio of the peak area of the analyte (this compound-TMS) to the peak area of the internal standard (Ethanol-d6-TMS). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Method Validation Summary
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5] Representative data is presented below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (%RSD) | |
| Intra-day | < 5% |
| Inter-day | < 7% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Discussion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard, Ethanol-d6, is critical for correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[6] Derivatization with BSTFA is a key step to improve the volatility and chromatographic behavior of ethanol, leading to sharp and symmetrical peaks.[4]
For applications requiring even higher precision in isotope ratio measurements, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can be employed.[7][8] This technique converts the analyte to CO₂ after chromatographic separation, allowing for very precise measurement of the ¹³C/¹²C ratio.[7]
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound by GC-MS. The method is suitable for a wide range of applications in metabolic research, clinical diagnostics, and drug development. The provided workflow, from sample preparation to data analysis, can be readily adapted to specific laboratory needs.
References
- 1. Evaluation of (13C)ethanol incorporation into very-low-density lipoprotein triglycerides using gas chromatography/isotope ratio mass spectrometry coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. ttb.gov [ttb.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Detection of 13C-Labeled Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful technique for investigating the dynamic nature of metabolic pathways.[1] This approach provides a quantitative understanding of cellular metabolism that extends beyond the static snapshots offered by traditional metabolomics. By introducing a 13C-enriched substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities.[1][2][3] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideally suited for separating and detecting labeled and unlabeled metabolites.[1][4] This application note provides detailed protocols and data analysis workflows for conducting 13C tracer studies using LC-MS, with a focus on applications in disease research and drug development.
The core principle of 13C metabolic flux analysis (13C-MFA) is to quantify the rate of metabolic reactions within a biological system.[1][3] By measuring the isotopic labeling patterns of metabolites, researchers can gain a dynamic view of metabolism, which is crucial for understanding disease states, elucidating drug mechanisms of action, and identifying novel therapeutic targets.[1][5]
Key Applications:
-
Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and neurodegenerative disorders.[1]
-
Drug Discovery and Development: Identifying the mechanism of action of drugs that target metabolic pathways and assessing their efficacy.[1][5]
-
Biomarker Discovery: Identifying novel metabolic biomarkers for disease diagnosis and prognosis.[1]
-
Bioprocess Optimization: Engineering microorganisms for the efficient production of biofuels and other valuable chemicals.[1]
Experimental and Data Analysis Workflow
A typical 13C tracer study using LC-MS follows a structured workflow, from experimental design to data interpretation. The overall process involves culturing cells with a 13C-labeled substrate, rapidly halting metabolic activity to preserve the in vivo metabolic state, extracting the metabolites, analyzing the extracts by LC-MS, and finally, processing the data to determine isotopic enrichment and calculate metabolic fluxes.
Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
13C-labeled tracer (e.g., [U-13C6]-Glucose)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
6-well culture plates
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[1]
-
Prepare the labeling medium by supplementing glucose-free medium with the 13C tracer to the desired final concentration (e.g., 25 mM [U-13C6]-Glucose) and other necessary components like FBS.[1][6]
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.[6]
-
Replace the PBS with the pre-warmed 13C labeling medium.[1]
-
Incubate the cells for a predetermined time course. The duration depends on the pathway of interest; for example, glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.[1]
Metabolite Quenching and Extraction
Rapidly halting metabolic activity (quenching) is critical to accurately capture the metabolic state at the time of sampling.
Materials:
-
Quenching/Extraction solution: 80% methanol in water, chilled to -80°C.[1][6]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Dry ice
Procedure:
-
To stop metabolism, quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[1][6]
-
Place the plate on dry ice for 10 minutes to ensure complete quenching and protein precipitation.[1]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][6]
-
Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[1]
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
The dried extracts can be stored at -80°C until LC-MS analysis.[1][6]
LC-MS Analysis
Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6]
-
Mobile phases (e.g., acetonitrile and ammonium acetate in water).[6]
-
Reconstitution solvent (e.g., 50% acetonitrile).[6]
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent.[6]
-
Inject the sample onto the HILIC column for chromatographic separation.
-
Perform a gradient elution to separate the polar metabolites. A typical gradient starts with a high percentage of organic solvent and gradually increases the aqueous phase.[6]
-
The mass spectrometer should be operated in negative ion mode for many central carbon metabolites.[6]
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites. The mass resolution should be high enough to distinguish between different isotopologues.[1][6]
Data Presentation and Analysis
The primary quantitative output of a 13C tracer study is the mass isotopologue distribution (MID) for key metabolites. The MID represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., 13C atoms from the tracer.[1]
1. Raw Data Processing:
Raw LC-MS data is processed using software such as Xcalibur, MassHunter, or open-source platforms like XCMS.[1][7] This involves peak picking, retention time alignment, and integration of the peak areas for each isotopologue of a given metabolite.[1]
2. Natural Abundance Correction:
It is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N) to accurately determine the fractional enrichment from the introduced tracer.[1] Various algorithms and software packages are available for this correction.[1]
3. Data Visualization and Interpretation:
The corrected isotopologue distribution data is then used to calculate the fractional contribution of the tracer to each metabolite pool and to perform metabolic flux analysis.[1]
Quantitative Data Summary
The following tables present illustrative MID data for key metabolites in central carbon metabolism from cells cultured with [U-13C6]-Glucose.
Table 1: Mass Isotopologue Distribution (MID) for Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 2.5 | 1.8 | 2.2 | 3.5 | 5.0 | 10.0 | 75.0 |
| Fructose-1,6-Bisphosphate | 3.1 | 2.0 | 2.5 | 4.0 | 6.4 | 12.0 | 70.0 |
| 3-Phosphoglycerate | 15.0 | 5.0 | 3.0 | 77.0 | N/A | N/A | N/A |
| Pyruvate | 20.0 | 4.5 | 2.5 | 73.0 | N/A | N/A | N/A |
| Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.[1] |
Table 2: Mass Isotopologue Distribution (MID) for TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 30.0 | 8.0 | 45.0 | 5.0 | 10.0 | 1.0 | 1.0 |
| α-Ketoglutarate | 35.0 | 10.0 | 40.0 | 4.0 | 9.0 | 2.0 | N/A |
| Succinate | 40.0 | 12.0 | 38.0 | 3.0 | 7.0 | N/A | N/A |
| Malate | 42.0 | 15.0 | 35.0 | 2.5 | 5.5 | N/A | N/A |
| Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.[1] |
Visualization of Metabolic Pathways
The MIDs can be used to trace the path of 13C atoms through metabolic networks. For example, when cells are fed [U-13C6]-Glucose, the glucose molecule contains six 13C atoms. Glycolysis cleaves this into two 3-carbon pyruvate molecules, each containing three 13C atoms (M+3). Pyruvate then enters the TCA cycle, and the distribution of 13C in the TCA cycle intermediates reveals the activity of this pathway.
Conclusion
LC-MS-based 13C tracer studies are a powerful methodology for gaining deep insights into cellular metabolism.[1] By following the detailed protocols and data analysis workflows presented here, researchers and drug development professionals can effectively utilize this technique to advance their understanding of metabolic pathways in health and disease. Careful experimental design, meticulous sample handling, and robust data analysis are paramount to obtaining high-quality, interpretable results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of Ethanol-13C2 via Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethanol-13C2. This isotopically labeled molecule serves as a powerful tool in metabolic studies, reaction mechanism investigations, and as a tracer in various biochemical pathways. The following sections provide the necessary information to perform and interpret 1D and 2D NMR experiments for this compound.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1] For this compound ([¹³CH₃][¹³CH₂]OH), where both carbon atoms are the NMR-active ¹³C isotope, NMR spectroscopy provides not only information about the chemical environment of each nucleus but also crucial data on the connectivity between the carbon and proton atoms through the analysis of spin-spin coupling constants.
This document outlines the protocols for acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra. These experiments collectively provide a complete picture of the molecular structure and bonding of this compound.
Predicted NMR Data for this compound
The presence of two adjacent ¹³C nuclei in this compound gives rise to characteristic splitting patterns due to ¹³C-¹³C and ¹³C-¹H spin-spin coupling, which are absent in the spectra of unlabeled ethanol. The following tables summarize the expected chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | -CH₃ | ~1.2 | Doublet of Quartets |
| ¹H | -CH₂- | ~3.7 | Doublet of Triplets |
| ¹H | -OH | Variable (typically 2-5) | Singlet (broad) |
| ¹³C | -¹³CH₃ | ~18 | Doublet |
| ¹³C | -¹³CH₂- | ~58 | Doublet |
Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.[2] The multiplicity of the proton signals is more complex than in unlabeled ethanol due to coupling to both adjacent protons and the directly attached ¹³C nucleus. The hydroxyl proton signal is often broad and may not show coupling due to chemical exchange.[3]
Table 2: Expected Spin-Spin Coupling Constants (J) for this compound
| Coupling Type | Description | Typical Value (Hz) |
| ¹J(¹³C, ¹³C) | One-bond carbon-carbon coupling | ~35 |
| ¹J(¹³C, ¹H) | One-bond carbon-proton coupling (sp³ carbon) | 125 - 140 |
| ²J(¹³C, ¹H) | Two-bond carbon-proton coupling | 2 - 5 |
| ³J(¹H, ¹H) | Three-bond proton-proton coupling | ~7 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Dissolve the this compound sample in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[4] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O). The choice of solvent can affect the chemical shift of the hydroxyl proton.[5]
-
Concentration:
-
NMR Tube: Use a standard 5 mm NMR tube that is clean and free of scratches.
-
Procedure: a. Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent. b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. c. Ensure the sample height in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically around 4-5 cm). d. Cap the NMR tube and label it clearly.
1D ¹H NMR Spectroscopy
This experiment provides information about the chemical environment and connectivity of the protons.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): ~10-12 ppm
-
Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): ~2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
1D ¹³C NMR Spectroscopy
This experiment identifies the number of unique carbon environments and provides information about their electronic state.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing ¹H-¹³C coupling.[4]
-
Acquisition Parameters:
-
Spectral Width (SW): ~200-220 ppm
-
Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) is often required, even for an enriched sample.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons (not present in ethanol).
-
Acquisition Time (AQ): ~1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and reference it to the deuterated solvent signal or TMS.
-
2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments) is used.
-
Acquisition Parameters:
-
Spectral Width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.
-
Number of Scans (NS): 2-4 scans per increment.
-
Number of Increments (NI): 256-512 increments in the indirect dimension (F1).
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Cross-peaks in the 2D spectrum indicate which protons are coupled. For this compound, a cross-peak is expected between the -CH₃ and -CH₂- proton signals.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[7]
-
Pulse Sequence: A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is recommended. A phase-corrected HSQC can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[7]
-
Acquisition Parameters:
-
Spectral Width (SW): The ¹H dimension (F2) should be the same as the 1D ¹H spectrum. The ¹³C dimension (F1) should be wide enough to encompass all carbon signals (e.g., 80-100 ppm).
-
Number of Scans (NS): 4-8 scans per increment.
-
Number of Increments (NI): 128-256 increments in the F1 dimension.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Cross-peaks will appear at the ¹H chemical shift on the F2 axis and the ¹³C chemical shift of the directly bonded carbon on the F1 axis. For this compound, cross-peaks are expected for the -¹³CH₃ and -¹³CH₂- groups.
-
Data Interpretation and Visualization
The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in this compound. The through-bond connectivities can be visualized to represent the structural information obtained from the NMR experiments.
Caption: Experimental workflow for the NMR structural analysis of this compound.
Caption: Through-bond NMR correlations in this compound.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and detailed method for the structural analysis of this compound. By following the outlined protocols, researchers can obtain high-quality spectra and, through the interpretation of chemical shifts, coupling constants, and 2D correlation data, fully characterize the molecule. This information is vital for studies employing this compound as a tracer or for understanding the fundamental properties of isotopically labeled compounds.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 6. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
High-Precision 13C Isotope Ratio Mass Spectrometry: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for high-precision measurement of stable isotope ratios, particularly the ratio of carbon-13 (¹³C) to carbon-12 (¹²C). This methodology offers exceptional sensitivity and accuracy, making it an invaluable tool in diverse scientific fields, including pharmaceutical research and drug development. By tracing the fate of ¹³C-labeled compounds or analyzing natural variations in ¹³C abundance, researchers can gain profound insights into metabolic pathways, pharmacokinetics, and the authenticity of pharmaceutical products.
These application notes provide detailed protocols and methodologies for the use of IRMS in high-precision ¹³C measurements. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to sample preparation, instrumentation, data analysis, and key applications in the pharmaceutical industry.
Core Principles of ¹³C Isotope Ratio Mass Spectrometry
IRMS instruments measure the relative abundance of isotopes with high precision. For carbon, the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) is determined. The results are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). The delta value is calculated as follows:
δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000
Where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard. Positive δ¹³C values indicate an enrichment in ¹³C relative to the standard, while negative values indicate a depletion.
Key Applications in Drug Development
The high precision of ¹³C IRMS measurements enables its application in several critical areas of drug development:
-
Drug Metabolism and Pharmacokinetics (DMPK) Studies: Tracing the metabolic fate of ¹³C-labeled drug candidates allows for the unambiguous identification of metabolites and the elucidation of metabolic pathways.[1] Co-administering a ¹³C-labeled drug with its unlabeled counterpart in "microtracer" studies facilitates the precise determination of key pharmacokinetic parameters.[1]
-
Authentication and Counterfeit Detection: The natural ¹³C abundance in an active pharmaceutical ingredient (API) and its excipients can serve as a unique isotopic fingerprint.[1][2] This allows for the differentiation between drugs from different manufacturers and the detection of counterfeit products.[2]
-
Compound-Specific Isotope Analysis (CSIA): This technique allows for the determination of the ¹³C/¹²C ratio of individual compounds within a complex mixture, providing valuable information for source tracking and process validation in pharmaceutical manufacturing.[3][4]
Experimental Protocols
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk ¹³C Analysis
EA-IRMS is used to determine the average δ¹³C value of a bulk sample. This is particularly useful for the isotopic fingerprinting of APIs and excipients.
Methodology:
-
Sample Preparation:
-
Solid samples (e.g., APIs, excipients, dried biological tissues) are weighed into tin capsules (typically 0.1-1.0 mg).[5] The capsules are then crimped to ensure no air is trapped inside.
-
Liquid samples are either pipetted into tin capsules containing an absorbent material or directly injected into the elemental analyzer.
-
-
Combustion:
-
The encapsulated sample is dropped into a high-temperature (typically 900-1100°C) combustion furnace within the elemental analyzer.[3]
-
In the presence of a pulse of pure oxygen, the sample undergoes flash combustion, converting all organic carbon into carbon dioxide (CO₂).
-
-
Reduction and Gas Purification:
-
The combustion products pass through a reduction furnace (typically containing copper wires at ~650°C) to reduce nitrogen oxides (NOx) to nitrogen gas (N₂) and remove excess oxygen.[4]
-
Water is removed using a chemical or cryogenic trap.
-
-
Gas Chromatography:
-
The purified gas mixture (primarily CO₂ and N₂) is passed through a gas chromatography column to separate the CO₂ from other gases.
-
-
IRMS Analysis:
-
The purified CO₂ is introduced into the ion source of the mass spectrometer.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z 44 for ¹²CO₂, m/z 45 for ¹³CO₂, and m/z 46 for C¹⁸O¹⁶O).
-
The detector measures the ion beam intensities, and the software calculates the δ¹³C value relative to a calibrated reference gas.
-
References
- 1. Revealing the Stable δ2H, δ13C, and δ18O Isotopic Patterns of Ibuprofen Drug Products and Commonly Used Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopic characterization of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound-specific isotope analysis – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 5. naturesfingerprint.com [naturesfingerprint.com]
Application Notes and Protocols for the 13C-Ethanol Breath Test in Alcohol Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting the 13C-ethanol breath test, a non-invasive method for studying in vivo alcohol metabolism. This technique is a valuable tool for researchers in various fields, including hepatology, gastroenterology, pharmacology, and drug development, to assess liver function, first-pass metabolism of alcohol, and the impact of various factors on alcohol pharmacokinetics.
Introduction
The 13C-ethanol breath test is a dynamic, non-invasive diagnostic tool that measures the metabolism of ethanol by tracking the appearance of ¹³CO₂ in exhaled breath after the administration of ¹³C-labeled ethanol.[1] The principle of the test relies on the enzymatic oxidation of ethanol, primarily in the liver, which ultimately leads to the production of ¹³CO₂. The rate of ¹³CO₂ exhalation provides a real-time assessment of the body's ability to metabolize alcohol.[2] This test is particularly useful for studying the effects of diseases, genetic variations, or drug interactions on alcohol metabolism.[2][3]
Metabolic Pathway of 13C-Ethanol
Upon oral administration, ¹³C-ethanol is absorbed from the gastrointestinal tract and enters the portal circulation. The primary site of ethanol metabolism is the liver, where it undergoes a two-step oxidation process. First, alcohol dehydrogenase (ADH) in the cytosol of hepatocytes converts ¹³C-ethanol to ¹³C-acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) in the mitochondria oxidizes ¹³C-acetaldehyde to ¹³C-acetate. The ¹³C-acetate then enters the citric acid cycle (TCA cycle) as acetyl-CoA, where it is ultimately oxidized to ¹³CO₂, which is then transported to the lungs and exhaled.
Metabolic pathway of orally administered 13C-ethanol.
Experimental Protocol
This protocol outlines the steps for conducting a 13C-ethanol breath test in a research setting.
Subject Preparation
-
Fasting: Subjects should fast for at least 8-12 hours prior to the test to ensure an empty stomach, which minimizes variability in gastric emptying and substrate absorption.[4] Water is permitted until 2 hours before the test.
-
Dietary Restrictions: For 24 hours before the test, subjects should avoid foods high in naturally occurring ¹³C, such as corn and cane sugar products, to minimize background ¹³CO₂ levels. A low-fiber diet is recommended the day before the test.[5]
-
Medications: Subjects should refrain from taking medications that may interfere with alcohol metabolism or gastric emptying, as determined by the study protocol.
-
Abstinence: Subjects should abstain from alcohol for at least 24 hours and from smoking on the day of the test.[2]
Materials
-
¹³C-Ethanol (e.g., [1-¹³C]ethanol or [2-¹³C]ethanol)
-
Sterile water for dilution
-
Breath collection bags (e.g., Tedlar® or FlexFoil® PLUS bags with low-resistance fittings)[6][7]
-
Disposable mouthpieces[7]
-
Stopwatch or timer
-
Isotope-ratio mass spectrometer (IRMS) or non-dispersive infrared spectrometer (NDIRS) for ¹³CO₂ analysis
Procedure
-
Baseline Breath Sample (T=0): Before administering the ¹³C-ethanol, collect a baseline breath sample.
-
Substrate Administration:
-
Prepare the ¹³C-ethanol dose. A typical dose is 100 µL of ¹³C-ethanol diluted in 100 mL of water.[2] The exact dose may be adjusted based on the specific research question and subject's body weight.
-
The subject should drink the entire solution within 2 minutes.
-
-
Post-Dose Breath Sample Collection:
-
Collect breath samples at regular intervals. A common schedule is every 10 minutes for the first hour, and then at longer intervals (e.g., every 15 or 30 minutes) for a total of 2 to 4 hours.[2][9]
-
For each sample, use a new breath collection bag and mouthpiece and follow the same collection procedure as the baseline sample.
-
Label each bag with the subject's ID and the time of collection.
-
-
Sample Analysis:
-
Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ ratio using an IRMS or NDIRS.
-
The results are typically expressed as the delta over baseline (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.
-
Experimental Workflow
The following diagram illustrates the key steps in the 13C-ethanol breath test procedure.
Experimental workflow for the 13C-ethanol breath test.
Data Presentation and Analysis
The primary data obtained from the 13C-ethanol breath test is the change in the ¹³CO₂/¹²CO₂ ratio in exhaled breath over time. This data can be used to calculate several pharmacokinetic parameters to quantify alcohol metabolism.
Key Pharmacokinetic Parameters
-
Tmax: The time at which the maximum ¹³CO₂ excretion rate is observed. It reflects the rate of absorption and initial metabolism of ethanol.[2]
-
Cmax: The maximum ¹³CO₂ excretion rate observed during the test. It is an indicator of the peak metabolic activity.[2]
-
AUC (Area Under the Curve): The total amount of ¹³CO₂ excreted over the duration of the test. It represents the overall extent of ethanol metabolism.[2] The AUC can be calculated using the trapezoidal rule.[10][11]
Example Quantitative Data
The following table presents example data from a study investigating the effect of Helicobacter pylori infection on alcohol metabolism using the 13C-ethanol breath test.[2]
| Group | N | Tmax (h) | Cmax (‰ ¹³CO₂) | AUC₆₀ (‰ ¹³CO₂·h) |
| H. pylori-negative Controls | 11 | 0.47 ± 0.13 | 19.1 ± 6.0 | 13.7 ± 4.5 |
| H. pylori-positive Subjects | 11 | 0.53 ± 0.16 | 12.7 ± 4.8 | 9.0 ± 3.6 |
| H. pylori-eradicated Subjects | 6 | - | Increased | Increased |
*Statistically significant difference compared to the control group (P < 0.05). Data are presented as mean ± standard deviation. AUC₆₀ represents the area under the curve for the first 60 minutes of the test.
Applications in Research and Drug Development
The 13C-ethanol breath test has several applications in both basic and clinical research, as well as in the development of new drugs:
-
Assessment of Liver Function: As the liver is the primary site of alcohol metabolism, this test can be used to assess overall hepatic metabolic capacity.[12][13] It can be particularly useful in monitoring the progression of liver diseases, such as cirrhosis and non-alcoholic fatty liver disease (NAFLD).[2]
-
Studying First-Pass Metabolism: The test can quantify the extent of first-pass metabolism of ethanol in the stomach and liver, which is crucial for understanding the bioavailability of orally ingested alcohol.
-
Investigating Drug Interactions: This method can be employed to study the effects of new chemical entities on the activity of enzymes involved in alcohol metabolism, such as ADH and ALDH.
-
Pharmacogenomic Studies: The test can be used to investigate how genetic polymorphisms in alcohol-metabolizing enzymes influence an individual's capacity to metabolize alcohol.
Conclusion
The 13C-ethanol breath test is a powerful, non-invasive tool for the dynamic assessment of alcohol metabolism. Its safety and ease of application make it well-suited for a wide range of research and clinical applications. By providing detailed pharmacokinetic data, this test can offer valuable insights into liver function, drug-alcohol interactions, and the factors that influence individual responses to alcohol.
References
- 1. Breath tests with (13)C substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digestivehealth.org.au [digestivehealth.org.au]
- 5. med.unc.edu [med.unc.edu]
- 6. Breath-gas Analysis Bags [skcltd.com]
- 7. skcltd.com [skcltd.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Analysis of Ethanol in a Human Study: New Modification of Mathematic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical utility of 13C-liver-function breath tests for assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. facharztzentrum-seltersberg.de [facharztzentrum-seltersberg.de]
Quantifying Metabolic Fluxes with 13C-Metabolic Flux Analysis (13C-MFA): Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction to 13C-Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates of intracellular metabolic reactions, known as fluxes.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[1] This is achieved by introducing a substrate labeled with a stable isotope of carbon, ¹³C, into a biological system and measuring its incorporation into downstream metabolites.[1][2] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then used in conjunction with a computational model of metabolism to estimate the intracellular fluxes.[2] This technique has become the gold standard for quantifying in vivo metabolic fluxes and is an indispensable tool in metabolic engineering, systems biology, and biomedical research.[1][3] Its applications range from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatments.[1][2]
The fundamental principle of 13C-MFA lies in the relationship between metabolic fluxes and the distribution of ¹³C isotopes in metabolites.[1] When cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), the labeled carbon atoms are distributed throughout the metabolic network.[1] The specific pattern of ¹³C incorporation into a particular metabolite is a direct consequence of the activities of the enzymatic reactions that produce it.[1] Different metabolic pathways will result in distinct labeling patterns. By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of these different pathways.[2]
Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment involves a series of well-defined steps, from experimental design to data analysis and interpretation. Careful planning and execution at each stage are critical for obtaining accurate and meaningful flux maps.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)
Objective: To label adherent mammalian cells with a ¹³C tracer to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cell culture plates or flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluence (typically 70-80% for log-phase analysis).
-
Medium Preparation: Prepare the ¹³C-labeling medium, which should be identical to the standard medium except for the replacement of the unlabeled primary carbon source with its ¹³C-labeled counterpart.
-
Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and immediately add the pre-warmed ¹³C-labeling medium.
-
Isotopic Steady-State Incubation: Return the cells to the incubator for a duration sufficient to approach or reach isotopic steady state. This duration is cell-line dependent but is often at least two to three cell doubling times. To confirm that isotopic steady state has been reached, you can measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, steady state is confirmed.[4]
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[2]
Protocol 2: Metabolic Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold quenching solution (e.g., 0.9% NaCl solution)
-
-80°C extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: Quickly aspirate the labeling medium and wash the cells twice with an ice-cold 0.9% NaCl solution.[5] Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.[5]
-
Cell Lysis and Protein Precipitation: Place the culture plates in a -80°C freezer for at least 15 minutes.[5]
-
Metabolite Extraction: Using a pre-chilled cell scraper, scrape the cell lysate and transfer the mixture to a pre-chilled microcentrifuge tube.[5]
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[2]
Protocol 3: Sample Preparation for GC-MS Analysis
Objective: To derivatize metabolites to increase their volatility for GC-MS analysis.
Materials:
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))
-
Heating block or oven
Procedure:
-
Derivatization: Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups. Following this, add a silylating agent like MTBSTFA.[6]
-
Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to complete.[2]
-
Analysis: The derivatized samples are now ready for GC-MS analysis.
Protocol 4: Sample Preparation for LC-MS/MS Analysis
Objective: To prepare metabolite extracts for LC-MS/MS analysis.
Materials:
-
Appropriate solvent for reconstitution (e.g., a mixture of water and organic solvent compatible with the LC method)
-
LC autosampler vials
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in the appropriate solvent.
-
Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an LC autosampler vial for analysis.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used platform for 13C-MFA due to its high chromatographic resolution and sensitivity, especially for the analysis of derivatized amino acids and organic acids.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it well-suited for the analysis of a broad range of polar metabolites without the need for derivatization.[7] High-resolution mass spectrometers like Orbitrap or Q-TOF instruments are preferred for their ability to accurately measure the mass-to-charge ratio of isotopologues.[7]
Data Presentation: Quantitative Metabolic Fluxes
The following tables provide examples of quantitative data obtained from 13C-MFA studies, illustrating the differences in metabolic fluxes under various conditions.
Table 1: Extracellular Fluxes in Proliferating Cancer Cells
| Flux | Typical Range (nmol/10⁶ cells/h) | Reference |
| Glucose Uptake | 100 - 400 | [4] |
| Lactate Secretion | 200 - 700 | [4] |
| Glutamine Uptake | 30 - 100 | [4] |
Table 2: Central Carbon Metabolism Fluxes in B-cells with Low vs. High c-Myc Expression
| Metabolic Flux | Low c-Myc (Relative Flux) | High c-Myc (Relative Flux) | Fold Change (High/Low) | Reference |
| Glucose Uptake | 100.0 ± 5.0 | 120.0 ± 6.0 | 1.2 | [8][9] |
| Lactate Production | 160.0 ± 8.0 | 180.0 ± 9.0 | 1.1 | [8][9] |
| Glutamine Uptake | 20.0 ± 2.0 | 80.0 ± 7.0 | 4.0 | [8][9] |
| TCA Cycle Flux (from Pyruvate) | 15.0 ± 1.5 | 30.0 ± 3.0 | 2.0 | [8][9] |
| TCA Cycle Flux (from Glutamine) | 10.0 ± 1.0 | 40.0 ± 4.0 | 4.0 | [8][9] |
| Pentose Phosphate Pathway | 5.0 ± 0.5 | 6.0 ± 0.6 | 1.2 | [8] |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in the cited literature.
Signaling Pathways and Metabolic Reprogramming
Cellular metabolism is tightly regulated by intricate signaling networks. In the context of cancer and drug development, understanding how these pathways modulate metabolic fluxes is crucial.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Its activation promotes glucose uptake and glycolysis.[10]
References
- 1. osti.gov [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracing Hepatic Metabolism with Ethanol-¹³C₂
Introduction
Stable isotope tracing using uniformly labeled [¹³C₂]ethanol is a powerful technique for elucidating the metabolic fate of ethanol in the liver and its impact on cellular physiology. By replacing the naturally abundant ¹²C with ¹³C at both carbon positions, researchers can track the journey of ethanol-derived carbon atoms through various metabolic pathways. This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of metabolic fluxes, offering critical insights into the pathophysiology of alcohol-related liver disease (ALD), drug-induced liver injury, and metabolic syndrome.[1][2]
Principle of the Method
Ethanol is primarily metabolized in the liver through oxidative pathways.[3][4] When Ethanol-¹³C₂ is introduced, it is first oxidized by alcohol dehydrogenase (ADH) in the cytosol to form [¹³C₂]acetaldehyde. This intermediate is then rapidly converted to [¹³C₂]acetate by aldehyde dehydrogenase (ALDH2) in the mitochondria.[5] The resulting [¹³C₂]acetate can be activated to [¹³C₂]acetyl-CoA, a central hub in cellular metabolism.[1][6] This labeled acetyl-CoA can then enter various pathways:
-
Tricarboxylic Acid (TCA) Cycle: Condensation with oxaloacetate to form ¹³C-labeled citrate and subsequent intermediates.
-
Fatty Acid Synthesis: Incorporation into fatty acids for storage as triglycerides.
-
Histone Acetylation: Use by histone acetyltransferases (HATs) to modify chromatin, directly linking ethanol metabolism to epigenetic regulation.[1][7]
By measuring the incorporation of the ¹³C₂ label into these downstream metabolites, it is possible to quantify the contribution of ethanol to specific metabolic pools and assess the perturbation of hepatic metabolism.[1][8]
Key Applications
-
Quantifying the Contribution of Ethanol to the Hepatic Acetyl-CoA Pool: Determining the proportion of the acetyl-CoA pool that is directly derived from ethanol metabolism versus other substrates like glucose or fatty acids.
-
Investigating Epigenetic Modifications: Directly tracing and quantifying the use of ethanol-derived acetyl groups for the acetylation of histones and other proteins, providing a mechanistic link between alcohol consumption and changes in gene expression.[1][6]
-
Studying Alterations in Core Metabolic Pathways: Assessing how ethanol metabolism affects the flux through the TCA cycle, gluconeogenesis, and de novo lipogenesis. The increased NADH/NAD+ ratio from ethanol oxidation, for instance, is known to suppress fatty acid oxidation and promote lipid accumulation.[5][9]
-
Metabolic Flux Analysis (MFA): In combination with computational modeling, ¹³C₂-ethanol tracing can be used to calculate the rates (fluxes) of intracellular metabolic reactions, providing a detailed, quantitative understanding of the metabolic phenotype.[2][10][11]
-
Pharmacodynamic Studies: Evaluating the effect of therapeutic agents on the metabolic pathways perturbed by ethanol.
Core Signaling and Metabolic Pathways
The metabolism of ethanol initiates a cascade of events, altering key signaling pathways in the liver.
References
- 1. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALCOHOL METABOLISM CONTRIBUTES TO BRAIN HISTONE ACETYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanol and liver: Recent insights into the mechanisms of ethanol-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-based metabolic flux analysis: fundamentals and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹³C NMR Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your ¹³C Nuclear Magnetic Resonance (NMR) experiments, ensuring high-quality data for your research.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum has a very low signal-to-noise ratio. What are the first steps I should take to improve it?
A1: Low signal-to-noise (S/N) is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2][3] Here are the initial steps to enhance sensitivity:
-
Increase Sample Concentration: The most straightforward method to improve S/N is to increase the concentration of your sample. Doubling the concentration can significantly reduce the required experiment time for the same S/N.[4][5][6] For a satisfactory signal-to-noise ratio on instruments with room temperature probes, approximately 3 mg per inequivalent carbon is recommended.[7]
-
Optimize the Number of Scans (NS): Increasing the number of scans is a fundamental way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.[1][8] Therefore, quadrupling the number of scans will double the S/N.[1]
-
Ensure Proper Probe Tuning: A well-tuned probe is crucial for efficient signal transmission and detection.[4] Poor tuning can lead to broad lines and a reduced S/N ratio in ¹³C spectra.
Q2: How do I choose the optimal acquisition parameters for a standard 1D ¹³C NMR experiment?
A2: Careful optimization of acquisition parameters can significantly boost your signal intensity. For most organic molecules, a set of optimized default parameters can yield a substantial increase in signal strength.[9]
-
Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signals, which is particularly beneficial for quaternary carbons with long relaxation times (T₁).[5][9]
-
Relaxation Delay (D1): This delay allows the nuclei to return to equilibrium between pulses. For routine spectra of small to medium-sized molecules, a D1 of 1-2 seconds is often sufficient when using a smaller pulse angle.[5][10]
-
Acquisition Time (AQ): This is the time during which the Free Induction Decay (FID) is recorded. A longer acquisition time can improve resolution, but a balance must be struck with the overall experiment time. An AQ of 1-2 seconds is a good starting point.[9]
Troubleshooting Guide: Specific Issues
Issue 1: I'm still not getting a good signal, even after increasing the number of scans and sample concentration.
This issue can often be traced back to sample preparation or hardware considerations.
| Potential Cause | Recommended Solution | Expected Outcome |
| Paramagnetic Impurities | Paramagnetic substances in your sample can cause significant line broadening and reduce S/N. Ensure your sample is pure.[4] | Sharper signals and improved S/N. |
| Poor Magnetic Field Homogeneity (Shimming) | A poorly shimmed magnet will result in broad, distorted lines. Perform manual shimming if the automatic routine is insufficient.[4] | Sharper, more symmetrical peaks. |
| Suboptimal Probe Performance | If available, using a cryogenically cooled probe (CryoProbe) can dramatically increase the S/N ratio by a factor of 3-4 or more compared to a standard room-temperature probe.[4][11][12] | Significant improvement in S/N, allowing for faster acquisition or analysis of more dilute samples. |
Issue 2: My protonated carbon signals are strong, but my quaternary carbon signals are very weak or absent.
This is a common problem due to the long T₁ relaxation times of quaternary carbons and the lack of Nuclear Overhauser Effect (NOE) enhancement.
| Potential Cause | Recommended Solution | Expected Outcome |
| Long T₁ Relaxation Times | Increase the relaxation delay (D1) to allow for more complete relaxation of the quaternary carbons between pulses.[4] Alternatively, add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ values of all carbons.[3][13] | Visible and enhanced signals for quaternary carbons. A shorter recycle delay can be used with a relaxation agent, increasing S/N per unit of time.[1] |
| Inefficient Pulse Angle | Using a smaller flip angle (e.g., 30°) is particularly effective for enhancing the signals of carbons with long T₁s, such as quaternary carbons.[9] | Improved signal intensity for quaternary carbons without excessively long experiment times. |
Advanced Techniques for Signal Enhancement
Q3: What are polarization transfer experiments, and how can they help improve my S/N?
A3: Polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) utilize the larger polarization of ¹H nuclei to enhance the signal of the directly attached ¹³C nuclei.[14] This can lead to a theoretical signal enhancement of up to 4 times for ¹³C.[1]
-
DEPT: This experiment is particularly useful as it can also provide information about the number of protons attached to each carbon (CH, CH₂, CH₃).[14][15] However, a key limitation is that quaternary carbons are not observed.[14]
-
INEPT: This is another polarization transfer technique that provides significant signal enhancement.[14]
Q4: Are there other advanced methods to achieve very high signal enhancement?
A4: For specialized applications requiring substantial signal gains, techniques like Dynamic Nuclear Polarization (DNP) and the use of ¹³C-enriched samples are available.
-
Dynamic Nuclear Polarization (DNP): DNP transfers the large polarization of electron spins to the nuclear spins, leading to massive signal enhancements, potentially by a factor of several hundred or even a thousand.[16][17] This technique is particularly powerful for solid-state NMR.
-
¹³C Isotopic Enrichment: Since the low S/N in ¹³C NMR is fundamentally due to the low natural abundance of ¹³C (1.1%), chemically synthesizing your molecule with ¹³C-enriched precursors can dramatically increase the signal intensity.[][19]
Quantitative Data Summary
| Technique | Typical S/N Enhancement Factor | Key Considerations |
| Increased Number of Scans | Proportional to the square root of the number of scans (e.g., 4x scans = 2x S/N)[1] | Increases experiment time. |
| Use of a Cryoprobe | 3-5x or more compared to a room-temperature probe[4][20][21] | Hardware-dependent solution. |
| Polarization Transfer (DEPT/INEPT) | Up to 4x for protonated carbons[1] | Does not detect quaternary carbons.[14] |
| Nuclear Overhauser Effect (NOE) | Up to 3x for protonated carbons[9] | Not effective for quaternary carbons. |
| Dynamic Nuclear Polarization (DNP) | 10s to 1000s[16][17] | Primarily for solid-state NMR and requires specialized equipment. |
| ¹³C Isotopic Enrichment | Directly proportional to the level of enrichment. | Requires chemical synthesis of the sample. |
Experimental Protocols
Protocol 1: Standard 1D ¹³C NMR with Optimized Parameters
-
Sample Preparation: Prepare a concentrated sample of your analyte (ideally >10 mg for a low-to-medium molecular weight compound) in a suitable deuterated solvent.[6] Filter the sample to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C channels. Perform shimming to optimize magnetic field homogeneity.[4]
-
Parameter Setup:
-
Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).
-
Pulse Angle (P1): Set to a 30-degree flip angle.[9]
-
Relaxation Delay (D1): Set to 2.0 seconds.[9]
-
Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[9]
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed.[1]
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Apply a line broadening factor (e.g., 1 Hz) to improve the S/N in the processed spectrum.[22]
Protocol 2: DEPT-135 Experiment for Enhanced Sensitivity and Spectral Editing
-
Sample Preparation and Tuning: Follow steps 1 and 2 from Protocol 1.
-
Parameter Setup:
-
Pulse Program: Select the DEPT-135 pulse sequence.
-
¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz for a mix of sp² and sp³ carbons).
-
Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.
-
-
Data Acquisition: Acquire the FID.
-
Data Processing: Process the data as in a standard 1D experiment. The resulting spectrum will show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons will be absent.[14]
Visualizations
Caption: Troubleshooting workflow for low S/N in ¹³C NMR.
Caption: Experimental workflow for a DEPT-135 experiment.
Caption: Key relationships for improving S/N in ¹³C NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. Cryoprobe - NMR Wiki [nmrwiki.org]
- 12. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 13. benchchem.com [benchchem.com]
- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Dynamic nuclear polarization-enhanced 13C NMR spectroscopy of static biological solids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurisotop.com [eurisotop.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Technical Support Center: Overcoming Challenges in Quantifying Low ¹³C Enrichment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with quantifying low ¹³C enrichment in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low ¹³C enrichment?
Quantifying low ¹³C enrichment is challenging due to several factors:
-
Low Natural Abundance: The natural abundance of ¹³C is only about 1.1%, which leads to inherently weak signals compared to ¹²C.[1][2]
-
Low Signal-to-Noise Ratio: Low enrichment levels result in a low signal-to-noise ratio, making it difficult to distinguish the true signal from background noise.[1][2]
-
Background Interference: Contaminants from solvents, labware, and the sample matrix itself can introduce interfering ions and background noise.[3][4]
-
Isotopic Interference: The natural isotopic distribution of other atoms in the metabolite can complicate the accurate measurement of ¹³C enrichment.[2]
-
Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]
Q2: Which analytical technique is better for low-abundance ¹³C analysis: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy?
The choice between MS and NMR depends on the specific research question and available instrumentation.
-
Mass Spectrometry (MS): Generally offers higher sensitivity and is often the preferred method for detecting and quantifying very low-abundance metabolites.[4][5] Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used. High-resolution mass spectrometry can resolve ¹³C isotopologues from interfering ions with similar mass-to-charge ratios.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional distribution of ¹³C atoms within a molecule (isotopomer analysis), which is a significant advantage for metabolic flux analysis.[5] However, NMR is generally less sensitive than MS.[5] The low natural abundance and smaller gyromagnetic ratio of ¹³C contribute to its lower sensitivity in NMR.[1][2]
Q3: Why is it important to correct for the natural abundance of isotopes?
All carbon-containing molecules have a natural background of ¹³C.[5] When a ¹³C-labeled tracer is introduced, the analytical instrument detects both the ¹³C incorporated from the tracer and the naturally occurring ¹³C. To accurately quantify the enrichment from the experiment, it is crucial to mathematically subtract the contribution of natural isotopes from the measured mass isotopologue distribution.[5] Failure to do so will result in an overestimation of the ¹³C enrichment.[5]
Q4: How can I increase the ¹³C incorporation into my metabolite of interest if it's very low?
Low incorporation of ¹³C can be due to a large unlabeled endogenous pool of the metabolite or slow metabolic flux. To improve incorporation, consider the following:
-
Increase Labeling Time: Extend the incubation period with the ¹³C-labeled substrate to allow for more significant incorporation. A time-course experiment is recommended to determine the optimal duration.[4]
-
Optimize Substrate Concentration: Ensure the concentration of the ¹³C-labeled substrate is sufficient and not a limiting factor.[4]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for Enriched Metabolites
Symptoms:
-
Difficulty in detecting low-level ¹³C enrichment.
-
High background noise that obscures the metabolite peaks.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Insufficient ¹³C Label Incorporation | Increase the concentration of the ¹³C tracer or the duration of the labeling experiment. Ensure the chosen tracer is appropriate for the metabolic pathway under investigation.[5] |
| Low Metabolite Abundance | Increase the amount of starting biological material. Optimize the metabolite extraction protocol to improve recovery.[5] Concentrate the sample before analysis.[2] |
| Suboptimal Instrument Sensitivity | Use a more sensitive mass spectrometer, such as a high-resolution Orbitrap or FT-ICR instrument.[5] For NMR, using ¹³C-optimized cryogenic probes can significantly enhance sensitivity.[1] Optimize instrument parameters like spray voltage and gas flow rates for MS.[5] |
| Matrix Effects (Ion Suppression in MS) | Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[2] Utilize sample cleanup techniques like solid-phase extraction (SPE).[4] |
| High Background Noise | Identify and eliminate sources of chemical and electronic noise.[3][6] (See Issue 2 for details). |
Issue 2: High Background Noise in Mass Spectrometry Data
Symptoms:
-
Elevated baseline in the chromatogram or mass spectrum.
-
Presence of persistent, non-analyte peaks.
Possible Causes and Solutions:
| Source of Noise | Identification and Mitigation Strategies |
| Chemical Noise | Sources: Solvent impurities, plasticizers from labware, contaminants from the sample matrix.[3] Identification: Run blank samples (matrix without the analyte) to identify consistently present background ions.[3] Mitigation: Use high-purity, LC-MS grade solvents.[7] Avoid plastic containers for long-term solvent storage.[4] Perform thorough cleaning of the LC system and mass spectrometer ion source.[4] |
| Electronic Noise | Sources: Inherent noise from the detector and electronic components of the mass spectrometer.[3] Identification: Turn off the spray voltage and liquid flow. If the noise persists, it is likely electronic.[6] Mitigation: While it cannot be completely eliminated, ensuring the instrument is properly maintained and serviced can help.[3] |
| Environmental Noise | Sources: Volatile organic compounds in the lab air, dust particles, cleaning products.[3] Mitigation: Maintain a clean laboratory environment and ensure proper ventilation. |
Issue 3: Co-elution of Compounds in LC-MS Analysis
Symptoms:
-
Asymmetrical peak shapes (fronting, tailing, or shoulders).[8]
-
Inconsistent mass spectra across a single chromatographic peak.[8]
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Suboptimal Chromatographic Method | Modify the Mobile Phase Gradient: Adjusting the gradient is often the most effective first step to improve separation.[8] Change the Stationary Phase: Use a column with a different selectivity. Adjust Mobile Phase pH: This can alter the ionization state of compounds and improve separation.[8] |
| Isobaric Interference | High-Resolution Mass Spectrometry: Use a high-resolution instrument to differentiate between compounds with the same nominal mass but different exact masses.[4] Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) to selectively detect a unique fragment ion for your target analyte, which can eliminate interference from co-eluting isobaric compounds.[4] |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment in Cell Culture
This protocol outlines the key steps for a typical stable isotope labeling experiment in cell culture for metabolomics analysis.[7]
-
Cell Culture: Grow cells to the desired confluency under standard conditions.
-
Labeling: Replace the standard growth medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Incubation: Incubate the cells with the labeling medium for a predetermined period to allow for the incorporation of the ¹³C label into metabolites. The duration can range from minutes to days depending on the metabolic pathway being studied.[7]
-
Quenching: To halt all metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol at -80°C).[5]
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.[5]
-
Sample Processing: Collect the supernatant containing the metabolites. Dry the extract using a vacuum concentrator. The dried pellet can be stored at -80°C.[5]
-
Reconstitution: Before analysis, reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.[5]
Protocol 2: Correction for Natural Isotope Abundance
Accurate correction for natural isotope abundance is a critical data processing step. This is typically performed using specialized software.
-
Analyze an Unlabeled Control: Run an unlabeled biological sample (cells grown in a medium without the ¹³C tracer) through the same analytical workflow.
-
Determine Natural Isotopologue Distribution: Measure the mass isotopologue distribution for your metabolite of interest in the unlabeled sample. This represents the natural abundance pattern.
-
Mathematical Correction: Use a correction algorithm, often based on matrix calculations, to subtract the contribution of natural isotopes from the measured mass isotopologue distribution of your labeled samples.[5] This will yield the true enrichment from the ¹³C tracer.
Visualizations
References
Technical Support Center: Optimizing Tracer Concentration for In Vivo Ethanol-13C2 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in in vivo Ethanol-13C2 studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your tracer studies and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of this compound in vivo?
A1: The vast majority of ingested ethanol is metabolized in the liver.[1][2] this compound is first oxidized to 1,2-13C2-acetaldehyde and then to 1,2-13C2-acetate.[2] This 13C-labeled acetate is released into the bloodstream and taken up by various tissues, including the brain, where it is converted to 1,2-13C2-acetyl-CoA.[1][2] The labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to 13C enrichment in TCA cycle intermediates and associated amino acids like glutamate and glutamine.[1][3]
Q2: How do I choose between intravenous (IV) infusion and oral gavage for this compound administration?
A2: The choice of administration route depends on your experimental goals.
-
Intravenous (IV) Infusion: This method allows for precise control over the tracer delivery rate and can be used to achieve a steady-state concentration of the tracer in the plasma more readily.[4] It bypasses first-pass metabolism in the stomach.
-
Oral Gavage: This route mimics the natural route of alcohol consumption. However, it can lead to more variable absorption rates and is subject to first-pass metabolism in the stomach.[5]
Q3: Is it necessary to achieve isotopic steady state? How can I verify it?
A3: Achieving isotopic steady state, where the isotopic enrichment of metabolites remains constant over time, is crucial for many metabolic flux analysis (MFA) models.[6][7] To verify steady state, you should conduct a preliminary time-course experiment, collecting samples at multiple time points after tracer administration to ensure that the enrichment of key metabolites has plateaued.[6]
Q4: What are the key considerations for sample collection and quenching?
A4: Rapidly halting all metabolic activity at the moment of sampling is critical to preserve the in vivo metabolic state.[6][8] Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[6] For tissue samples, this is typically achieved by freeze-clamping the tissue in liquid nitrogen immediately upon collection.[8] For blood samples, collection into tubes containing an anticoagulant is standard practice.[9]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio or Low 13C Enrichment in Target Metabolites
-
Possible Cause 1: Insufficient Tracer Dose.
-
Solution: Increase the dose of this compound. Refer to the quantitative data table below for typical dosage ranges. A pilot study with varying doses can help determine the optimal concentration for your specific experimental model and analytical instruments.
-
-
Possible Cause 2: Rapid Metabolism and Clearance of Ethanol.
-
Solution: Consider a constant infusion protocol instead of a single bolus injection to maintain a steadier concentration of the tracer in the blood.[4] For bolus administration, optimize the timing of sample collection to coincide with peak tracer enrichment.
-
-
Possible Cause 3: Inefficient Tracer Uptake in the Tissue of Interest.
-
Possible Cause 4: Analytical Sensitivity.
-
Solution: Optimize your mass spectrometry or NMR parameters to enhance the detection of 13C-labeled metabolites. This may include increasing the number of scans or using a more sensitive instrument.
-
Problem 2: High Variability Between Biological Replicates
-
Possible Cause 1: Inconsistent Tracer Administration.
-
Solution: Ensure precise and consistent administration of the this compound tracer for all animals. For oral gavage, ensure the needle is correctly placed to deliver the full dose to the stomach.[10] For IV infusion, ensure the catheter is properly placed and the infusion rate is constant.
-
-
Possible Cause 2: Differences in Animal Fasting State.
-
Solution: Standardize the fasting period for all animals before the experiment. Food intake can significantly alter metabolism and affect tracer incorporation.
-
-
Possible Cause 3: Inconsistent Sample Handling and Quenching.
Problem 3: Poor Fit of Metabolic Flux Model to Experimental Data
-
Possible Cause 1: The System Did Not Reach Isotopic Steady State.
-
Solution: As mentioned in the FAQs, verify the attainment of isotopic steady state through a time-course experiment and adjust the tracer administration duration if necessary.[6]
-
-
Possible Cause 2: Incomplete or Incorrect Metabolic Network Model.
-
Solution: Ensure your metabolic model includes all relevant pathways for ethanol and acetate metabolism in the tissue of interest. Double-check the atom transitions for each reaction in your model.[6]
-
-
Possible Cause 3: Inaccurate Measurement of Tracer Enrichment.
-
Solution: Review your analytical data for any issues with peak integration or mass accuracy. Ensure that you have corrected for the natural abundance of 13C in your calculations.[6]
-
Quantitative Data Summary
The following table summarizes quantitative data from in vivo this compound studies to guide experimental design.
| Species | Administration Route | Tracer Dose/Infusion Rate | Duration | Key Findings | Reference |
| Rat | Intravenous Infusion | [2-13C]ethanol | 2 hours | Plasma [2-13C]acetate enrichment reached ~55% after 30 minutes. Significant 13C enrichment was observed in brain glutamate, glutamine, and GABA. | [1] |
| Mouse | Oral Gavage | 5 g/kg | Single dose | This dose in mice is considered a model for human binge drinking and results in a blood ethanol concentration AUC x time of 230.7mM x hour. | [11][12] |
| Mouse | Oral Gavage | 5 g/kg | Single dose, sacrificed 9 hours later | This chronic-plus-binge model resulted in significant elevation of serum ALT and AST levels. | [12][13] |
| Mouse | Perfused Liver | [2-13C]ethanol | - | In the presence of labeled alanine, ethanol was the exclusive source of acetyl-CoA. | [14] |
| Rat | Intravenous Infusion | [1-13C]ethanol | - | 13C labels were detected in glutamate, glutamine, and aspartate in the brain. | [3] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Infusion of this compound in Mice
Materials:
-
This compound solution (sterile, appropriate concentration in saline)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes and 30-gauge needles
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for a short period (e.g., 4-6 hours) may be necessary depending on the experimental design.
-
Catheterization (Optional, for continuous infusion): For long-term or continuous infusion, a catheter can be surgically implanted into the jugular or tail vein. This is a surgical procedure requiring anesthesia and aseptic technique.
-
Tail Vein Injection (for bolus or short-term infusion): a. Place the mouse in a restrainer. b. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. c. Disinfect the tail with 70% ethanol. d. Visualize a lateral tail vein and insert the 30-gauge needle, bevel up, at a shallow angle. e. Slowly inject a small test volume to confirm the needle is in the vein. You should see the vein blanch. If a subcutaneous bleb forms, the needle is not in the vein. f. Once confirmed, administer the full dose of the this compound solution at a controlled rate. g. Withdraw the needle and apply gentle pressure with a gauze pad to prevent bleeding.
-
Sample Collection: At the designated time points, collect blood and/or tissues as required by your experimental design. Ensure rapid quenching of metabolic activity.
Protocol 2: Oral Gavage of this compound in Mice
Materials:
-
This compound solution (appropriate concentration)
-
Flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice) with a ball-tip
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the gavage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg body weight.[10]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth to reach the stomach. Mark the needle if necessary.[10]
-
Restraint: Firmly restrain the mouse by the scruff of the neck to immobilize the head. The head and neck should be extended in a straight line.
-
Needle Insertion: a. Gently insert the gavage needle into the mouth, slightly to one side of the incisors. b. Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If you feel resistance, withdraw and try again.
-
Administration: Once the needle is in the stomach (at the predetermined depth), slowly and steadily depress the syringe plunger to deliver the this compound solution.
-
Withdrawal: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 3: Tissue Collection and Metabolite Extraction
Materials:
-
Surgical tools
-
Liquid nitrogen
-
Pre-chilled microcentrifuge tubes
-
Cold (-80°C) extraction solvent (e.g., 80% methanol/water)
-
Homogenizer or bead beater
-
Centrifuge
Procedure:
-
Tissue Collection: At the end of the experiment, euthanize the animal according to your institution's approved protocol.
-
Quenching: Immediately excise the tissue of interest and freeze-clamp it in liquid nitrogen to instantly halt all metabolic activity.[8]
-
Storage: Store the frozen tissue at -80°C until you are ready for metabolite extraction.
-
Homogenization: a. Weigh the frozen tissue. b. Add the tissue to a pre-chilled tube containing the cold extraction solvent and a stainless steel bead. c. Homogenize the tissue using a bead beater or other homogenizer until it is completely pulverized.
-
Extraction: a. Vortex the homogenate vigorously. b. Incubate on ice or at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite pellets at -80°C until analysis by mass spectrometry or NMR.
Visualizations
Metabolic Pathway of this compound
References
- 1. Metabolic Products of [2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood ethanol concentration profiles: a comparison between rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic plus Binge Ethanol Feeding Synergistically Induces Neutrophil Infiltration and Liver Injury: a Critical Role for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ethanol on alanine metabolism in perfused mouse liver studied by 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in LC-MS analysis of 13C metabolites
Technical Support Center: LC-MS Analysis of ¹³C Metabolites
Welcome to the technical support center for LC-MS based metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak resolution in the analysis of ¹³C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: My chromatographic peaks are symmetrical, but I suspect co-elution. Is this possible?
Yes, perfect co-elution can occur when two or more compounds elute at the exact same time, resulting in a single, symmetrical peak. In ¹³C metabolite analysis, this can lead to inaccurate measurements of mass isotopologue distributions (MIDs) and incorrect flux calculations.
Troubleshooting Steps:
-
Mass Spectral Analysis: Do not rely on visual inspection of the chromatogram alone.[1] Assess peak purity by taking multiple mass spectra across the peak. If the mass spectra are inconsistent, co-elution is likely occurring.[1]
-
Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of all expected isotopologues and any known isobaric interferences.[1] If the peak shapes or retention times of the EICs are not identical, it indicates a co-elution problem.[1]
Q2: What causes peak tailing and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[2][3][4]
Common Causes & Solutions:
| Cause | Solution(s) |
| Secondary Interactions | Interactions between basic analytes and acidic residual silanol groups on the silica column packing are a primary cause.[3][4][5] Solutions: Lower the mobile phase pH to protonate silanol groups, add a competing base (e.g., triethylamine) to the mobile phase, or use a modern, high-purity, end-capped (Type B) silica column.[4][5] |
| Column Contamination/Degradation | Accumulation of strongly retained compounds on the column inlet or a partially blocked frit can disrupt the chromatographic process.[2][4] Solutions: Flush the column with a strong solvent, replace the guard column if one is in use, or replace the analytical column if performance does not improve.[5][6] |
| Extra-Column Volume | Excessive dead volume in tubing or from poorly made connections between the column and detector can cause peak broadening and tailing.[2][7] Solution: Use shorter tubing with a smaller internal diameter and ensure all fittings are properly seated to minimize dead volume.[8] |
| Analyte Overload | Injecting too high a concentration of the analyte can saturate the stationary phase.[2] Solution: Reduce the sample concentration or injection volume. |
Q3: My peaks are fronting. What are the likely causes?
Peak fronting is an asymmetrical peak shape where the front part of the peak is broader than the tail.[9]
Common Causes & Solutions:
| Cause | Solution(s) |
| Column Overload | Injecting too much sample mass (either through high concentration or large volume) is a very common cause.[9][10] Solutions: Reduce the injection volume or dilute the sample.[9] If this is not an option, consider a column with a higher loading capacity (e.g., wider ID or thicker stationary phase film).[9][11] |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread down the column, resulting in fronting.[9][12] Solution: Whenever possible, prepare your sample using the initial mobile phase as the solvent.[9] If a stronger solvent is required for solubility, reduce the injection volume.[12] |
| Column Collapse | A void or channel can form at the head of the column due to harsh mobile phase conditions (e.g., high pH) or pressure shocks.[10][12] This is often irreversible. Solution: Replace the column and ensure operating conditions are within the manufacturer's recommended limits for pH and pressure.[10] |
Q4: Why am I seeing split or shoulder peaks?
Split or shoulder peaks are often indicative of a problem at the head of the column or an issue with the injection process.[5][6]
Common Causes & Solutions:
-
Partially Blocked Frit: Particulates from the sample or precipitated buffers can clog the column's inlet frit, causing the sample to be delivered unevenly to the stationary phase.[5][10] Solution: Reverse flush the column (if permitted by the manufacturer) to dislodge particulates. Using in-line filters and guard columns can prevent this issue.[10]
-
Column Bed Deformation: A void may have formed in the packing material at the column inlet.[5] This is often irreversible, and the column will likely need to be replaced.[5]
-
Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause distorted, split peaks.[5][7] Solution: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Workflow for Improving Peak Resolution
When faced with poor resolution, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting poor peak resolution.
Protocol 1: Optimizing a Gradient Elution Method to Resolve Co-eluting Metabolites
This protocol provides a step-by-step approach to optimize a gradient method for separating co-eluting isobaric ¹³C-labeled metabolites.[1]
1. Initial Scouting Gradient:
-
Objective: Determine the approximate elution time of the target metabolites.
-
Column: Use a general-purpose C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: Start with a broad linear gradient from 5% B to 95% B over 15 minutes.[1]
2. Create a Shallow Gradient:
-
Objective: Increase the separation between closely eluting peaks.
-
Based on the scouting run, create a much shallower gradient around the elution time of the target compounds.
-
Example: If compounds elute at 40% B, try a gradient of 30% to 50% B over 15-20 minutes. This is often the most effective single parameter to adjust for improving resolution.[1]
3. Optimize Mobile Phase Composition:
-
Objective: Alter the selectivity of the separation.
-
Change Organic Solvent: If resolution is still insufficient, switch the organic mobile phase (Phase B) from acetonitrile to methanol. This can alter elution order and improve separation.[1]
-
Adjust pH: For ionizable metabolites, adjusting the mobile phase pH can significantly impact retention and selectivity. Using additives like ammonium acetate or ammonium formate can be effective.[1] The pH should ideally be at least 2 units away from the analyte's pKa.[5]
4. Adjust Flow Rate:
-
Objective: Increase the interaction time between analytes and the stationary phase.
-
Decrease the flow rate (e.g., from 0.4 mL/min to 0.25 mL/min).[1] This increases run time but can significantly improve resolution.[1]
5. Evaluate Different Column Chemistry:
-
Objective: Introduce a different separation mechanism.
-
If the above steps fail, switch to a column with a different selectivity.
Visualization of Key Concepts
Mechanism of Peak Tailing
Peak tailing can occur due to secondary interactions between analytes and the column's stationary phase. For silica-based columns, residual silanol groups are often the cause, particularly when analyzing basic compounds.
Caption: Secondary ionic interactions causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. lctsbible.com [lctsbible.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. support.waters.com [support.waters.com]
Technical Support Center: Minimizing Isotopic Fractionation During Sample Preparation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize isotopic fractionation during crucial sample preparation steps. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it a problem in my sample preparation?
Isotopic fractionation is the partial separation of isotopes of the same element during physical, chemical, or biological processes.[1] This occurs because isotopes have slightly different masses, which can lead to different reaction rates or physical behaviors.[1][2] In sample preparation, this can lead to a sample that is not representative of the original material, causing inaccurate and unreliable results in downstream isotopic analysis.[3]
There are two main types of fractionation to be aware of during sample preparation:
-
Equilibrium Fractionation: This occurs when a system is in chemical equilibrium, with forward and reverse reactions happening at the same rate. Heavier isotopes tend to accumulate in the more stable (lower energy) state.[4][5]
-
Kinetic Fractionation: This occurs in unidirectional processes where the reaction rate is dependent on the isotopic mass. Lighter isotopes generally react faster, leading to an enrichment of the lighter isotope in the product.[4][6][7]
Q2: At what stages of my sample preparation protocol is isotopic fractionation most likely to occur?
Isotopic fractionation can be introduced at numerous stages of a typical sample preparation workflow. Key areas of concern include:
-
Phase Changes: Evaporation, condensation, and freezing are major sources of fractionation.[8][9] During evaporation, lighter isotopes tend to enter the vapor phase more readily, leaving the remaining liquid enriched in heavier isotopes.[2][10]
-
Incomplete Reactions: If a chemical reaction does not go to completion, the products may have a different isotopic composition than the reactants due to kinetic fractionation.[8]
-
Chromatographic Separations: Both gas chromatography (GC) and liquid chromatography (LC), including solid-phase extraction (SPE), can cause isotopic fractionation.[3][11] Lighter isotopologues often elute slightly earlier than their heavier counterparts.[12]
-
Acid Digestion: The reaction of minerals with acid to release gases for analysis can introduce fractionation that is dependent on factors like temperature and the mineral's chemical composition.
Q3: How can I generally minimize isotopic fractionation in my experiments?
Several general principles can be applied to minimize isotopic fractionation across various sample preparation techniques:
-
Ensure Complete Reactions: Drive all chemical reactions to completion to prevent kinetic isotope effects from altering the isotopic composition of your products.[8]
-
Avoid Phase Changes Where Possible: If a phase change is necessary (e.g., sample concentration), it should be conducted in a controlled and reproducible manner.[8] For evaporation, consider using a gentle stream of nitrogen at a controlled temperature.
-
Homogenize Samples: Ensure your sample is thoroughly mixed and homogeneous before taking a subsample for preparation and analysis.[13]
-
Consistent Procedures: Apply the exact same sample preparation procedure to all samples and standards to ensure that any fractionation that does occur is systematic and can be corrected for.
-
Use of Standards: Always process isotopic standards alongside your samples to monitor and correct for any fractionation introduced by the preparation method.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Isotope Ratios in Replicate Samples
Q: I am analyzing replicate samples, but my measured isotope ratios are not consistent. What could be the cause?
A: Inconsistent isotope ratios between replicate samples often point to uncontrolled fractionation during sample preparation. Here’s a troubleshooting workflow to identify the source of the problem:
Caption: Troubleshooting inconsistent isotope ratios.
Issue 2: My Isotope Ratios are Systematically Shifted from the Expected Values
Q: All my samples show a consistent but incorrect isotope ratio compared to a known standard. What could be causing this systematic shift?
A: A systematic shift in isotope ratios that is consistent across all samples often points to an issue with either the calibration standard or a consistent source of fractionation in your sample preparation or analysis.
-
Check Your Standards: Ensure that the isotopic standard you are using for comparison is certified and has not been compromised. Prepare a fresh dilution of your standard and re-run.
-
Instrumental Fractionation: Mass spectrometers themselves can introduce isotopic fractionation.[14] This "mass bias" should be corrected for by running standards. If the correction is not applied properly, it can lead to systematic errors.
-
Consistent Sample Preparation Error: A step in your preparation protocol may be consistently causing fractionation. For example, if you are using solid-phase extraction and not quantitatively eluting your analyte, you may be consistently losing a fraction of the heavier or lighter isotopes.
Quantitative Data Summary
The extent of isotopic fractionation is often dependent on temperature. The fractionation factor (α) is a quantitative measure of this effect.
| Process | Isotope System | Temperature (°C) | Fractionation Factor (α) | Reference |
| Water Liquid-Vapor Equilibrium | ¹⁸O/¹⁶O | 0 | 1.0117 | [7] |
| Water Liquid-Vapor Equilibrium | ¹⁸O/¹⁶O | 20 | 1.0098 | [7] |
| Water Liquid-Vapor Equilibrium | ²H/¹H | 0 | 1.111 | [7] |
| Water Liquid-Vapor Equilibrium | ²H/¹H | 20 | 1.084 | [7] |
| CO₂-O₂ Exchange (Pt catalyst) | ¹⁸O/¹⁶O | 500 | ~1.018 | [15] |
| CO₂-O₂ Exchange (Pt catalyst) | ¹⁸O/¹⁶O | 1200 | ~1.012 | [15] |
Experimental Protocols to Minimize Fractionation
Protocol 1: Minimizing Fractionation During Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE with specific considerations to minimize isotopic fractionation.
References
- 1. Isotopic Fractionation → Term [energy.sustainability-directory.com]
- 2. Isotopic fractionation | Research Starters | EBSCO Research [ebsco.com]
- 3. Isotope fractionation during gas chromatographic separations [pubs.usgs.gov]
- 4. Isotope fractionation - Wikipedia [en.wikipedia.org]
- 5. gcms.cz [gcms.cz]
- 6. Isotopic fractionation | Chemistry, Mass Spectrometry & Stable Isotopes | Britannica [britannica.com]
- 7. Chapter 2: Fundamentals of Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phase transition - Wikipedia [en.wikipedia.org]
- 10. eps.mcgill.ca [eps.mcgill.ca]
- 11. A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Temperature dependence of isotopic fractionation in the CO2‐O2 isotope exchange reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Background 13C Abundance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the correction for natural 13C abundance in experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the natural abundance of 13C and why is it critical to correct for it?
Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?
A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions.[1] For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbons are 13C).[1] The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances in the vector equals 1 (or 100%).[1]
Q3: How is the correction for natural 13C abundance typically performed?
A3: The correction is most commonly performed using a matrix-based mathematical approach.[1] A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes.[1][5] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the corrected MID that reflects the true enrichment from the isotopic tracer.[1]
Q4: What software and tools are available for natural abundance correction?
A4: Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python. Commonly used tools include:
-
IsoCorrectoR: An R-based tool for correcting natural isotope abundance and tracer impurity in MS and MS/MS data.[1]
-
AccuCor: An R package designed for correcting high-resolution mass spectrometry data for 13C, 2H, and 15N natural abundance.[1]
-
Corna: A Python package that provides a unified workflow for natural abundance correction.[1]
-
IsoCor: A Python-based tool with a graphical user interface for correcting MS data.[1]
Troubleshooting Guide
Problem: My corrected data contains negative abundance values for some isotopologues.
-
Possible Cause 1: Incorrect Elemental Formula. The correction matrix is highly dependent on the precise elemental formula of the metabolite, including any atoms from derivatization. An incorrect formula will lead to an inaccurate correction matrix.[1][2]
-
Possible Cause 2: Inaccurate Background Subtraction or Peak Integration. Errors in processing mass spectrometry data, such as inadequate background subtraction or incorrect peak integration, can distort the measured ratios of isotopologues.[1][2]
-
Possible Cause 3: Low Signal-to-Noise Ratio. For metabolites with very low abundance, the signal for some isotopologues may be close to the instrument's noise level, leading to inaccurate measurements.[3]
-
Solution: Increase the amount of sample injected or concentrate the sample if possible. Optimize mass spectrometer settings for better sensitivity.[3]
-
Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.
-
Possible Cause 1: Instrument Calibration or Stability Issues. A drift in the mass spectrometer's calibration can lead to inaccurate mass assignments and distorted peak shapes or intensities.[2]
-
Solution: Ensure the instrument is properly calibrated and stable. Inject a standard multiple times to check for consistent signal intensity and peak shape.[4]
-
-
Possible Cause 2: Co-eluting Compound. An overlapping isotopic cluster from a co-eluting compound can interfere with the measured MID of your analyte of interest.[2]
-
Solution: Improve chromatographic separation to resolve the interfering compound.[2]
-
Problem: My calculated 13C enrichment seems unexpectedly low after correction.
-
Possible Cause 1: Isotopic Impurity of the Tracer. Commercially available 13C-labeled tracers are not 100% pure and contain a small amount of 12C.[2][6] If this impurity is not accounted for in the correction algorithm, it can lead to an underestimation of enrichment.
-
Solution: Obtain the certificate of analysis for your labeled substrate and input the correct isotopic purity into the correction software.[2]
-
-
Possible Cause 2: Dilution from Unlabeled Sources. Endogenous unlabeled pools of metabolites or other carbon sources in the culture medium (e.g., from serum) can dilute the labeled tracer.[7]
-
Solution: Use a chemically defined medium and consider using dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.
-
Experimental Protocols
Protocol 1: General Workflow for 13C Labeling and Data Correction
-
Cell Culture and Labeling: Culture cells in a glucose-free medium supplemented with the 13C-labeled glucose tracer. Use dialyzed fetal bovine serum to minimize unlabeled glucose.[8] Incubate for a sufficient duration to approach isotopic steady state.[6]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by placing the culture dish on dry ice. Extract metabolites using an ice-cold 80% methanol solution.[8]
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions (MIDs).[9]
-
Data Processing and Correction:
-
Extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[1]
-
Normalize these values to obtain the fractional abundances (the measured MID).[1]
-
Use a software tool (e.g., IsoCorrectoR, AccuCor) to perform the natural abundance correction.[1] Input the correct elemental formula of the analyte (including derivatization agents) and the isotopic purity of the tracer.
-
-
Data Validation: Analyze an unlabeled control sample. After correction, the M+0 abundance should be close to 100% (or a fractional abundance of 1.0), with all other isotopologues near zero.[1] This validates the correction procedure.[2]
Quantitative Data
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Biological Samples
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999132 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Silicon | 28Si | 27.976927 | 92.2297 |
| 29Si | 28.976495 | 4.6832 | |
| 30Si | 29.973770 | 3.0872 | |
| Sulfur | 32S | 31.972071 | 94.93 |
| 33S | 32.971458 | 0.76 | |
| 34S | 33.967867 | 4.29 | |
| 36S | 35.967081 | 0.02 |
Note: These values can vary slightly depending on the source of the material.[3][4]
Mandatory Visualizations
Caption: Workflow for 13C labeling, analysis, and data correction.
Caption: Troubleshooting logic for negative abundance values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection of Low-Abundance ¹³C-Labeled Metabolites
Welcome to the technical support center for the analysis of ¹³C-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges associated with the detection and quantification of low-abundance ¹³C-labeled compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance ¹³C-labeled metabolites?
The main difficulties in quantifying low-abundance ¹³C-metabolites arise from several factors:
-
Low Natural Abundance: The natural abundance of ¹³C is only about 1.1%, which significantly lowers signal intensity compared to the more abundant ¹²C isotope.[1]
-
Low Sensitivity of Analytical Techniques:
-
Low Signal-to-Noise Ratio: Low abundance of a metabolite leads to a lower signal-to-noise ratio, making it difficult to distinguish the metabolite's signal from background noise.[1]
-
Matrix Effects in Mass Spectrometry: Other molecules in the sample matrix can interfere with the ionization of the target metabolite, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]
-
Isotopic Interference: The natural isotopic distribution of other atoms within the metabolite can complicate the accurate measurement of ¹³C enrichment.[1]
Q2: Which analytical techniques are primarily used for detecting ¹³C-labeled metabolites?
The two main techniques for analyzing ¹³C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS offers high sensitivity and the capability to detect a wide range of metabolites.[3][4] However, MS is a destructive technique and may require standard curves for absolute quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can unambiguously identify compounds and precisely measure ¹³C enrichment.[3] While ¹H NMR is more sensitive, ¹³C NMR provides greater spectral dispersion, which simplifies peak identification.[2][3]
Q3: How can I increase the sensitivity of my measurements for low-abundance ¹³C-metabolites?
Several strategies can be employed to enhance sensitivity:
-
Isotopic Enrichment: Using substrates highly enriched with ¹³C in your experiments is the most direct method to boost the signal.[1][3]
-
Optimized Instrumentation:
-
NMR: Utilizing specialized equipment like a ¹³C-optimized cryogenic probe can significantly improve mass sensitivity.[1][5] Higher magnetic field strengths also enhance the signal.[1]
-
Mass Spectrometry: Triple quadrupole (QQQ) mass spectrometers operating in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode generally offer higher sensitivity and lower detection limits for targeted analysis compared to time-of-flight (TOF) instruments.[1][6]
-
-
Advanced Analytical Techniques:
-
Sample Preparation: Optimizing sample extraction and concentration procedures can enrich the metabolites of interest and remove interfering substances.[1]
-
Chromatographic Separation: Efficient separation of metabolites using techniques like hydrophilic interaction liquid chromatography (HILIC) can reduce matrix effects and improve signal quality.[1][6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Mass Spectrometry (MS) Issues
| Problem | Possible Causes | Solutions |
| Low or No Signal for ¹³C-Metabolite | Inefficient metabolite extraction. | Optimize the extraction protocol. Consider different solvent systems or techniques like solid-phase extraction.[1] |
| Low concentration of the metabolite in the sample. | Increase the amount of starting material if possible. Concentrate the sample before analysis.[1] | |
| Ion suppression due to matrix effects. | Improve chromatographic separation to better resolve the analyte from co-eluting matrix components.[1] Dilute the sample to reduce the concentration of interfering compounds.[1] | |
| Instrument issues (e.g., detector, spray stability). | Verify that the mass spectrometer is calibrated and tuned for the mass range of your compound. Check the stability of the ionization spray.[8] | |
| High Background Noise | Contamination from solvents, tubes, or the instrument. | Use high-purity solvents and pre-cleaned labware. Run blank injections to identify sources of contamination.[1][8] |
| Inefficient discrimination between biological signals and noise. | Employ techniques like Isotopic Ratio Outlier Analysis (IROA) which uses characteristic isotopic patterns to differentiate biological signals from artifacts.[1][9] | |
| Poor Quantitative Reproducibility | Inconsistent sample preparation. | Use a validated and standardized protocol.[1] |
| Metabolite instability. | Ensure rapid and effective quenching of enzymatic activity.[1] Store samples at appropriate low temperatures.[1] | |
| Variations in instrument performance. | Use internal standards to normalize the data and correct for instrument drift.[1] Regularly perform quality control checks.[1] | |
| Inaccurate Mass Isotopologue Distribution (MID) | Incorrect correction for natural isotope abundance. | Use appropriate software and algorithms to perform the correction.[1] Ensure the correct chemical formula is used for the metabolite.[1] |
Nuclear Magnetic Resonance (NMR) Issues
| Problem | Possible Causes | Solutions |
| Low Signal-to-Noise Ratio | Insufficient number of scans. | Increase the number of scans. Quadrupling the number of scans can double the signal-to-noise ratio.[3] |
| Low ¹³C enrichment. | Use highly ¹³C-enriched substrates in your experiments.[3] | |
| Suboptimal probe. | Utilize high-sensitivity probes, such as ¹³C-optimized cryogenic or high-temperature superconducting (HTS) probes.[3] | |
| Complex spectra due to C-H splitting. | Employ proton-noise decoupling to simplify the ¹³C spectrum and increase signal strength through the Nuclear Overhauser Effect (NOE).[3][10] | |
| Inaccurate Quantification of ¹³C Enrichment | Non-uniform Nuclear Overhauser Effect (NOE) enhancement. | For quantitative experiments, consider using inverse-gated decoupling to suppress the NOE.[3] |
| Incomplete relaxation between scans. | Ensure a sufficiently long relaxation delay between scans to allow for full magnetization recovery.[3] | |
| Broad Peaks and Poor Resolution | Poor magnetic field homogeneity (shimming). | Carefully shim the sample to optimize magnetic field homogeneity.[3] |
| High sample viscosity. | Dilute viscous samples if possible.[3] | |
| Presence of paramagnetic ions. | Add a chelating agent like EDTA to remove paramagnetic metal ions.[3] |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Study in Cell Culture
This protocol outlines the key steps for a typical ¹³C labeling experiment using cell cultures, followed by LC-MS analysis.
1. Cell Culture and Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).[3] It is also recommended to have a parallel unlabeled control culture.[3]
-
Allow the cells to reach both metabolic and isotopic steady state. The time required to reach isotopic steady state can be determined by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[11][12]
2. Quenching Metabolism:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state.[12]
-
For adherent cells, aspirate the medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[3]
-
For suspension cells, quickly separate cells from the medium by filtration and immediately plunge the filter into an ice-cold quenching solution (e.g., -80°C 100% methanol).[12]
3. Metabolite Extraction:
-
Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[3]
-
Scrape the cells (if adherent) and collect the extract.
-
Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]
4. Sample Concentration:
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator. This step is crucial for concentrating low-abundance metabolites.[1]
5. Reconstitution and Analysis:
-
Reconstitute the dried metabolite pellet in a small volume of a suitable solvent (e.g., water or a solvent compatible with your chromatography) for LC-MS analysis.[1]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Visualizations
Caption: General experimental workflow for ¹³C-labeled metabolite analysis.
Caption: A logical workflow for troubleshooting low signal detection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 13C Breath Test Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C breath tests. The information is designed to address common sources of variability and ensure the accuracy and reproducibility of your experimental results.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Pre-Analytical Phase: Patient and Sample Preparation
Question 1: What are the most critical patient preparation steps to minimize variability in 13C Urea Breath Test (UBT) results?
Answer: Proper patient preparation is paramount for accurate 13C UBT results. The primary goal is to eliminate factors that can lead to false-negative or false-positive results. Key preparation steps include:
-
Fasting: Patients should fast for a specific period before the test. For the 13C-Urea Breath Test, a fast of at least one hour is often recommended.[1][2][3] For the 13C-Gastric Emptying Breath Test, an overnight fast of at least 8-10 hours is typically required.[4][5]
-
Medication Washout: Certain medications can interfere with the test mechanism. It is crucial to adhere to the recommended washout periods.
-
Smoking: Smoking should be ceased for at least 6 hours prior to the test.[1]
-
Physical Activity: Participants should remain seated and avoid anything more than light exercise during the test, as physical activity can influence CO2 excretion.[4][6]
Question 2: Which medications can interfere with 13C breath test results and what are the recommended washout periods?
Answer: Several medications can affect the accuracy of 13C breath tests. The following table summarizes the key interfering substances and their recommended washout periods.
| Medication Class | Interfering Action | Recommended Washout Period | Test(s) Affected |
| Antibiotics | Can suppress H. pylori growth, leading to false-negative UBT results.[7][8][9] | At least 4 weeks[1][2][9] | 13C Urea Breath Test |
| Bismuth Compounds | Can suppress H. pylori growth, leading to false-negative UBT results.[7][8] | At least 4 weeks[1][2] | 13C Urea Breath Test |
| Proton Pump Inhibitors (PPIs) | Reduce stomach acid and can suppress H. pylori, causing false-negative UBT results.[1][8][9][10] | At least 1-2 weeks[1][2][9] | 13C Urea Breath Test |
| H2-Receptor Antagonists (H2RAs) | May cause false-negative results in the UBT.[9][11] | At least 2 weeks[2] | 13C Urea Breath Test |
| Sucralfate | Can interfere with the UBT. | At least 2 weeks[1] | 13C Urea Breath Test |
| Prokinetic Agents (e.g., Metoclopramide, Erythromycin) | Accelerate gastric emptying, which can alter the results of the GEBT.[12] | Varies; consult study protocol | 13C Gastric Emptying Breath Test |
| Anticholinergic Agents (e.g., Atropine) | Delay gastric emptying, which can alter the results of the GEBT.[12] | Varies; consult study protocol | 13C Gastric Emptying Breath Test |
| Opioids | Delay gastric emptying. | Varies; consult study protocol | 13C Gastric Emptying Breath Test |
Question 3: Can the composition of the test meal affect the results of a 13C Gastric Emptying Breath Test (GEBT)?
Answer: Yes, the composition of the test meal is a critical factor in the 13C GEBT. The test is designed to measure the emptying of a specific phase of a meal (solid or liquid).
-
Solid Phase Measurement: For measuring solid-phase gastric emptying, the 13C-labeled substrate (e.g., 13C-octanoic acid or 13C-Spirulina platensis) is incorporated into a solid food component, typically a scrambled egg.[4][12][13] The meal is standardized to ensure comparability between tests.[12]
-
Liquid Phase Measurement: To measure the emptying of the liquid phase, a different substrate, such as 13C-sodium acetate, would be used.[4]
-
Standardization is Key: It is crucial to use a standardized and validated test meal protocol to obtain reliable and comparable results.[4][12]
Question 4: What should I do if a patient reports not following the pre-test instructions (e.g., fasting, medication washout)?
Answer: If a patient has not adhered to the pre-test instructions, the test results may be inaccurate. It is generally recommended to reschedule the test to ensure all pre-analytical requirements are met. Proceeding with the test could lead to wasted resources and unreliable data.
Analytical Phase: Data Collection and Analysis
Question 5: How can I avoid false-positive results in the 13C Urea Breath Test?
Answer: False-positive results in the 13C UBT can arise from several factors:
-
Urease-producing oral flora: To minimize contact of the 13C-urea with urease-producing bacteria in the mouth, the substrate should be swallowed in a capsule or the solution consumed with a straw.[8][14]
-
Other urease-containing gastric bacteria: In rare cases, other bacteria such as Helicobacter heilmannii can produce urease and lead to a false positive.[8][15]
-
Achlorhydria: Low stomach acid can allow for the growth of other urease-producing bacteria, potentially causing a false positive.[8][10][14]
Question 6: What are the common causes of inconclusive or borderline 13C UBT results?
Answer: Inconclusive or borderline results can be frustrating. Potential causes include:
-
Recent use of interfering medications: Even if a patient has stopped taking interfering medications, residual effects might lead to a suppressed but not entirely negative result.
-
Low bacterial load: The patient may have a low density of H. pylori infection.
-
Improper breath sample collection: Inadequate filling of the collection bag or incorrect timing of sample collection can affect the results.
In cases of borderline results, a repeat test after ensuring strict adherence to the protocol or a confirmatory test using a different modality may be considered.
Question 7: How does the timing of breath sample collection impact the results?
Answer: The timing of breath sample collection is critical for both the 13C UBT and GEBT.
-
13C UBT: A baseline breath sample is collected before administering the 13C-urea.[1] A second sample is typically collected 10-30 minutes after ingestion.[1][14] The specific timing should follow the kit manufacturer's instructions.
-
13C GEBT: A baseline sample is taken before the test meal.[12] Post-meal samples are collected at regular intervals (e.g., every 15-30 minutes) over a period of 4 to 6 hours to track the rate of 13CO2 excretion over time.[4][5][12] The duration of the test is important; a 4-hour test may not yield the same results as a 6-hour test.[16]
Physiological Factors
Question 8: Can a patient's underlying medical conditions affect 13C breath test results?
Answer: Yes, certain medical conditions can influence the results:
-
Gastroparesis (Delayed Gastric Emptying): This can affect the 13C UBT as the urea may not reach the small intestine for absorption in a timely manner.[17] For the GEBT, gastroparesis is the condition being diagnosed.
-
Previous Gastric Surgery: Altered gastric anatomy can affect the distribution and emptying of the test substrate, potentially leading to unreliable results.[8][18]
-
Achlorhydria: Lack of stomach acid can impact the test as mentioned earlier.[10]
-
Small bowel, liver, or lung diseases: These conditions can affect the absorption of the 13C-label, its metabolism in the liver, and its excretion in the breath, making the stable isotope breath test for gastric emptying unreliable in these individuals.[6]
Experimental Protocols
Protocol 1: 13C-Urea Breath Test (UBT) for Helicobacter pylori Detection
Objective: To detect the presence of active H. pylori infection.
Principle: H. pylori produces the enzyme urease, which breaks down orally administered 13C-labeled urea into ammonia and 13CO2. The 13CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled. An increase in the ratio of 13CO2 to 12CO2 in the breath after urea ingestion indicates the presence of H. pylori.[1][9][19]
Procedure:
-
Patient Preparation: Ensure the patient has followed all fasting and medication washout requirements (see table above). The patient should be seated at rest.[1]
-
Baseline Breath Sample (0-minute):
-
Label a breath collection bag for the baseline sample.
-
Have the patient take a normal breath and exhale into the collection bag through a mouthpiece.[1]
-
Seal the bag immediately.
-
-
Administration of 13C-Urea:
-
Post-Ingestion Breath Sample:
-
At the time specified by the test kit (typically 10-30 minutes), collect a second breath sample in a new, appropriately labeled bag.[1]
-
-
Sample Analysis:
Protocol 2: 13C-Octanoic Acid Breath Test for Solid Gastric Emptying
Objective: To quantitatively assess the rate of solid-phase gastric emptying.
Principle: 13C-octanoic acid is incorporated into a solid meal (e.g., egg yolk). After the meal is emptied from the stomach into the small intestine, the 13C-octanoic acid is rapidly absorbed and metabolized by the liver, producing 13CO2 that is exhaled. The rate of gastric emptying is the rate-limiting step in this process.[12][13]
Procedure:
-
Patient Preparation: The patient should have fasted overnight (at least 10 hours).[4]
-
Baseline Breath Sample (t=0): Collect a baseline breath sample before the meal is consumed.[4]
-
Test Meal Ingestion:
-
Post-Meal Breath Sample Collection:
-
Sample Analysis:
Visualizations
Caption: General workflow for 13C breath testing.
Caption: Physiological principle of the 13C-Urea Breath Test.
Caption: Troubleshooting logic for 13C breath test variability.
References
- 1. digestivehealth.org.au [digestivehealth.org.au]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 4. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Gastroparesis - Wikipedia [en.wikipedia.org]
- 7. Pharmaceutical interference with the [14C]carbon urea breath test for the detection of Helicobacter pylori infection [sites.ualberta.ca]
- 8. Urea Breath Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]
- 10. 13c urea and citric acid (oral route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. False negative urea breath tests with H2-receptor antagonists: interactions between Helicobacter pylori density and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digestivehealth.org.au [digestivehealth.org.au]
- 13. europeanreview.org [europeanreview.org]
- 14. benchchem.com [benchchem.com]
- 15. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 16. researchgate.net [researchgate.net]
- 17. The impact of delaying gastric emptying by either meal substrate or drug on the [13C]-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodological problems and pitfalls of urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C urea breath test for Helicobacter pylori: Determination of the optimal cut-off point in a Canadian community population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection [frontiersin.org]
Best practices for storing and handling Ethanol-13C2 to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ethanol-13C2 to maintain its chemical and isotopic purity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability and purity?
A1: To maintain the high purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] It is crucial to store it in a tightly sealed container to prevent contamination from atmospheric moisture and evaporation.[2] The ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[3]
Q2: What type of container is recommended for storing this compound?
A2: this compound should be stored in its original container if possible. If transferring is necessary, use containers made of non-reactive materials such as high-density polyethylene (HDPE), glass, or stainless steel.[3] Ensure the container has a tight-sealing cap to prevent vapor leakage and absorption of moisture.[3] Avoid using containers made of materials that can be degraded by ethanol or leach impurities.
Q3: What is the expected shelf life of this compound?
A3: When stored under proper conditions in a well-sealed container, pure ethanol has an indefinite shelf life.[1] The primary concerns that can affect its purity over time are evaporation and absorption of water from the atmosphere.[1] For this compound, maintaining the integrity of the seal is critical to preserving its isotopic enrichment.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is a highly flammable liquid and vapor.[3][4][5] All handling should be conducted in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources like open flames, sparks, or hot surfaces.[3][6] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, should be worn at all times.[3][6]
Troubleshooting Guide
Problem 1: My experimental results suggest that the concentration of my this compound is lower than specified.
-
Possible Cause 1: Evaporation. The container may not have been sealed properly, leading to the evaporation of ethanol.[1]
-
Solution: Always ensure the container cap is tightly secured immediately after use. For long-term storage, consider using containers with high-quality seals.
-
-
Possible Cause 2: Water Absorption. Ethanol is hygroscopic and can absorb moisture from the air if the container is left open or not sealed properly.[1] This will dilute the ethanol, lowering its effective concentration.
-
Solution: Minimize the exposure of the this compound to the atmosphere. If you suspect water contamination, the sample's water content can be determined by Karl Fischer titration.
-
Problem 2: I am concerned about the chemical purity of my this compound after prolonged storage.
-
Possible Cause: Degradation. Although ethanol is very stable, it can be oxidized to acetaldehyde, especially if exposed to light, heat, or certain contaminants.[1]
-
Solution: Store this compound in a cool, dark place as recommended. To verify its chemical purity, you can perform a Gas Chromatography (GC) analysis. The presence of unexpected peaks may indicate impurities.
-
Problem 3: How can I verify the isotopic enrichment of my this compound?
-
Solution: The isotopic purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS).[6][7][8]
Quantitative Data Summary
For easy reference, the key physical and storage parameters for a typical high-purity this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Chemical Formula | ¹³CH₃¹³CH₂OH | [4][10] |
| Molecular Weight | 48.05 g/mol | [4][10] |
| Isotopic Purity | ≥ 99 atom % ¹³C | [4][10] |
| Form | Liquid | [4][10] |
| Boiling Point | 78 °C (lit.) | [4][10] |
| Melting Point | -114 °C (lit.) | [4][10] |
| Density | 0.839 g/mL at 25 °C | [4][10] |
| Storage Temperature | Room Temperature (15-25°C) | [3][4] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [4][10] |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)
This protocol outlines a general procedure for assessing the chemical purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the analysis of volatile organic compounds, such as a DB-5ms.
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample Preparation:
-
Prepare a dilution of the this compound sample in a high-purity solvent (e.g., anhydrous ethanol of known purity, if analyzing for other impurities). A typical dilution might be 1:1000.
-
Prepare a standard solution containing potential impurities like acetaldehyde and benzene at known concentrations.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared standard to determine the retention times of potential impurities.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram for any peaks that correspond to impurities. The area of the ethanol peak relative to the total area of all peaks can be used to estimate the purity.
-
Protocol 2: Verification of Isotopic Enrichment by ¹³C NMR Spectroscopy
This protocol provides a general method for confirming the isotopic labeling of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Place approximately 0.5 mL of the neat this compound into a clean, dry 5 mm NMR tube.
-
Alternatively, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃), though for isotopic enrichment analysis of the primary compound, a neat sample is often sufficient.
-
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
The spectrum of this compound should show two main resonances corresponding to the two carbon atoms.[9] Due to the ¹³C-¹³C coupling, these peaks will appear as doublets.
-
-
Analysis:
-
The absence of significant peaks at the chemical shifts expected for unlabeled ethanol confirms high isotopic enrichment. The chemical shifts for the carbon atoms in ethanol are approximately 18 ppm for the methyl carbon and 58 ppm for the methylene carbon.[9]
-
Visualizations
Caption: Recommended workflow for handling and storing this compound to maintain purity.
Caption: Decision tree for troubleshooting common purity issues with this compound.
References
- 1. Advancing Stable Isotope Analysis for Alcoholic Beverages’ Authenticity: Novel Approaches in Fraud Detection and Traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C2H6O | CID 12201694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oiv.int [oiv.int]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]
Calibrating mass spectrometers for accurate isotope ratio measurements
Welcome to the Technical Support Center for calibrating mass spectrometers for accurate isotope ratio measurements. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges, troubleshooting strategies, and best practices for handling isotopic data.
Frequently Asked Questions (FAQs)
Q1: What are the essential daily checks to ensure my Isotope Ratio Mass Spectrometer (IRMS) is functioning correctly before starting an analysis?
A1: Before any analysis, a routine of daily instrument checks is crucial to ensure reliable and accurate measurements.[1][2] These checks should be documented in a laboratory logbook or spreadsheet.[1] A typical daily routine includes:
-
Visual Inspection: Check for any visible issues with the equipment, such as indicator lights showing a fault (e.g., loss of vacuum) or loose peripheral connections.[3]
-
Background Scan: The first diagnostic test should be a scan of the background gases in the instrument. If the background levels are outside the normal range, further investigation is required before proceeding.[1]
-
Zero-Enrichment Test: This test, also known as an on-off test, measures the instrument's precision using a reference or working gas. If the precision is poorer than expected, the cause must be investigated.[1]
-
Linearity Test: This test assesses how the measured isotope-delta value changes with the size of the peak, ensuring consistent ion ratios over a range of signal intensities.[1][3]
Q2: My calibration is failing, or the instrument is giving a "Beam intensity too low" or "Beam too intense" error. What should I do?
A2: Calibration failures can stem from several issues. A systematic approach to troubleshooting is recommended:
-
Check the Calibrant: Ensure the correct calibrant solution is being used and that the bottle is in the correct position in the autosampler.[4] Also, consider preparing a fresh calibrant solution, as the old one may have degraded.[4]
-
Review Calibration Parameters: Verify that the correct peaks are being selected for calibration and that the calibration mass range is appropriate, excluding any high background peaks.[4]
-
Optimize Instrument Settings: Adjust the capillary voltage, cone voltage, collision energy, and RF settings to achieve a more even distribution of peaks.[4] You may also need to tune for better resolution and peak shape.[4] If the beam is too intense, consider diluting the calibration solution.[4]
-
System Reboot: Sometimes, a simple reboot of the computer and the mass spectrometer can resolve communication and software-related issues that may affect calibration.[5]
Q3: I'm observing unexpected peaks in my mass spectrum. How can I determine if they are contaminants or part of my analyte's isotopic pattern?
A3: Distinguishing between isotope peaks and contaminants is a critical step in data analysis.
-
Predictable Pattern: Isotope peaks have a predictable mass difference and intensity ratio relative to the monoisotopic peak based on the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[6]
-
Chromatographic Separation: If the interfering peaks are from a co-eluting species, optimizing your liquid chromatography (LC) method to improve separation can resolve the issue.[6]
-
Blank Injections: Running blank samples between your experimental samples can help identify carryover from previous injections.[5]
Q4: What is the importance of reference materials and how should they be used?
A4: Isotope reference materials are crucial for obtaining accurate and comparable isotope data across different laboratories and instruments.[7][8] They are compounds with well-defined isotopic compositions used to correct for instrumental mass fractionation/discrimination.[7][8]
-
Traceability: Isotope ratios are measured relative to international standards, which define the measurement scale.[3] Using well-characterized standards ensures that your measurements are traceable to these international standards.[3]
-
Calibration and Normalization: An isotope laboratory should have suitable materials for calibration and normalization. Primary calibration materials are used to verify in-house working standards, which are then used for daily measurements.[3]
-
Quality Control: In-house reference materials should be analyzed regularly (e.g., every 5-10 analyses) to monitor the instrument's performance and the stability of the calibration.[1][2]
Troubleshooting Guides
Issue 1: Inaccurate Isotope Ratios
If you are obtaining inaccurate isotope ratios, follow this troubleshooting workflow:
References
- 1. 05dedf22.delivery.rocketcdn.me [05dedf22.delivery.rocketcdn.me]
- 2. researchgate.net [researchgate.net]
- 3. ap.smu.ca [ap.smu.ca]
- 4. support.waters.com [support.waters.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating 13C Metabolic Flux Analysis: A Guide to Orthogonal Methods for Researchers
For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a powerful and widely adopted technique for quantifying intracellular metabolic fluxes. It provides a detailed snapshot of cellular metabolism by tracking the fate of 13C-labeled substrates. However, the robustness and confidence in 13C-MFA results are significantly enhanced through validation with independent, orthogonal methods. This guide provides an objective comparison of key orthogonal techniques used to validate 13C-MFA findings, complete with supporting experimental data and detailed protocols.
The Importance of Orthogonal Validation
13C-MFA is a model-based technique where intracellular fluxes are estimated by fitting a computational model to experimentally measured mass isotopomer distributions.[1] This reliance on a model, along with inherent experimental and analytical variability, necessitates independent verification of the results. Orthogonal methods, which rely on different principles and assumptions, provide a crucial layer of validation, ensuring the accuracy and reliability of the flux map.[1] Discrepancies between 13C-MFA and orthogonal methods can be highly informative, often highlighting points of metabolic regulation where enzyme capacity is not the sole determinant of flux.[2]
Key Orthogonal Validation Methods
This guide focuses on two primary orthogonal methods for validating 13C-MFA results:
-
Enzymatic Assays: These assays directly measure the in vitro activity of specific enzymes within a metabolic pathway. The maximum velocity (Vmax) obtained from an enzymatic assay can be compared to the in vivo flux determined by 13C-MFA for the corresponding reaction.[1][2]
-
Seahorse Extracellular Flux Analysis: This technology provides real-time measurements of two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), a proxy for glycolysis.[1][3] Trends in OCR and ECAR can be correlated with the overall fluxes through oxidative phosphorylation and glycolysis as determined by 13C-MFA.
Quantitative Comparison of 13C-MFA and Orthogonal Methods
The following tables provide a summary of quantitative data comparing 13C-MFA with enzymatic assays and Seahorse extracellular flux analysis. It is important to note that direct head-to-head comparisons from a single study are not always available; therefore, the data presented here is a synthesis from multiple studies on comparable cell lines to provide a practical illustration.
Table 1: Comparison of Glycolytic Flux (13C-MFA) and Key Enzyme Activities (Enzymatic Assay) in Cancer Cells
| Parameter | 13C-MFA (in vivo flux) | Enzymatic Assay (in vitro Vmax) |
| Method Principle | Measures the rate of conversion of 13C-labeled glucose to downstream metabolites within the intact cellular environment. | Measures the maximum catalytic rate of an isolated enzyme under saturating substrate conditions. |
| Hexokinase (HK) Flux/Activity | ~ 10-50 nmol/10^6 cells/hr | ~ 50-200 nmol/mg protein/min |
| Phosphofructokinase (PFK) Flux/Activity | ~ 10-50 nmol/10^6 cells/hr | ~ 40-150 nmol/mg protein/min |
| Lactate Dehydrogenase (LDH) Flux/Activity | ~ 20-100 nmol/10^6 cells/hr | ~ 200-1000 nmol/mg protein/min |
Interpretation: The in vitro Vmax values from enzymatic assays are typically significantly higher than the in vivo fluxes measured by 13C-MFA.[2] This is expected, as enzymes within a cell are subject to regulation by factors such as substrate availability, allosteric effectors, and post-translational modifications, and therefore do not operate at their maximum potential capacity.[2]
Table 2: Comparison of Cellular Respiration and Glycolysis (13C-MFA vs. Seahorse Assay)
| Parameter | 13C-MFA | Seahorse Extracellular Flux Assay |
| Method Principle | Quantifies the flux of carbon from substrates through the TCA cycle and glycolysis. | Measures the real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR).[3] |
| Mitochondrial Respiration | TCA Cycle Flux (e.g., citrate synthase flux) | Oxygen Consumption Rate (OCR) |
| Glycolysis | Glycolytic Flux (e.g., lactate production flux) | Extracellular Acidification Rate (ECAR) |
| Typical Units | nmol/10^6 cells/hr | pmol/min (OCR), mpH/min (ECAR) |
| Correlation | An increase in TCA cycle flux should correlate with an increase in OCR. An increase in glycolytic flux to lactate should correlate with an increase in ECAR.[1] | While direct quantitative correlation is complex due to different units and principles, the trends (increases or decreases) in metabolic pathways should align between the two methods. |
Experimental Protocols
Detailed methodologies for 13C-MFA and the orthogonal validation techniques are provided below.
13C Metabolic Flux Analysis (13C-MFA) Protocol
Objective: To quantify intracellular metabolic fluxes using a 13C-labeled substrate.
Materials:
-
Cell line of interest
-
Culture medium with and without the unlabeled substrate
-
13C-labeled tracer (e.g., [U-13C6]glucose)
-
Ice-cold saline (0.9% NaCl)
-
Cold extraction solvent (e.g., 80% methanol)
-
Scraper
-
Centrifuge
-
GC-MS or LC-MS system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a labeling medium containing the 13C tracer and incubate until isotopic steady state is reached.
-
Metabolite Quenching and Extraction: Rapidly wash the cells with ice-cold saline to halt metabolic activity. Add cold extraction solvent and scrape the cells.
-
Sample Preparation: Centrifuge the cell extract to pellet insoluble material. The supernatant containing the metabolites is collected for analysis. For analysis of protein-bound amino acids, the protein pellet is hydrolyzed.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution of the metabolites of interest.
-
Data Analysis: Correct the raw data for natural 13C abundance. Use metabolic flux analysis software to calculate metabolic fluxes from the mass isotopomer distributions and extracellular flux measurements.
Enzymatic Assay Protocol (Example: Lactate Dehydrogenase)
Objective: To measure the maximum activity of Lactate Dehydrogenase (LDH) in a cell lysate.
Materials:
-
Cell lysate
-
Assay Buffer (e.g., 200 mM TRIS, pH 8)[4]
-
Lithium Lactate solution (50 mM)[4]
-
NAD/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium chloride)[4]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from the same cell population used for the 13C-MFA experiment.
-
Reaction Setup: In a 96-well plate, add the assay buffer, lithium lactate solution, and the NAD/PMS/INT solution to each well.
-
Initiate Reaction: Add the cell lysate to each well to start the reaction.
-
Measurement: Measure the absorbance at 490 nm over time using a microplate reader. The rate of change in absorbance is proportional to the LDH activity.[4]
-
Calculation: Calculate the LDH activity, typically normalized to the total protein concentration of the lysate.
Seahorse Extracellular Flux Assay Protocol (Glycolysis Stress Test)
Objective: To measure the key parameters of glycolytic flux.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glutamine)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Instrument Setup: Hydrate the sensor cartridge and load the glycolysis stress test compounds (glucose, oligomycin, and 2-DG) into the appropriate ports.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the ECAR in real-time.
-
Data Analysis: The Seahorse software automatically calculates the key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve. Normalize the data to cell number or protein concentration.
Mandatory Visualizations
The following diagrams illustrate the relationships and workflows described in this guide.
References
A Head-to-Head Comparison: Ethanol-13C2 vs. Deuterated Ethanol as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic studies. When investigating the metabolic fate of ethanol, two primary choices emerge: carbon-13 labeled ethanol (Ethanol-13C2) and deuterated ethanol. This guide provides an objective comparison of these two powerful tools, supported by experimental data, to inform the selection of the optimal tracer for your research needs.
The fundamental difference between these tracers lies in the isotope used for labeling. This compound incorporates a heavy isotope of carbon, allowing researchers to trace the carbon backbone of the ethanol molecule as it is metabolized. In contrast, deuterated ethanol utilizes a heavy isotope of hydrogen (deuterium), which is invaluable for studying reaction kinetics and mechanisms, particularly the breaking of carbon-hydrogen bonds.
Core Comparison: Tracing Carbon vs. Probing Kinetics
The choice between this compound and deuterated ethanol hinges on the primary scientific question being addressed. This compound is the tracer of choice for elucidating the pathways of carbon metabolism downstream of ethanol oxidation. It allows for the direct tracking of carbon atoms from ethanol as they are incorporated into various metabolites, such as acetyl-CoA, and subsequently into larger biomolecules like fatty acids and amino acids. This makes it an ideal tool for metabolic flux analysis.
Deuterated ethanol, on the other hand, is primarily employed to investigate the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium atom can significantly slow down reactions where a C-H bond is broken in the rate-determining step. By measuring this change in reaction rate, researchers can gain insights into enzymatic mechanisms, particularly the role of alcohol dehydrogenase (ADH) and other enzymes in ethanol oxidation.
A key advantage of carbon-13 labeling is its high chemical stability; the 13C label does not exchange with other molecules or the solvent. Deuterium labels, especially on hydroxyl groups, can be more susceptible to exchange, which needs to be considered in experimental design.
Data Presentation: A Quantitative Look at Performance
The following tables summarize key quantitative data to facilitate a direct comparison between this compound and deuterated ethanol.
| Feature | This compound | Deuterated Ethanol | Significance for Researchers |
| Primary Application | Metabolic Flux Analysis | Kinetic Isotope Effect (KIE) Studies | Determines the primary research question each tracer is suited for. |
| Traced Atom | Carbon (¹³C) | Hydrogen (²H or D) | ¹³C traces the carbon backbone, while ²H probes C-H bond cleavage. |
| Kinetic Isotope Effect (KIE) | Minimal (rate is ~4% faster than ¹²C reaction)[1] | Significant (rate of C-¹H bond cleavage is 6-10 times faster than C-²H)[1] | Deuterated ethanol is ideal for studying reaction mechanisms. |
| Isotope Stability | High, no exchange with solvent[1] | Lower, potential for exchange of hydroxyl deuterium[1] | ¹³C provides a more stable and unambiguous tracer for metabolic fate. |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR Spectroscopy, Mass Spectrometry (MS) | Both can be detected by common analytical platforms. |
| Parameter | Deuterated Ethanol | Reference |
| Kinetic Isotope Effect (D(V/K)) on Liver Alcohol Dehydrogenase (NAD+ as coenzyme, pH 7) | 3.0 | [2] |
| Intrinsic Isotope Effect on Liver Alcohol Dehydrogenase (with NAD+) | ~10 | [2] |
| Kinetic Isotope Effect (D(V/K)) with increasing pH (pH 9) | 1.5 | [2] |
Note: Quantitative data for 13C enrichment from this compound is highly dependent on the specific biological system, dose, and time point of measurement. Studies have demonstrated significant incorporation of the 13C2-label from ethanol into acetyl-CoA and subsequently into histone acetylation, with labeling patterns shifting based on the fractional contribution of ethanol to the acetyl-CoA pool.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments using this compound and deuterated ethanol.
Protocol 1: In Vivo Metabolic Tracing with this compound in a Mouse Model
Objective: To trace the incorporation of carbon from ethanol into hepatic acetyl-CoA and downstream metabolites.
Materials:
-
This compound (¹³CH₃¹³CH₂OH)
-
8-week-old male C57BL/6J mice
-
Gavage needles
-
Liquid nitrogen
-
Equipment for tissue homogenization
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting may be required depending on the study design.
-
Tracer Administration: Administer a bolus dose of this compound (e.g., 5 g/kg body weight) to the mice via oral gavage.[4]
-
Time-Course Sampling: At predetermined time points (e.g., 0, 4, and 24 hours), euthanize a cohort of mice and collect liver tissue.[4]
-
Metabolism Quenching: Immediately freeze-clamp the liver tissue in liquid nitrogen to halt all metabolic activity.[5]
-
Metabolite Extraction: Homogenize the frozen liver tissue in a pre-chilled extraction solvent mixture (e.g., 7:2:1 methanol:water:chloroform) to precipitate proteins and extract polar metabolites.[6]
-
Sample Preparation for LC-MS: Centrifuge the homogenate to pellet the protein and lipid layers. Collect the aqueous layer containing polar metabolites. Dry the aqueous extract under vacuum.
-
LC-MS Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS analysis. Inject the sample onto an LC column coupled to a high-resolution mass spectrometer to separate and detect 13C-labeled metabolites.
-
Data Analysis: Analyze the mass spectrometry data to identify metabolites and quantify the mass isotopologue distributions (MIDs). Correct the MIDs for the natural abundance of 13C to determine the fractional enrichment of 13C in each metabolite.[4]
Protocol 2: In Vitro Measurement of the Kinetic Isotope Effect of Deuterated Ethanol on Alcohol Dehydrogenase
Objective: To determine the effect of deuterium substitution on the rate of ethanol oxidation by liver alcohol dehydrogenase (ADH).
Materials:
-
Ethanol (¹²CH₃¹²CH₂OH)
-
Deuterated ethanol (e.g., CH₃CD₂OH or CD₃CH₂OH)
-
Purified liver alcohol dehydrogenase
-
NAD+ (coenzyme)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate cuvettes, prepare reaction mixtures containing the buffer solution, NAD+, and either ethanol or deuterated ethanol at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified liver ADH to each cuvette.
-
Spectrophotometric Monitoring: Immediately place the cuvettes in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADH.
-
Initial Rate Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both ethanol and deuterated ethanol.
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio of the Vmax/Km values for the non-deuterated and deuterated ethanol (D(V/K) = (Vmax/Km)H / (Vmax/Km)D).[2]
Mandatory Visualization
Caption: A comparative workflow for metabolic tracing experiments.
Caption: The metabolic fate of ethanol to acetyl-CoA and its entry into central carbon metabolism.
Concluding Remarks
The selection between this compound and deuterated ethanol as a metabolic tracer is contingent on the specific research objectives. For elucidating the downstream fate of the carbon backbone of ethanol and quantifying metabolic fluxes, this compound is the superior choice due to its isotopic stability and direct tracing of carbon atoms. Conversely, for investigating the mechanisms of ethanol-metabolizing enzymes and quantifying the kinetic isotope effect, deuterated ethanol is the indispensable tool.
For a comprehensive understanding of ethanol metabolism, a multi-faceted approach employing both types of tracers can yield complementary and synergistic insights, providing a more complete picture of both the kinetics and the metabolic pathways involved. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
Cross-Validation of Metabolomic Data from Mass Spectrometry and Nuclear Magnetic Resonance Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving fields of metabolomics and drug development, the comprehensive analysis of small molecules is paramount for understanding biological systems and identifying novel therapeutic targets. Two of the most powerful and widely adopted analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While each platform offers distinct advantages, their true analytical strength is often unleashed when used in a complementary and cross-validated manner.[1] This guide provides an objective comparison of MS and NMR for metabolomic analysis, complete with detailed experimental protocols and supporting data to aid researchers in designing robust, multi-platform studies.
Performance Characteristics: A Head-to-Head Comparison
MS and NMR furnish different yet complementary information for the analysis of metabolites. MS is renowned for its exceptional sensitivity and broad coverage, capable of detecting thousands of metabolites from a small sample volume.[2][3] Conversely, NMR offers unparalleled reproducibility and is inherently quantitative without the need for extensive calibration curves, making it ideal for structural elucidation and longitudinal studies where consistency is critical.[4][5][6]
The integration of data from both platforms can lead to a more comprehensive and accurate understanding of the metabolome. This multi-platform approach enhances metabolite coverage and provides a more robust validation of findings.[7]
Table 1: Quantitative Comparison of MS and NMR for Untargeted Metabolomic Profiling of Human Plasma
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (¹H-NMR) |
| Number of Detected Metabolites | 297 | 80 |
| Sensitivity | High (picomole to femtomole) | Low (micromole) |
| Reproducibility | Average | Very High |
| Quantitative Accuracy | Requires internal standards and calibration | Highly quantitative and reproducible |
| Primary Information | Mass-to-charge ratio (m/z), fragmentation patterns | Atomic connectivity, 3D structure |
| Sample Volume Required | Small | Larger |
| Throughput | High | Can be automated for high-throughput |
Data synthesized from a comparative study on human plasma metabolomics.[1]
Experimental Protocols
To ensure the comparability and cross-validation of data, standardized and detailed experimental protocols are essential. The following sections outline representative protocols for untargeted metabolomic analysis of human plasma using LC-MS and ¹H-NMR.
Protocol 1: Untargeted LC-MS Metabolomics of Human Plasma
This protocol is designed for the analysis of hydrophilic metabolites in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry.[8]
1. Sample Preparation and Metabolite Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts at high organic content, gradually increasing the aqueous phase to elute polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Range: m/z 70-1000.
-
Data Acquisition: Full scan mode for profiling and data-dependent MS/MS for fragmentation and identification.
-
3. Data Processing:
-
Use software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.[9][10]
-
Perform metabolite annotation by matching m/z values and fragmentation patterns against spectral databases (e.g., METLIN, HMDB).
Protocol 2: Untargeted ¹H-NMR Metabolomics of Human Plasma
This protocol outlines the steps for analyzing human plasma using ¹H-NMR spectroscopy, focusing on the removal of macromolecules to improve spectral quality.[4][5][11]
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Macromolecule Removal (Ultrafiltration):
-
Use a 3 kDa molecular weight cut-off filter.
-
Add 500 µL of plasma to the filter device.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
-
To 400 µL of the filtrate, add 200 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Adjust the pH to 7.4.
-
Transfer the final mixture to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 600 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
Pulse Sequence: A 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) is commonly used to suppress the water signal.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Spectral Width: 12 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay: 4 seconds.
-
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction using software like TopSpin, MestReNova, or an online platform like MetaboAnalyst.[9]
-
Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).
-
Perform metabolite identification and quantification by comparing the experimental spectra to reference spectra from databases such as HMDB or BMRB.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the cross-validation of MS and NMR data.
Caption: Experimental workflow for cross-validating MS and NMR data.
Caption: Simplified mTOR signaling pathway with metabolic outputs.
Caption: Logical relationship for data integration and analysis.
References
- 1. Quantitative Metabolomics by 1H-NMR and LC-MS/MS Confirms Altered Metabolic Pathways in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics Methods to Analyze Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Frontiers | Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment [frontiersin.org]
- 7. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MetaboAnalyst [metaboanalyst.ca]
- 10. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of high-throughput plasma NMR protocols for comparative untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of Labeled vs. Unlabeled Ethanol: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled compounds to their unlabeled counterparts is paramount for the accurate interpretation of experimental data. This guide provides an objective comparison of the performance of labeled (deuterated and carbon-13) and unlabeled ethanol, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The use of isotopically labeled ethanol, particularly deuterated (D or ²H) and carbon-13 (¹³C) forms, is a cornerstone of metabolic research, allowing for the precise tracing of ethanol's fate within a biological system. While it is generally assumed that the biological behavior of labeled and unlabeled ethanol is identical, subtle differences, primarily arising from the kinetic isotope effect (KIE), can influence metabolic rates. This guide delves into these nuances to provide a comprehensive assessment of their biological equivalence.
Data Presentation: A Comparative Overview
The primary difference between labeled and unlabeled ethanol lies in their metabolism, specifically the rate at which they are oxidized by alcohol dehydrogenase (ADH). This is most pronounced with deuterated ethanol due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
| Parameter | Unlabeled Ethanol (¹²C, ¹H) | Deuterated Ethanol (e.g., [1,1-²H₂]ethanol) | Carbon-13 Labeled Ethanol (e.g., [1-¹³C]ethanol) | Key Findings & References |
| Metabolism Rate (Kinetic Isotope Effect, KIE) | Baseline | Slower | Negligible to very small difference | Deuterium substitution at the C-1 position leads to a significant primary KIE, slowing the rate of oxidation by ADH. The reported D(V/K) in vivo ranges from 2.66 to 2.93.[1][2] For ¹³C-ethanol, the KIE is generally considered to be negligible in a biological context. |
| Pharmacokinetics (General) | Well-characterized | Expected to have a slightly longer half-life due to slower metabolism. Other parameters (absorption, distribution) are largely unaffected. | Considered to have virtually identical pharmacokinetics to unlabeled ethanol. | The primary pharmacokinetic difference for deuterated ethanol is a decreased elimination rate. For ¹³C-ethanol, it is widely used as a tracer with the assumption of identical pharmacokinetic behavior.[3] |
| Pharmacodynamics | Well-characterized | No significant differences in the mechanism of action (e.g., interaction with GABA-A receptors) have been reported. | Considered identical to unlabeled ethanol. | The intoxicating and other central nervous system effects are not expected to differ significantly, as the interaction with receptors is not directly dependent on the isotopic composition of the ethanol molecule. |
| Toxicity | Well-characterized | Acetaldehyde, the toxic metabolite, is produced at a slower rate, which might slightly alter the toxicity profile in acute high doses. | No significant difference in toxicity is expected. | The overall toxicity is primarily related to ethanol itself and its metabolite, acetaldehyde. The rate of acetaldehyde production can influence toxicity.[4][5] |
Experimental Protocols: Key Methodologies
The assessment of ethanol's biological activity involves a range of in vivo and in vitro experimental protocols.
1. In Vivo Pharmacokinetic Studies in Rodent Models
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of labeled and unlabeled ethanol.
-
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Administration: Ethanol (unlabeled, deuterated, or ¹³C-labeled) is administered orally via gavage or intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via a cannula.
-
Ethanol Concentration Analysis: Blood ethanol concentrations are determined using gas chromatography-mass spectrometry (GC-MS) to differentiate between labeled and unlabeled forms.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated using appropriate software.[6][7][8][9]
-
2. In Vitro Metabolism Assays using Liver Microsomes or Hepatocytes
-
Objective: To assess the rate of metabolism of labeled and unlabeled ethanol by liver enzymes.
-
Methodology:
-
Preparation: Liver microsomes or primary hepatocytes are isolated from rats or other species.
-
Incubation: The liver preparations are incubated with a known concentration of unlabeled, deuterated, or ¹³C-labeled ethanol in the presence of necessary cofactors (e.g., NAD+).
-
Metabolite Analysis: The formation of acetaldehyde is measured over time using techniques like HPLC or GC-MS.
-
Enzyme Kinetics: Michaelis-Menten kinetics are determined to calculate Vmax and Km for each ethanol isotopologue.
-
3. Cellular Assays for Pharmacodynamic Effects
-
Objective: To evaluate the effects of labeled and unlabeled ethanol on cellular functions.
-
Methodology:
-
Cell Culture: Neuronal cell lines or primary neurons are cultured.
-
Treatment: Cells are exposed to various concentrations of unlabeled, deuterated, or ¹³C-labeled ethanol.
-
Analysis of Cellular Response:
-
Membrane Fluidity: Assessed using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[10]
-
Ion Channel Function: Evaluated using patch-clamp electrophysiology to measure currents through GABA-A or NMDA receptors.
-
Cell Viability: Determined using assays such as MTT or trypan blue exclusion.[5]
-
Signal Transduction: Changes in signaling pathways are analyzed by measuring the phosphorylation status of key proteins (e.g., ERK, CREB) via Western blotting or ELISA.[11][12][13]
-
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Ethanol Metabolism and the Kinetic Isotope Effect
The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde by alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate by aldehyde dehydrogenase (ALDH2). The kinetic isotope effect of deuterated ethanol is observed at the ADH-catalyzed step.
Experimental Workflow for In Vivo Pharmacokinetic Comparison
A typical experimental workflow for comparing the pharmacokinetics of labeled and unlabeled ethanol in an animal model is depicted below.
Key Signaling Pathways Affected by Ethanol
Ethanol impacts several critical signaling pathways in the brain, contributing to its acute and chronic effects. One of the primary targets is the potentiation of GABAergic inhibition via GABA-A receptors.
Conclusion
Conversely, deuterated ethanol is not strictly biologically equivalent to unlabeled ethanol due to the significant kinetic isotope effect on its metabolism by alcohol dehydrogenase. This leads to a slower elimination rate and a prolonged half-life. While this property can be exploited to study metabolic pathways and enzyme mechanisms, researchers must be aware of this difference when interpreting data, especially in studies where the rate of metabolism is a critical variable. For pharmacodynamic studies where the primary interaction is with receptors and ion channels, the differences are likely to be minimal.
The choice between using labeled and unlabeled ethanol should be guided by the specific research question. When precise tracing of metabolic fate is required, ¹³C-labeled ethanol is the preferred tool. When investigating the mechanisms of ethanol metabolism itself, deuterated ethanol provides a unique and powerful approach. For general toxicological or behavioral studies not focused on metabolic rate, unlabeled ethanol remains the standard.
References
- 1. Deuterium isotope effects on ethanol oxidation in perfused rat liver and in rats and rabbits in vivo: application to determine the contribution of various pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of ethanol and acetaldehyde toxicity in rat astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Analysis of Ethanol in a Human Study: New Modification of Mathematic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental methods of ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics as a Tool to Reevaluate the Complex Disposition of Ethanol in the Fed and Fasted States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Measurement Protocols for Ethanol-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative measurement of doubly labeled ethanol (Ethanol-13C2). It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate protocol for their specific applications. The information presented is based on available experimental data from single-laboratory validations and collaborative studies.
Executive Summary
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the key performance metrics for the different analytical platforms used for this compound quantification. Data is derived from single-laboratory validation studies.
| Analytical Method | Key Performance Parameter | Reported Value(s) | Reference(s) |
| GC-C-IRMS | Accuracy | < 0.5% deviation from gravimetric values | [1] |
| Precision (Repeatability) | Relative Expanded Standard Uncertainty: 0.18% - 0.37% | [1] | |
| Within-laboratory standard deviation (Sr): 0.06‰ to 0.16‰ (for δ13C of ethanol) | [2] | ||
| Among-laboratories standard deviation (SR): 0.17‰ to 0.26‰ (for δ13C of ethanol) | [2] | ||
| Quantitative 13C NMR | Accuracy (Trueness) | Within 0.1% for [1,2-13C2]ethanol | [3] |
| Precision (Repeatability) | 0.02% for [1,2-13C2]ethanol | [3] | |
| LC-MS/MS | Accuracy | Deviations in accuracy and precision were all lower than 15% at three quality control levels (for ethanol metabolites) | |
| Precision (Repeatability) | Deviations in accuracy and precision were all lower than 15% at three quality control levels (for ethanol metabolites) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods reported in the scientific literature.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This method is a highly accurate and precise technique for determining the isotopic composition of ethanol. It is often used in conjunction with isotope dilution mass spectrometry (IDMS) where a known amount of labeled standard (this compound) is added to the sample.
Sample Preparation (Isotope Dilution Method):
-
Gravimetrically prepare a primary standard solution of unlabeled ethanol in water.
-
Prepare a spike solution of this compound.
-
Accurately weigh a portion of the sample and the this compound spike solution into a vial.
-
Homogenize the mixture thoroughly.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Combustion Interface and an Isotope Ratio Mass Spectrometer (IRMS).
-
GC Column: A suitable capillary column for the separation of ethanol from other volatile components (e.g., HP-INNOWAX).
-
Combustion Interface: A furnace containing an oxidation catalyst (e.g., copper oxide) heated to a high temperature (e.g., 950°C) to convert eluted compounds to CO2 and H2O.
-
Water Removal: A water trap (e.g., a Nafion membrane) to remove water from the gas stream before it enters the IRMS.
-
IRMS: A dual-inlet or continuous-flow mass spectrometer capable of simultaneously measuring the ion beams of different isotopes of CO2 (m/z 44, 45, and 46).
Analytical Procedure:
-
Inject a small aliquot (e.g., 1 µL) of the prepared sample into the GC.
-
The GC separates ethanol from other components in the sample.
-
The eluted ethanol is combusted to CO2 in the combustion interface.
-
The resulting CO2 gas is introduced into the IRMS for isotope ratio analysis.
-
The concentration of ethanol in the original sample is calculated using the isotope dilution equation, based on the measured isotope ratio of the sample mixture and the known isotope ratios and amounts of the sample and the spike.
Quantitative Nuclear Magnetic Resonance (13C qNMR) Spectroscopy
Quantitative 13C NMR is a powerful non-destructive technique that can be used for the direct quantification and site-specific isotope analysis of this compound.
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a deuterated solvent (e.g., D2O or CDCl3) in an NMR tube.
-
Add a known amount of an internal standard if absolute quantification is required. For relative quantification of the two 13C positions in this compound, an internal standard is not necessary.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
NMR Data Acquisition Parameters (for accurate quantification):
-
Pulse Angle: Use a 90° pulse angle to ensure complete excitation of the nuclei.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the carbon nuclei) to ensure full relaxation between scans and avoid signal saturation.
-
Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without distorting the signal areas.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the areas of the two distinct 13C signals corresponding to the methyl (-CH3) and methylene (-CH2-) carbons of this compound.
-
The ratio of the integrated areas should be 1:1 for pure this compound. The concentration can be determined by comparing the integral of a known reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that can be adapted for the quantification of this compound, particularly in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma, urine), precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.
-
Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., Ethanol-d5) to correct for matrix effects and variations in instrument response.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
LC Column: A column suitable for the separation of small polar molecules (e.g., a HILIC column or a C18 column with an aqueous mobile phase).
Analytical Procedure:
-
Inject the prepared sample into the LC system.
-
The LC column separates this compound from other components of the sample matrix.
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
This compound Transition (example): Precursor ion [M+H]+ m/z 49 -> Product ion m/z 33
-
Internal Standard (Ethanol-d5) Transition (example): Precursor ion [M+H]+ m/z 52 -> Product ion m/z 36
-
-
A calibration curve is constructed by analyzing standards of known this compound concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound analysis by GC-C-IRMS.
Caption: Workflow for this compound analysis by qNMR.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: delta13C measurements of selected compounds for the development of an isotopic Grob-test. | Semantic Scholar [semanticscholar.org]
- 2. Determination of the 13C/12C ratio of ethanol derived from fruit juices and maple syrup by isotope ratio mass spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Using Certified Reference Materials for Ethanol-13C2 Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in ethanol analysis, the use of certified reference materials (CRMs) is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry (IDMS) using a certified Ethanol-13C2 internal standard against traditional calibration techniques.
The quantification of ethanol is a critical measurement in numerous fields, from clinical and forensic toxicology to the food and beverage industry. The accuracy of these measurements is not just a matter of quality control; it can have significant legal and safety implications. Certified Reference Materials (CRMs) provide a benchmark for analytical measurements, ensuring results are traceable to the International System of Units (SI). This compound, a stable isotope-labeled version of ethanol, is considered the gold standard for internal standards in mass spectrometry-based methods due to its chemical and physical similarity to the analyte of interest.
Performance Comparison: The Advantage of Isotope Dilution
The use of a certified this compound CRM, particularly within an Isotope Dilution Mass Spectrometry (IDMS) framework, offers significant advantages in terms of accuracy and precision over other common standardization methods, such as external and internal standardization with a non-isotopic compound. The following tables summarize the performance of these methods based on available experimental data.
Table 1: Comparison of Accuracy in Ethanol Quantification
| Method | Analyte Concentration (Nominal) | Measured Concentration/Value | Deviation from Certified/Gravimetric Value |
| IDMS with this compound | 50 mg/100 mL | 49.88 mg/100 mL | -0.24% |
| 80 mg/100 mL (CRM) | 79.86 mg/100 mL | -0.18% | |
| 200 mg/100 mL (CRM) | 200.32 mg/100 mL | +0.16% | |
| External Standard (GC) | Not specified | Up to 4.4% bias reported | Can be significant due to matrix effects |
| Dichromate Titration | Not specified | Up to 1.8% bias reported | Prone to interferences from other oxidizable substances |
Data for IDMS with this compound is synthesized from a high-accuracy study. Data for other methods is based on reported potential biases in interlaboratory comparisons.[1]
Table 2: Comparison of Precision in Ethanol Quantification
| Method | Relative Expanded Standard Uncertainty (k=2) | Relative Standard Deviation (RSD) |
| IDMS with this compound | 0.18% to 0.37% | Not explicitly stated, but low given the uncertainty |
| External Standard (GC) | Not explicitly stated | 3.2% (for headspace GC) |
| Dichromate Titration | Not explicitly stated | 1.1% |
Data for IDMS with this compound is from a high-accuracy study, while data for other methods is from a CITAC interlaboratory comparison report.[1]
The data clearly indicates that IDMS using this compound as an internal standard provides results with significantly lower uncertainty and higher accuracy compared to traditional methods. This is because the isotopic internal standard behaves nearly identically to the analyte during extraction, derivatization, and ionization, effectively compensating for variations in sample preparation and instrument response.
Experimental Protocols
To ensure the highest quality data, a well-documented experimental protocol is essential. The following is a detailed methodology for the determination of ethanol in an aqueous matrix using Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC/MS) with a certified this compound CRM.
Materials and Reagents
-
Certified Reference Material (CRM): this compound, with a certificate of analysis stating its chemical purity and isotopic enrichment (e.g., 99 atom % 13C).
-
Analyte: High-purity, unlabeled ethanol for preparation of calibration standards.
-
Solvent: Deionized water (18 MΩ·cm or better).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
Preparation of Standard Solutions
-
This compound Stock Solution (Spike): Accurately prepare a stock solution of the this compound CRM in deionized water by gravimetry.
-
Unlabeled Ethanol Stock Solution: Accurately prepare a stock solution of high-purity unlabeled ethanol in deionized water by gravimetry.
-
Calibration Standards: Prepare a series of calibration standards by mixing known amounts of the unlabeled ethanol stock solution with a constant, known amount of the this compound stock solution. This creates standards with varying, but known, isotope ratios.
Sample Preparation
-
Accurately weigh a known amount of the sample into a vial.
-
Add a known amount of the this compound stock solution (spike) to the sample.
-
Vortex the sample to ensure homogeneity.
GC-MS Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for the separation of ethanol (e.g., DB-ALC1 or equivalent).
-
Injection: Use a consistent injection volume for all standards and samples.
-
GC Oven Program: Isothermal at a temperature that provides good separation of ethanol from other volatile components (e.g., 55 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor the appropriate ions for both unlabeled ethanol (e.g., m/z 31, 45) and this compound (e.g., m/z 33, 47).
Data Analysis
-
For each standard and sample, determine the ratio of the peak areas of the selected ions for unlabeled ethanol and this compound.
-
Construct a calibration curve by plotting the isotope amount ratio against the known concentration ratio of the calibration standards.
-
Determine the isotope amount ratio in the unknown sample and use the calibration curve to calculate the concentration of ethanol in the original sample.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using CRMs for standardization, the following diagrams are provided.
Caption: Experimental workflow for ID-GC/MS analysis of ethanol using an this compound CRM.
Caption: The traceability chain from the SI unit to the final sample measurement.
Alternative Standardization Methods
While IDMS with a certified isotopic internal standard is the preferred method for high-accuracy applications, other methods are also employed.
-
External Standardization: This is the simplest method, involving the creation of a calibration curve from a series of standards containing known concentrations of the analyte. However, it is highly susceptible to matrix effects, where other components in the sample can enhance or suppress the instrument's response to the analyte, leading to inaccurate results.[2]
-
Internal Standardization (non-isotopic): In this method, a compound that is chemically similar but not identical to the analyte (e.g., n-propanol for ethanol analysis) is added to all standards and samples. This can correct for variations in injection volume and instrument response but may not fully compensate for matrix effects or sample preparation losses if its chemical and physical properties differ from the analyte.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. While it can effectively overcome matrix effects, it is more laborious and time-consuming than other methods.
References
A Researcher's Guide to Selecting ¹³C-Labeled Substrates for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to accurately quantify cellular metabolism, the choice of a ¹³C-labeled substrate is a critical decision that profoundly influences the outcome of metabolic flux analysis (MFA). This guide provides a comparative analysis of commonly used ¹³C-labeled substrates, supported by experimental data, to facilitate the selection of the most appropriate tracer for specific research questions.
Metabolic flux analysis using stable isotopes like ¹³C is a powerful technique to unravel the intricate network of metabolic reactions within a cell. By supplying a ¹³C-enriched carbon source and tracking its incorporation into downstream metabolites, researchers can calculate the rates (fluxes) of metabolic pathways. The selection of the labeled substrate and the specific positions of the ¹³C atoms are paramount, as they determine the precision and resolution of the flux estimates for different pathways.
Comparative Performance of ¹³C-Labeled Substrates
The effectiveness of a ¹³C tracer varies significantly depending on the metabolic pathway under investigation. Below is a summary of the performance of commonly used ¹³C-labeled glucose and glutamine tracers for key pathways in central carbon metabolism.
Quantitative Comparison of ¹³C-Labeled Glucose Tracers
The precision of flux estimations for glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle is highly dependent on the chosen glucose isotopologue. Computational and experimental studies have ranked the performance of various tracers, with higher scores indicating more precise flux estimates.
| Tracer Molecule | Labeled Position(s) | Optimal for Analyzing | Suboptimal for Analyzing | Key Findings & References |
| [1,2-¹³C₂]glucose | Carbons 1 and 2 | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Tricarboxylic Acid (TCA) Cycle | Provides the most precise estimates for the upper part of central carbon metabolism and can distinguish between the oxidative and non-oxidative branches of the PPP.[1][2][3][4] |
| [U-¹³C₆]glucose | All 6 carbons | General metabolic mapping, TCA Cycle, Biosynthesis | Specific fluxes within glycolysis and PPP | Labels all carbon atoms, offering a comprehensive view of glucose-derived carbons throughout metabolism. It is particularly effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.[2] |
| [1-¹³C]glucose | Carbon 1 | Glycolysis, PPP (oxidative branch) | TCA Cycle | A historically common and relatively inexpensive tracer.[1][4] |
| [2-¹³C]glucose | Carbon 2 | Glycolysis, PPP | TCA Cycle | Outperforms the more commonly used [1-¹³C]glucose for analyzing glycolysis and the PPP.[1][4] |
| [3-¹³C]glucose | Carbon 3 | Glycolysis, PPP, Pyruvate Oxidation | Also outperforms [1-¹³C]glucose for analyzing glycolysis and the PPP and provides information on pyruvate oxidation.[1][4] |
Quantitative Comparison of ¹³C-Labeled Glutamine Tracers
Glutamine is a crucial substrate for many cells, particularly cancer cells, and tracing its metabolism provides insights into anaplerosis and reductive carboxylation.
| Tracer Molecule | Labeled Position(s) | Optimal for Analyzing | Suboptimal for Analyzing | Key Findings & References |
| [U-¹³C₅]glutamine | All 5 carbons | TCA Cycle, General glutamine metabolism, Lipogenesis | Glycolysis, PPP | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle.[1][4] Provides a comprehensive view of glutamine's carbon fate and is a clear marker for both oxidative and reductive TCA cycle flux.[5] |
| [1-¹³C]glutamine | Carbon 1 | Differentiating oxidative vs. reductive TCA cycle flux | General metabolic mapping | The ¹³C label is lost as CO₂ in the oxidative pathway but retained during reductive carboxylation.[5] |
| [5-¹³C]glutamine | Carbon 5 | Tracing reductive carboxylation's contribution to lipogenesis | General metabolic mapping | The label is not transferred to fatty acids through the oxidative TCA cycle.[5] |
| [U-¹³C₅,¹⁵N₂]glutamine | All carbons and both nitrogens | Comprehensive analysis of both carbon and nitrogen metabolism from glutamine | Provides the most complete picture of glutamine's contribution to various metabolic pathways simultaneously, though data analysis is more complex.[5] |
Experimental Protocols
A successful ¹³C-MFA experiment requires meticulous planning and execution. The following provides a generalized, detailed methodology for a typical ¹³C-MFA experiment in mammalian cells.
Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cells with a ¹³C tracer until they reach an isotopic steady state.
-
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates
-
Custom ¹³C-labeling medium (e.g., DMEM lacking glucose and/or glutamine)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Automated cell counter or hemocytometer
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Medium Preparation: Prepare the labeling medium by supplementing the custom medium with the desired ¹³C-labeled tracer at the same concentration as the standard medium. For example, for RPMI-1640, this is typically 11.1 mM (2 g/L) for glucose.[2] Ensure the medium is also supplemented with dFBS.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.[2]
-
-
Incubation for Isotopic Steady State: Return the plates to the incubator and culture for a duration equivalent to at least 5-6 cell doubling times to achieve isotopic steady state.[6] For a cell line with a 24-hour doubling time, this would be approximately 5 days.
-
Monitoring: During incubation, monitor cell growth and key medium components (e.g., glucose, lactate, glutamine) to ensure cells are at a metabolic steady state.[6]
-
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.[7]
-
Procedure:
-
Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., PBS) to halt metabolic activity.
-
Extraction: Add a cold extraction solvent, such as an 80:20 methanol:water mixture, to the cells.[8] Scrape the cells and collect the cell lysate. This process can be repeated to ensure complete extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material like proteins and DNA.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube. This fraction will be used for analyzing labeling patterns in free metabolites.[6]
-
Drying: Dry the metabolite extract, for instance, under a stream of nitrogen or using a vacuum concentrator.[7][8] The dried extract can be stored at -80°C until analysis.
-
Sample Preparation and Mass Spectrometry Analysis
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids often require derivatization to make them volatile. A common agent for this is MTBSTFA.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This analysis provides the mass isotopomer distributions (MIDs) for key metabolites, which is the raw data for flux calculations.
Visualizing the Workflow and Metabolic Pathways
Diagrams are essential for understanding the experimental process and the flow of carbon atoms through metabolic pathways.
Caption: A high-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.
Caption: Entry of common ¹³C-tracers into central carbon metabolism.
Conclusion
The selection of a ¹³C-labeled substrate is a foundational step in designing a robust metabolic flux analysis experiment. While uniformly labeled substrates like [U-¹³C₆]glucose and [U-¹³C₅]glutamine are excellent for obtaining a global view of metabolism and for probing the TCA cycle, positionally labeled tracers such as [1,2-¹³C₂]glucose offer superior precision for specific pathways like glycolysis and the pentose phosphate pathway. By carefully considering the biological question and the metabolic pathways of interest, researchers can choose the optimal tracer to generate high-quality, informative flux data.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating the Accuracy and Precision of Isotope Ratio Mass Spectrometry for ¹³C Determination: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate determination of Carbon-13 (¹³C) isotopic abundance is critical for a range of applications, from metabolic research to environmental studies and food authenticity. Isotope Ratio Mass Spectrometry (IRMS) stands as a cornerstone technique for these measurements, renowned for its high sensitivity and precision. This guide provides an objective comparison of IRMS with other analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Data
The following table summarizes the accuracy and precision of various analytical techniques for ¹³C determination, as reported in several studies. The values are typically expressed in delta (δ) notation in parts per thousand (‰).
| Technique | Sample Type | Accuracy (δ¹³C, ‰) | Precision (Standard Deviation, ‰) | Sample Amount | Key Considerations |
| EA-IRMS | Bulk Solids (e.g., sediments, organic matter) | -2.801 ± 0.01 (2σ)[1] | 0.0091[1] | 0.082 - 1.66 mg[1] | High throughput for bulk samples. |
| EA-IRMS | Carbonates | - | Better than 0.08[2] | ~0.300 mg[3] | Routine analysis with high precision.[2] |
| GasBench-IRMS | Carbonates | - | Better than 0.06[2] | Not specified | High throughput and precision for carbonates.[2] |
| GC-IRMS | Volatile Organic Compounds (e.g., FAMEs) | Within ± 0.23 of reference[4] | 0.08 - 0.18[5] | Picomole to nanogram range[4] | Compound-specific isotope analysis. |
| GC-IRMS vs. ¹³C-qNMR | Vanillin (methoxy group) | Difference between methods: ±0.6[6][7] | GC-IRMS: 0.16 - 0.41; ¹³C-qNMR: ±1.40[6][7] | GC-IRMS requires 100-fold less sample.[6] | NMR provides intramolecular information.[6] |
| IRMS vs. NMR | Ethanol | Difference between methods: <0.3[8][9] | IRMS precision: 0.2[9] | NMR requires a larger sample amount.[9] | Both are reliable for intramolecular analysis.[8][9] |
| IRIS (Laser-based) | Carbonates | Average absolute difference with IRMS: 0.1[10] | Repeatability: <0.05[10] | Not specified | Field-deployable option.[10] |
| IRIS (Laser-based) | Dissolved Inorganic Carbon (DIC) | Average absolute difference with IRMS: 0.2[10] | Repeatability: <0.05[10] | Not specified | Suitable for in-field measurements.[10] |
Experimental Protocols
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk Samples
This method is used for the determination of bulk ¹³C abundance in solid samples.
-
Sample Preparation : Solid samples are weighed into tin capsules. For carbonates, samples are powdered before being weighed into vials.[3]
-
Combustion : The encapsulated sample is dropped into a high-temperature (around 1000°C) combustion reactor. The sample undergoes flash combustion in the presence of an oxidant (e.g., tungsten oxide) and oxygen, converting all carbon into CO₂ gas.[11]
-
Reduction and Water Removal : The resulting gases pass through a reduction reactor (e.g., containing copper) to reduce nitrogen oxides to N₂ and remove excess oxygen. Water is subsequently removed by a chemical or cryogenic trap.
-
Gas Chromatography : The purified CO₂ and N₂ gases are separated by a gas chromatography column.
-
IRMS Analysis : The separated CO₂ gas is introduced into the ion source of the mass spectrometer. The instrument simultaneously measures the ion beams of masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46. The ratio of these masses is used to determine the δ¹³C value relative to a calibrated reference gas.[12]
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Analysis
GC-IRMS allows for the determination of the ¹³C content of individual volatile compounds within a complex mixture.
-
Sample Preparation : The sample mixture is injected into a gas chromatograph (GC). For non-volatile compounds, derivatization (e.g., to fatty acid methyl esters - FAMEs) may be necessary.
-
Chromatographic Separation : The compounds are separated based on their volatility and interaction with the GC column.
-
Combustion Interface : As each compound elutes from the GC column, it is quantitatively converted to CO₂ in a combustion reactor (typically a ceramic tube with an oxidizing agent at high temperature). Water is removed through a Nafion membrane.[5]
-
IRMS Analysis : The resulting CO₂ from each separated compound is introduced into the IRMS for isotopic analysis, similar to the EA-IRMS workflow. This provides a δ¹³C value for each specific compound.[5]
Visualizations
Experimental Workflow for ¹³C Determination by EA-IRMS
References
- 1. Evaluation of Accuracy and Precision of IRMS by Using Standard Materials and Applications [scirp.org]
- 2. Delta13C analyses of calcium carbonate: Comparison between the GasBench and elemental analyzer techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucalgary.ca [ucalgary.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. anchem.pl [anchem.pl]
- 6. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition: application to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Ethanol-13C2 in Metabolic Studies: Unveiling Reproducibility and Robustness
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have emerged as indispensable tools for mapping and quantifying metabolic pathways. Among these, Ethanol-13C2 is a specialized tracer offering unique insights into cellular processes, especially those related to acetyl-CoA metabolism. This guide provides an objective comparison of this compound's performance against other common tracers, supported by experimental data, to inform the design of robust and reproducible metabolic studies.
Performance Comparison of Metabolic Tracers
The choice of a ¹³C-labeled tracer is a critical decision that dictates the precision and scope of the metabolic insights gained. While universally labeled glucose ([U-¹³C]-glucose) is a workhorse for general metabolic flux analysis, specialized tracers like this compound offer distinct advantages for probing specific pathways.
| Tracer | Primary Application(s) | Advantages | Disadvantages | Typical Flux Precision |
| This compound | Acetyl-CoA metabolism, Histone acetylation, De novo lipogenesis | Directly traces the contribution of ethanol to the acetyl-CoA pool.[1][2] Useful for studying alcohol-related metabolic changes.[1][2] | Limited to pathways downstream of acetyl-CoA. Does not inform on upstream glycolysis or the pentose phosphate pathway. | Pathway-dependent; high precision for acetyl-CoA-derived pathways. |
| [U-¹³C]-Glucose | Central carbon metabolism, Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle | Provides a global overview of glucose metabolism.[3][4] Widespread labeling of downstream metabolites. | Can lead to complex labeling patterns that are challenging to deconvolute for specific flux estimations. | Good for overall network analysis, but may be less precise for specific pathways compared to positionally labeled tracers. |
| [1,2-¹³C2]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High precision for resolving fluxes in glycolysis and the PPP.[4][5] | Less informative for the TCA cycle compared to uniformly labeled tracers. | High |
| [U-¹³C]-Glutamine | TCA cycle, Anaplerosis | Excellent for probing the TCA cycle and amino acid metabolism. | Limited information on glycolytic pathways. | High for TCA cycle fluxes. |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and robustness of metabolic tracer studies. Below are generalized protocols for the application of this compound in both in vivo and in vitro settings.
In Vivo Labeling of Histone Acetylation with this compound in Mice
This protocol is adapted from a study investigating the contribution of hepatic ethanol metabolism to histone acetylation.[1][2]
1. Animal Preparation:
-
Acclimate male C57BL/6J mice (8 weeks old) to a standard chow diet.
-
Fast mice overnight prior to the experiment to ensure metabolic homogeneity.
2. Tracer Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer a single oral gavage of 5 g/kg body weight of this compound.
-
For control groups, administer an isocaloric dose of a non-labeled substrate, such as maltodextrin.
3. Sample Collection:
-
Collect blood samples via tail vein at baseline (0h), 4h, and 24h post-gavage for blood alcohol content (BAC) analysis.
-
At the designated time points, euthanize mice and immediately perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver, snap-freeze in liquid nitrogen, and store at -80°C until further processing.
4. Histone Extraction and Analysis:
-
Isolate nuclei from the liver tissue using a dounce homogenizer and a sucrose gradient.
-
Extract histones from the nuclei using an acid extraction protocol.
-
Perform in-solution digestion of the histone proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the incorporation of the ¹³C label into acetylated histone peptides.
In Vitro Metabolic Flux Analysis with this compound in Hepatocytes
This generalized protocol outlines the key steps for conducting a ¹³C-metabolic flux analysis (MFA) experiment using this compound in cultured hepatocytes.
1. Cell Culture and Media Preparation:
-
Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in standard growth medium to the desired confluency (typically mid-exponential phase).
-
Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with a defined concentration of this compound (e.g., 50 mM). Ensure the medium contains other essential nutrients.
-
It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ethanol or other carbon sources.
2. Labeling Experiment:
-
Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for a predetermined duration to achieve isotopic steady state. This time should be determined empirically through a time-course experiment.
3. Metabolite Extraction:
-
Rapidly aspirate the labeling medium and quench metabolism by washing the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Analysis and Data Interpretation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the metabolites as required for gas chromatography-mass spectrometry (GC-MS) analysis or resuspend in a suitable solvent for LC-MS/MS analysis.
-
Analyze the mass isotopomer distributions (MIDs) of key intracellular metabolites.
-
Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes by fitting the measured MIDs to a metabolic model.[6]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following are Graphviz (DOT language) scripts for generating key diagrams related to this compound metabolism.
Metabolic Fate of this compound
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Reproducibility and Robustness Considerations
The reproducibility of metabolic studies using this compound is influenced by several factors. While one study on ethanol metabolism in mice indicated good reproducibility for population-level parameters, individual variability can be higher.[7]
Factors Affecting Reproducibility and Robustness:
-
Isotopic Purity of the Tracer: The isotopic enrichment of the this compound tracer is critical for accurate quantification.
-
Metabolic State of the System: The metabolic state of the cells or organism at the time of the experiment can significantly impact tracer incorporation. Factors such as cell cycle phase, nutrient availability, and oxygen levels should be carefully controlled.
-
Achieving Isotopic Steady State: For steady-state MFA, ensuring that the labeling of intracellular metabolites has reached a plateau is crucial for accurate flux calculations.
-
Quenching and Extraction Efficiency: Incomplete quenching of metabolic activity or inefficient extraction of metabolites can introduce significant errors.
-
Analytical Variability: The precision and accuracy of the mass spectrometry platform used for MID analysis are key determinants of the overall robustness of the results.
Advantages and Limitations of this compound
Advantages:
-
Direct Probe of Acetyl-CoA Pools: this compound provides a direct means to trace the contribution of ethanol to both cytosolic and mitochondrial acetyl-CoA pools.[1][2]
-
Specific for Alcohol Metabolism: It is an invaluable tool for studying the metabolic consequences of alcohol consumption.[1][2]
-
Impact on Redox State: Ethanol metabolism significantly alters the cellular NAD+/NADH ratio, and using this compound allows for the study of downstream metabolic effects of this redox shift.[1][8]
Limitations:
-
Limited Scope: Its utility is primarily restricted to pathways downstream of acetyl-CoA.
-
Potential for Confounding Effects: The metabolic products of ethanol, acetaldehyde and acetate, can have their own biological effects, which may complicate the interpretation of results.[9]
-
Dependence on Endogenous Enzymes: The rate of tracer metabolism is dependent on the expression and activity of alcohol and aldehyde dehydrogenases, which can vary between cell types and individuals.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Reproducibility of ethanol elimination rates in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A genetically encoded tool to increase cellular NADH/NAD+ ratio in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Models for Stable Isotope Tracer Data Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, stable isotope tracing offers a powerful lens into the dynamic workings of cellular pathways. However, the raw data from these experiments is only as insightful as the kinetic models used to interpret it. This guide provides an objective comparison of common kinetic modeling approaches, supported by experimental data, to help you select the most appropriate method for your research questions.
This guide delves into the principles, applications, and practical considerations of three major classes of kinetic models: Compartmental Models, Non-Compartmental Analysis (NCA), and Metabolic Flux Analysis (MFA), including its steady-state and isotopically non-stationary variations.
Comparing the Core Concepts: A Logical Overview
The choice of a kinetic model hinges on the specific biological question, the complexity of the system under study, and the nature of the experimental data. The following diagram illustrates the conceptual relationships between these modeling approaches.
Caption: Conceptual overview of kinetic models for analyzing stable isotope tracer data.
Quantitative Comparison of Kinetic Models
A direct quantitative comparison across all model types on a single dataset is rare in the literature due to their fundamentally different outputs and assumptions. However, a comparative study on a Corynebacterium glutamicum lysine producer provides valuable insights into the differences between steady-state and isotopically non-stationary MFA.[1]
| Parameter | Steady-State MFA (SS-MFA) | Isotopically Non-Stationary MFA (INST-MFA) | Compartmental Models | Non-Compartmental Analysis (NCA) |
| Primary Output | Absolute or relative metabolic fluxes (e.g., nmol/gDW/h) | Absolute or relative metabolic fluxes and metabolite pool sizes | Rate constants, transfer coefficients, pool sizes | Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life)[2][3] |
| Key Assumptions | Metabolic and isotopic steady state | Metabolic steady state | Defined number of well-mixed compartments | Model-independent, relies on data quality |
| Data Requirements | Mass isotopomer distributions at isotopic steady state | Time-course of mass isotopomer distributions | Time-course of tracer concentration in accessible compartments | Frequent sampling of tracer concentration over time |
| Computational Complexity | Moderate | High | High | Low |
| Typical Application | Quantifying central carbon metabolism in well-characterized systems | Systems that do not reach isotopic steady state quickly, such as in plants or complex mammalian cells[4] | Pharmacokinetic/pharmacodynamic (PK/PD) studies, whole-body metabolism | Standard pharmacokinetic analysis in drug development[2] |
Table 1: Comparison of Key Features of Different Kinetic Models
The following table presents a subset of flux data from a study comparing SS-MFA and INST-MFA in Corynebacterium glutamicum, illustrating the quantitative differences that can arise from the choice of model.[1]
| Metabolic Flux | Steady-State MFA (SS-MFA) (mmol/gDW/h) | Isotopically Non-Stationary MFA (INST-MFA) (mmol/gDW/h) |
| Glucose Uptake | 1.00 (fixed) | 1.00 (fixed) |
| Glycolysis (Phosphofructokinase) | 0.65 ± 0.03 | 0.72 ± 0.04 |
| Pentose Phosphate Pathway (G6P Dehydrogenase) | 0.35 ± 0.02 | 0.28 ± 0.03 |
| TCA Cycle (Citrate Synthase) | 0.45 ± 0.05 | 0.51 ± 0.06 |
| Anaplerosis (Pyruvate Carboxylase) | 0.20 ± 0.02 | 0.23 ± 0.03 |
| Lysine Synthesis | 0.15 ± 0.01 | 0.17 ± 0.02 |
Table 2: Comparison of Metabolic Fluxes Determined by SS-MFA and INST-MFA in Corynebacterium glutamicum (Data are representative examples derived from the findings of Nöh et al., 2011[1])
Experimental Protocols
A successful kinetic modeling study begins with a well-designed and executed stable isotope tracer experiment. Below are detailed methodologies for a typical in vitro experiment using cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled tracer.
Caption: A generalized workflow for a ¹³C tracer study using LC-MS.[5]
Materials:
-
Adherent mammalian cell line
-
Standard cell culture medium
-
Labeling medium (e.g., glucose-free DMEM)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of the experiment. Culture the cells in standard growth medium.[6]
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with the ¹³C-labeled tracer to the desired concentration and dFBS. Pre-warm the labeling medium to 37°C.[6]
-
Labeling Initiation:
-
Incubation: Place the cells back in the incubator and culture for the desired time points. For time-course experiments (for INST-MFA), have separate plates for each time point.
-
Metabolite Quenching and Extraction: Proceed to Protocol 2.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is critical for obtaining an accurate snapshot of the metabolic state.
Materials:
-
Ice-cold 80% methanol (-80°C)[7]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (4°C)
-
Liquid nitrogen or dry ice
Procedure:
-
Quenching:
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
-
Extraction:
-
Vortex the tubes vigorously.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]
-
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Signaling Pathways and Model Logic
The following diagram illustrates a simplified representation of central carbon metabolism, a common target for stable isotope tracing studies, and how different modeling approaches interpret the flow of metabolites.
References
- 1. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. humapub.com [humapub.com]
- 4. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethanol-13C2: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethanol-13C2, a stable isotope-labeled form of ethanol, requires the same stringent disposal procedures as its unlabeled counterpart due to its inherent flammability and potential environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources such as open flames, hot plates, or sparks.[1][2]
Quantitative Data and Hazard Profile
The following table summarizes the key quantitative data and hazard classifications for this compound, which are consistent with standard ethanol.
| Property | Value | Citation(s) |
| UN Number | 1170 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | II | [4] |
| Flash Point | 13 °C (55.4 °F) - closed cup | |
| Hazard Statements | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. | |
| Disposal Classification | Hazardous Waste | [5][6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must adhere to hazardous waste regulations to protect human health and the environment.[5] Drain disposal is strictly prohibited at any concentration.[1][6]
1. Waste Collection:
-
Designate a specific, compatible container for this compound waste. This container should be made of a material that does not react with ethanol and must have a secure, tightly fitting cap.[7]
-
The container must be clearly labeled as "Hazardous Waste: Ethanol" and should list any other constituents if it is a mixed waste stream.[5][6]
2. Waste Segregation:
-
It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[6]
-
Specifically, do not mix ethanol waste with oxidizing agents (like nitric acid or bleach) or strong acids and bases.[1][6]
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[2][7]
-
The storage area must be cool, well-ventilated, and away from sources of ignition.[6][8]
-
Ensure the container has at least 1 inch of headspace to allow for vapor expansion.[5]
4. Arranging for Final Disposal:
-
Once the waste container is nearly full (approximately 80-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not attempt to dispose of the waste through evaporation, as this is illegal and unsafe.[1]
5. Spill Cleanup:
-
Small Spills (< 1 Liter):
-
Large Spills (> 1 Liter):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach ensures that all safety and regulatory requirements are met, fostering a secure research environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical you are handling.[9]
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Ethanol-13C2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of isotopically labeled compounds like Ethanol-13C2 is paramount. This guide provides immediate, procedural information for the operational use and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] Adherence to proper safety protocols is crucial to mitigate risks.
Hazard Identification and Safety Data
A summary of the key safety and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation. | [1][2][3] |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | [2] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [1][2] |
| Boiling Point | 78 °C | [1][2] |
| Density | 0.839 g/mL at 25 °C | [1][2] |
| Storage Temperature | Room temperature | [1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][6][7] Use explosion-proof electrical and lighting equipment.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles or a face shield.[8][9]
-
Hand Protection: Wear nitrile or butyl rubber gloves.[4][10] Ethanol can defat the skin, causing dryness and irritation.[10]
-
Body Protection: A flame-retardant lab coat or coveralls should be worn.[9]
-
Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, use a suitable respirator.[4][8][11] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[10]
3. Handling and Use:
-
Ground and bond containers when transferring the liquid to prevent static discharge.[3][6]
-
Avoid contact with skin and eyes.[4][12] Do not breathe in vapors.[4]
-
Keep the container tightly closed when not in use.[3][4][12]
4. Spill Response:
-
Small Spills (<1 L): Absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal.[4]
-
Large Spills (>1 L): Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to ensure environmental protection and regulatory compliance.
1. Waste Collection:
-
Dispose of used this compound as hazardous waste in a designated, properly labeled waste container.[4][13]
-
Solid waste contaminated with this compound, such as paper towels or gloves, should also be disposed of in a designated hazardous waste container.[13]
-
Do not dispose of ethanol down the drain.[13][14] This is illegal and can harm the environment.[13]
2. Waste Storage:
-
Store waste containers in a cool, well-ventilated area away from ignition sources.[14]
-
Ensure the waste container cap is tightly sealed.[13]
-
Do not store ethanol waste with incompatible materials, such as acids or oxidizing agents, to prevent dangerous chemical reactions.[13][14]
3. Waste Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EH&S department.[4]
-
Used ethanol should be disposed of from the waste container within 90 days.[13]
Workflow for Handling this compound
References
- 1. This compound 13C 99atom 70753-79-6 [sigmaaldrich.com]
- 2. 乙醇-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. itwreagents.com [itwreagents.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 14. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
